molecular formula C7H8ClNO B070323 3-Chloro-2-ethoxypyridine CAS No. 177743-06-5

3-Chloro-2-ethoxypyridine

カタログ番号: B070323
CAS番号: 177743-06-5
分子量: 157.6 g/mol
InChIキー: MTTKGSCSPHCOOF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-2-ethoxypyridine is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-chloro-2-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTKGSCSPHCOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474781
Record name 3-CHLORO-2-ETHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177743-06-5
Record name 3-CHLORO-2-ETHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-ethoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-Chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-2-ethoxypyridine is a substituted pyridine derivative recognized for its significant role as a versatile intermediate in various fields of chemical synthesis. Its structure, featuring a pyridine ring functionalized with both a chloro and an ethoxy group, provides a unique reactivity profile that is highly valued by researchers and chemical development professionals. This compound serves as a critical building block in the synthesis of complex bioactive molecules for the pharmaceutical and agrochemical industries, as well as in the development of specialized polymers in material science.[1][2] This guide provides a comprehensive overview of its core properties, experimental protocols, and key applications.

Core Chemical and Physical Properties

This compound is typically a colorless to light yellow liquid at room temperature.[1] Its physical and chemical identifiers are crucial for its application in precise chemical synthesis. The quantitative properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 177743-06-5[1]
Molecular Formula C₇H₈ClNO[1][3]
Molecular Weight 157.60 g/mol [4]
Appearance Colorless to light yellow clear liquid[1]
Purity ≥ 98% (by GC)[1]
Density / Specific Gravity 1.18 - 1.190 g/cm³[1][5]
Boiling Point 147 - 150 °C @ 760 mmHg[5]
Flash Point 66 - 70 °C[5]
Refractive Index n20/D 1.52[1][6]
IUPAC Name This compound[3]
InChI Key MTTKGSCSPHCOOF-UHFFFAOYSA-N[3]
Storage Conditions Room Temperature, in a cool, dark place[1]

Synthesis and Reactivity

The reactivity of this compound is largely defined by the electronic interplay of the nitrogen atom, the electron-donating ethoxy group at the C2 position, and the electronegative chloro group at the C3 position. This substitution pattern makes the pyridine ring susceptible to specific transformations, most notably regioselective metalation.

Reactivity Profile

A key feature of this compound is its ability to undergo highly regioselective lithiation at the C4 position.[7] This directed ortho-metalation (DoM) is a powerful tool for introducing a wide range of functional groups. The resulting 4-lithiated intermediate can be trapped with various electrophiles or undergo further transmetalation.

Upon heating, this intermediate can eliminate lithium chloride to form a highly reactive 3,4-pyridyne species.[7][8] This pyridyne intermediate can then be trapped by nucleophiles, such as organomagnesium reagents, to yield poly-substituted pyridine derivatives. This pathway is instrumental in creating complex molecular scaffolds from a relatively simple starting material.[7]

Experimental Protocol: General Synthesis via Nucleophilic Aromatic Substitution

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution (SₙAr) of a di-halogenated pyridine precursor, such as 2,3-dichloropyridine, with sodium ethoxide.

Materials:

  • 2,3-Dichloropyridine (1.0 eq)

  • Sodium ethoxide (1.1 - 1.5 eq)

  • Anhydrous Ethanol or Tetrahydrofuran (THF)

  • Dichloromethane (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.

  • 2,3-Dichloropyridine is added to the solution at room temperature.

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and water. The aqueous layer is extracted multiple times with dichloromethane.[9]

  • The combined organic layers are washed with saturated aqueous NH₄Cl solution and brine, then dried over anhydrous MgSO₄.[9]

  • The solvent is evaporated, and the crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Experimental Protocol: Regioselective Lithiation and Pyridyne Formation

This protocol describes the generation of 2,3,4-trisubstituted pyridines from this compound via a pyridyne intermediate, as reported in the literature.[7]

Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (n-BuLi, 1.05 eq)

  • Aryl- or alkylmagnesium bromide (Grignard reagent, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching)

Procedure:

  • To a solution of this compound in anhydrous THF at -78 °C under a nitrogen atmosphere, n-BuLi is added dropwise. The reaction is stirred for approximately 2 hours to ensure complete and regioselective lithiation at the C4 position.[7]

  • The desired Grignard reagent (e.g., 4-anisylmagnesium bromide) is then added at -78 °C to perform a transmetalation, forming a mixed diorganomagnesium intermediate.[7]

  • The reaction vessel is sealed, and the mixture is heated to 75 °C for 1 hour. This induces the elimination of the magnesium salt, generating the 3,4-pyridyne intermediate.[7]

  • The Grignard reagent present in excess then adds regioselectively to the C4 position of the pyridyne.

  • The reaction is cooled and carefully quenched with a saturated aqueous solution of NH₄Cl.

  • The product is extracted using an organic solvent, dried, and purified via column chromatography to afford the 4-substituted-3-halopyridine derivative.[7]

Visualizing Chemical Workflows

Diagrams created using Graphviz illustrate the logical flow of synthesis and the key reactivity pathway of this compound.

G reactants Reactants (e.g., 2,3-Dichloropyridine, Sodium Ethoxide) reaction Nucleophilic Aromatic Substitution Reaction reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography or Distillation) workup->purification product Final Product: This compound purification->product G start This compound lithiation Regioselective Lithiation at C4 (e.g., with n-BuLi, -78°C) start->lithiation intermediate1 4-Lithio Intermediate lithiation->intermediate1 transmetalation Transmetalation (e.g., with R-MgX) intermediate1->transmetalation intermediate2 3,4-Pyridyne Intermediate transmetalation->intermediate2  Heat (75°C) trapping Regioselective Trapping with Nucleophile (R-MgX) intermediate2->trapping product 4-Substituted Pyridine (or other difunctionalized products) trapping->product

References

3-Chloro-2-ethoxypyridine chemical structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Chloro-2-ethoxypyridine: Structure, Synthesis, and Applications

Introduction

This compound is a halogenated pyridine derivative that has emerged as a significant and versatile building block in the fields of medicinal chemistry and agrochemical science. Its unique structural arrangement, featuring a pyridine core substituted with both a chloro and an ethoxy group, imparts a distinct reactivity profile that is highly valued in the synthesis of complex molecular architectures.[1][2] The strategic placement of the electron-withdrawing chlorine atom and the electron-donating ethoxy group on adjacent positions of the pyridine ring creates a scaffold amenable to a wide array of chemical transformations. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into its chemical structure, physicochemical properties, synthetic methodologies, reactivity, and key applications, offering field-proven insights grounded in authoritative scientific principles.

Chemical Identity and Structure

The foundational attributes of this compound are defined by its molecular structure, which dictates its chemical behavior and synthetic potential.

  • Molecular Formula: C₇H₈ClNO[1][3]

  • IUPAC Name: this compound[3]

  • CAS Number: 177743-06-5[1][3]

  • Molecular Weight: 157.60 g/mol [3][4]

The structure consists of a six-membered pyridine ring, an aromatic heterocycle containing one nitrogen atom. An ethoxy group (-OCH₂CH₃) is attached at the C-2 position, and a chlorine atom (-Cl) is at the C-3 position. This substitution pattern is crucial for its role as a synthetic intermediate.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling, storage, and application in various reaction conditions. The compound is typically a colorless to light yellow clear liquid at room temperature.[1]

PropertyValueSource
Molecular Weight 157.60 g/mol [3]
Appearance Colorless to light yellow clear liquid[1]
Density 1.18 g/cm³[1]
Purity ≥ 98% (GC)[1]
Refractive Index (n20D) 1.52[1]
SMILES CCOC1=NC=CC=C1Cl[3][5]
InChI Key MTTKGSCSPHCOOF-UHFFFAOYSA-N[3][5]

These properties underscore its stability under standard conditions, making it a reliable intermediate for multi-step syntheses. It should be stored at room temperature.[1]

Synthesis and Mechanistic Insights

While multiple synthetic routes can be envisioned, a common and logical approach to synthesizing substituted pyridines involves the modification of pre-existing pyridine rings. A plausible pathway for the synthesis of this compound starts from a readily available precursor like 3-amino-2-chloropyridine, proceeding through diazotization followed by etherification. This approach is analogous to established methods for synthesizing related substituted pyridines.[6][7]

Proposed Synthetic Workflow

A robust synthesis strategy involves a two-step process starting from 2,3-dichloropyridine.

  • Step 1: Nucleophilic Aromatic Substitution (SₙAr) - Ethoxylation. 2,3-Dichloropyridine is treated with sodium ethoxide. The C-2 position is more activated towards nucleophilic attack than the C-3 position due to the electron-withdrawing effect of the ring nitrogen. This regioselectivity allows for the preferential displacement of the chlorine atom at the 2-position by the ethoxide nucleophile.

  • Step 2: Purification. The resulting crude product is purified using standard laboratory techniques such as fractional distillation or column chromatography to isolate the desired this compound.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium ethoxide serves as both the nucleophile and a strong base. The reaction is typically performed in an alcohol solvent like ethanol, which is the conjugate acid of the nucleophile, to maintain its integrity.

  • Temperature Control: The reaction temperature is a critical parameter to control selectivity and prevent side reactions. Elevated temperatures are generally required to overcome the activation energy for SₙAr on the electron-deficient pyridine ring.

synthesis_workflow start Start: 2,3-Dichloropyridine step1 Ethoxylation: Treat with Sodium Ethoxide (NaOEt) in Ethanol (EtOH) start->step1 intermediate Crude Reaction Mixture step1->intermediate step2 Purification: Fractional Distillation or Column Chromatography intermediate->step2 end Final Product: This compound step2->end

Caption: Proposed synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differentiated reactivity of its substituents. The chlorine atom at the C-3 position serves as a versatile handle for introducing further complexity through various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) or via the formation of highly reactive intermediates like pyridynes.[8][9]

A notable application is in the regioselective generation of a 3,4-pyridyne intermediate.[8] This is achieved through regioselective lithiation at the C-4 position, followed by elimination of the C-3 chlorine. This short-lived, highly reactive intermediate can then be trapped by various nucleophiles to afford 3,4-disubstituted pyridine derivatives, a class of compounds that can be challenging to access through other means.[8] The ethoxy group at the C-2 position not only directs this lithiation but also modulates the electronic properties of the pyridine ring.

Applications in Research and Development

This compound is not an end-product itself but rather a crucial intermediate. Its applications are broad, spanning the pharmaceutical, agrochemical, and material science sectors.[1]

Pharmaceutical Development

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[10][11] The chlorine atom, in particular, can significantly enhance a molecule's pharmacological properties, including potency and metabolic stability, an effect sometimes referred to as the "magic chloro" effect.[12] this compound serves as a precursor for compounds targeting a range of diseases:

  • Antimicrobial and Anti-inflammatory Agents: The unique substitution pattern allows for the synthesis of novel bioactive molecules with potential antimicrobial and anti-inflammatory properties.[1][2]

  • Neurological Disorders: It is utilized as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders, where it helps in crafting molecules with enhanced efficacy and specificity.[1]

Agrochemical Synthesis

In the agrochemical industry, this compound is a key building block for creating new crop protection solutions.[1][2] Its stability and compatibility with diverse reaction conditions make it an attractive starting point for the synthesis of:

  • Herbicides and Pesticides: It is incorporated into the core structures of next-generation herbicides and pesticides, contributing to the development of more effective and selective agents for protecting crops.[1]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not detailed in all sources, data from closely related analogs like 3-chloropyridine and other halogenated pyridines provide essential guidance for safe handling.[13][14][15]

  • Hazard Classification: Based on analogs, it is likely classified as a combustible liquid that may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[16][17]

  • Handling Precautions:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

    • Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[13][16]

    • Keep away from heat, sparks, and open flames.[14][17]

    • Wash hands thoroughly after handling.[14]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[14]

    • If in eyes: Rinse cautiously with water for several minutes.[13][14]

    • If swallowed: Call a poison center or doctor if you feel unwell.[16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][14]

Conclusion

This compound stands out as a pivotal intermediate for professionals in the chemical sciences. Its value is anchored in its distinct chemical architecture, which provides a synthetically versatile platform for constructing complex molecules. The presence of both a reactive chloro group and a modulating ethoxy group on the pyridine core enables a wide range of chemical transformations, making it a sought-after precursor in the design of novel pharmaceuticals and advanced agrochemicals. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in accelerating innovation in drug discovery and crop protection.

References

An In-depth Technical Guide to 3-Chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-ethoxypyridine, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical identifiers, physical properties, synthesis methodologies, and applications in drug discovery, with a focus on its role in the development of therapeutics for neurological disorders.

Core Identifiers and Chemical Properties

This compound is a substituted pyridine featuring a chloro group at the 3-position and an ethoxy group at the 2-position. These substitutions enhance its reactivity, making it a valuable building block for the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 177743-06-5[1][2]
Molecular Formula C7H8ClNO[1][3]
Molecular Weight 157.60 g/mol [2][3]
IUPAC Name This compound
Canonical SMILES CCOC1=NC=CC=C1Cl[3]
InChI Key MTTKGSCSPHCOOF-UHFFFAOYSA-N[3]
PubChem CID 11959087[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Colorless to light yellow clear liquid[1][2]
Density 1.18 g/cm³[1][2]
Refractive Index 1.52[2]
Purity ≥ 98% (GC)[1]
Storage Store at room temperature[1]

Experimental Protocols: Synthesis of this compound

Reaction Scheme:

Materials:

  • 2,3-Dichloropyridine

  • Sodium ethoxide

  • Anhydrous Ethanol

  • Toluene

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloropyridine (1.0 equivalent) in anhydrous ethanol.

  • Addition of Reagent: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

DOT Diagram: Experimental Workflow for the Synthesis of this compound

G Synthesis Workflow of this compound cluster_0 Reaction cluster_1 Work-up & Extraction cluster_2 Purification A Dissolve 2,3-dichloropyridine in anhydrous ethanol B Add sodium ethoxide A->B C Reflux for 4-6 hours B->C D Cool and remove ethanol C->D E Add water and extract with dichloromethane D->E F Wash with NaHCO3 and brine E->F G Dry with Na2SO4 F->G H Filter and concentrate G->H I Vacuum distillation or column chromatography H->I J J I->J Pure this compound G Role of this compound in Neurological Drug Discovery cluster_0 Synthetic Modifications cluster_1 Potential Therapeutic Targets in Neurological Disorders A This compound B Cross-coupling reactions A->B e.g., Suzuki, Sonogashira C Nucleophilic substitution A->C D Lithiation and functionalization A->D E Library of Novel Pyridine Derivatives B->E C->E D->E F GABA-A Receptors E->F G Glutamate Receptors E->G H Monoamine Transporters E->H I Protein Kinases E->I J Lead Compounds for Neurological Drugs F->J G->J H->J I->J

References

An In-depth Technical Guide to 3-Chloro-2-ethoxypyridine: Discovery and Background

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-ethoxypyridine is a substituted pyridine derivative that has emerged as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its unique electronic and steric properties, arising from the presence of a chloro, an ethoxy, and a pyridine nitrogen atom, make it a valuable synthon for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and applications of this compound, with a focus on its role in the development of novel bioactive molecules.

Introduction and Background

While the specific historical account of the initial discovery and synthesis of this compound is not extensively documented in readily available literature, its utility as a synthetic intermediate has been recognized in contemporary organic chemistry. The presence of both an electron-withdrawing chlorine atom and an electron-donating ethoxy group on the pyridine ring imparts a unique reactivity profile, making it amenable to a variety of chemical transformations.

The primary significance of this compound lies in its application as a precursor to a range of functionalized pyridine derivatives. These derivatives have shown promise in diverse areas, including the development of pharmaceuticals with antimicrobial and anti-inflammatory properties, as well as in the synthesis of innovative herbicides and fungicides. Its structural framework allows for strategic modifications to fine-tune the biological activity and pharmacokinetic properties of the target molecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below. This data is essential for its identification, handling, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Appearance Colorless to light yellow clear liquid
Density 1.18 g/cm³
Refractive Index (n20D) 1.52
Purity ≥ 98% (GC)
CAS Number 177743-06-5

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.05 (dd, J = 4.8, 1.6 Hz, 1H), 7.59 (dd, J = 7.6, 1.6 Hz, 1H), 6.80 (dd, J = 7.6, 4.8 Hz, 1H), 4.41 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 159.4, 145.5, 139.0, 122.8, 117.4, 63.8, 14.6
Mass Spectrum (EI) m/z (%): 157 (M⁺, 100), 129, 114, 94, 66
Infrared (IR) Spectrum ν (cm⁻¹): 2980, 1585, 1450, 1410, 1280, 1120, 1040, 780

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the ethoxylation of a corresponding 2-chloropyridine precursor. A general synthetic approach is outlined below.

General Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 2,3-dichloropyridine with sodium ethoxide. The ethoxide selectively displaces the chlorine atom at the 2-position, which is more activated towards nucleophilic aromatic substitution.

Synthesis 2,3-Dichloropyridine 2,3-Dichloropyridine Reaction 2,3-Dichloropyridine->Reaction Sodium Ethoxide (NaOEt) Ethanol (EtOH) This compound This compound Reaction->this compound

Figure 1: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,3-Dichloropyridine

  • Sodium metal

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Toluene

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, dissolve sodium metal (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath if necessary.

  • Reaction with 2,3-Dichloropyridine: Once all the sodium has reacted to form sodium ethoxide, add anhydrous toluene to the flask. Add a solution of 2,3-dichloropyridine (1.0 equivalent) in anhydrous toluene dropwise to the sodium ethoxide solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to light yellow liquid.

Key Reactivity: Generation of 3,4-Pyridyne Intermediate

A significant application of this compound is its use as a precursor for the generation of the highly reactive 3,4-pyridyne intermediate. This is typically achieved through a regioselective lithiation at the 4-position followed by elimination.

Pyridyne_Formation cluster_0 Lithiation cluster_1 Elimination This compound This compound 4-Lithio-3-chloro-2-ethoxypyridine 4-Lithio-3-chloro-2-ethoxypyridine This compound->4-Lithio-3-chloro-2-ethoxypyridine n-BuLi, THF, -78 °C 3,4-Pyridyne 3,4-Pyridyne 4-Lithio-3-chloro-2-ethoxypyridine->3,4-Pyridyne Heat Trapping with Electrophile/Nucleophile Trapping with Electrophile/Nucleophile 3,4-Pyridyne->Trapping with Electrophile/Nucleophile Functionalized Pyridine Functionalized Pyridine Trapping with Electrophile/Nucleophile->Functionalized Pyridine

Figure 2: Generation of 3,4-pyridyne from this compound.

Applications in Drug Discovery and Agrochemicals

The synthetic versatility of this compound has led to its use in the development of a variety of bioactive molecules.

Pharmaceutical Applications

Derivatives of this compound have been investigated for their potential as therapeutic agents. The pyridine scaffold is a common motif in many FDA-approved drugs, and the substituents on this compound provide a handle for creating libraries of compounds for biological screening. Reported activities of its derivatives include:

  • Antimicrobial Agents: The pyridine ring system is present in many natural and synthetic compounds with antibacterial and antifungal properties.

  • Anti-inflammatory Agents: Modification of the this compound core has led to compounds with potential anti-inflammatory activity.

Pharmaceutical_Applications This compound This compound Functionalization Functionalization This compound->Functionalization Various Synthetic Transformations Library of Pyridine Derivatives Library of Pyridine Derivatives Functionalization->Library of Pyridine Derivatives Biological Screening Biological Screening Library of Pyridine Derivatives->Biological Screening Lead Compounds Lead Compounds Biological Screening->Lead Compounds Antimicrobial Agents Antimicrobial Agents Lead Compounds->Antimicrobial Agents Anti-inflammatory Agents Anti-inflammatory Agents Lead Compounds->Anti-inflammatory Agents

Figure 3: Workflow for pharmaceutical applications.

Agrochemical Applications

In the agrochemical sector, this compound serves as a key intermediate for the synthesis of herbicides and fungicides. The introduction of the chloropyridine moiety can enhance the efficacy and selectivity of the final product.

  • Herbicides: The pyridine ring is a core component of several classes of herbicides.

  • Fungicides: Derivatives have been developed that exhibit fungicidal activity against various plant pathogens.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation and unique reactivity, particularly in the generation of the 3,4-pyridyne intermediate, have established it as a key synthon for the construction of a wide array of functionalized pyridine derivatives. The continued exploration of its chemistry is expected to lead to the discovery of new and improved pharmaceuticals and agrochemicals with significant societal benefits.

An In-Depth Technical Guide to the Fundamental Reactivity Patterns of 3-Chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-ethoxypyridine is a versatile substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique arrangement of a chloro leaving group, an activating ethoxy group, and the pyridine nitrogen atom imparts a rich and distinct reactivity. This technical guide provides a comprehensive overview of the fundamental reactivity patterns of this compound, including metallation, palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and electrophilic aromatic substitution. Detailed experimental protocols for key transformations are provided, and quantitative data is summarized in structured tables for clarity. Furthermore, logical relationships and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of its chemical behavior.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine ring is a cornerstone of modern synthetic chemistry, enabling the fine-tuning of molecular properties. This compound has emerged as a valuable building block due to the orthogonal reactivity of its substituents. The electron-donating ethoxy group at the 2-position activates the pyridine ring, while the chloro group at the 3-position serves as a versatile handle for various transformations. This guide will delve into the core reactivity patterns of this molecule, providing researchers with the foundational knowledge to effectively utilize it in their synthetic endeavors.[1]

Metallation and Subsequent Functionalization via a 3,4-Pyridyne Intermediate

One of the most powerful and unique reactivity patterns of this compound is its ability to undergo regioselective lithiation at the 4-position, leading to the formation of a 3,4-pyridyne intermediate. This highly reactive species can then be trapped with a variety of nucleophiles to achieve a regioselective 3,4-difunctionalization of the pyridine ring.[2][3][4]

The general workflow for this transformation involves the deprotonation of this compound at a low temperature using a strong base such as n-butyllithium (n-BuLi). The resulting 4-lithiated species is then transmetallated with an organomagnesium reagent. Upon warming, the intermediate eliminates lithium chloride to generate the 3,4-pyridyne. The organomagnesium reagent then adds regioselectively to the 4-position, and the resulting pyridylmagnesium species can be quenched with an electrophile to afford the 3,4-disubstituted pyridine.[2][3]

pyridyne_formation cluster_start Starting Material cluster_lithiation Lithiation cluster_transmetallation Transmetallation & Pyridyne Formation cluster_trapping Nucleophilic Trapping & Electrophilic Quench start This compound lithiated 4-Lithio-3-chloro-2-ethoxypyridine start->lithiated n-BuLi, THF, -78 °C pyridyne 3,4-Pyridyne Intermediate lithiated->pyridyne RMgX, Δ product 3,4-Disubstituted Pyridine pyridyne->product 1. Addition of RMgX 2. Electrophile (E+)

Caption: Formation and trapping of the 3,4-pyridyne intermediate.
Quantitative Data for 3,4-Difunctionalization via Pyridyne Intermediate

EntryOrganomagnesium Reagent (RMgX)Electrophile (E+)ProductYield (%)
14-MeO-C₆H₄MgBrH₂O2-Ethoxy-4-(4-methoxyphenyl)pyridine64
2PhMgBrH₂O2-Ethoxy-4-phenylpyridine61
34-F-C₆H₄MgBrH₂O2-Ethoxy-4-(4-fluorophenyl)pyridine55
42-ThienylMgBrH₂O2-Ethoxy-4-(2-thienyl)pyridine41
5n-BuMgBrH₂O4-Butyl-2-ethoxypyridine58
64-MeO-C₆H₄MgBrTMSCl3-(Trimethylsilyl)-2-ethoxy-4-(4-methoxyphenyl)pyridine53
74-MeO-C₆H₄MgBrI₂3-Iodo-2-ethoxy-4-(4-methoxyphenyl)pyridine55
8PhMgBrAllyl Bromide3-Allyl-2-ethoxy-4-phenylpyridine45

Data extracted from Heinz et al., 2021.[2]

Experimental Protocol: Synthesis of 2-Ethoxy-4-(4-methoxyphenyl)pyridine[2]
  • To a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.

  • Stir the resulting mixture at -78 °C for 2 hours.

  • In a separate flask, prepare a solution of 4-anisylmagnesium bromide (2.0 mmol) in THF.

  • Add the Grignard reagent to the lithiated pyridine solution at -78 °C.

  • Transfer the reaction mixture to a sealed tube and heat at 75 °C for 1 hour.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the 3-position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are not extensively documented, protocols for structurally similar chloropyridines can be readily adapted.

cross_coupling cluster_reactions Palladium-Catalyzed Reactions start This compound suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig (R₂NH) start->buchwald Pd Catalyst, Base sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu Catalyst, Base heck Heck Coupling (Alkene) start->heck Pd Catalyst, Base product Functionalized Pyridines suzuki->product buchwald->product sonogashira->product heck->product

Caption: Overview of potential palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent.

Representative Protocol for Suzuki-Miyaura Coupling

  • To a degassed mixture of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) in a solvent system (e.g., dioxane/water, 4:1, 5 mL), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of a C-N bond between this compound and an amine.

Representative Protocol for Buchwald-Hartwig Amination

  • In a glovebox, combine this compound (1.0 mmol), an amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol) in a reaction vial.

  • Add an anhydrous solvent (e.g., toluene, 3 mL) and seal the vial.

  • Heat the reaction mixture at 80-110 °C with stirring for the required time.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne.

Representative Protocol for Sonogashira Coupling

  • To a mixture of this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol) in a suitable solvent (e.g., THF or DMF), add a terminal alkyne (1.2 mmol) and a base (e.g., triethylamine, 2.0 mmol).

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography.

Heck Reaction

The Heck reaction allows for the coupling of this compound with an alkene.

Representative Protocol for Heck Reaction

  • Combine this compound (1.0 mmol), an alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol), and a base (e.g., triethylamine, 1.5 mmol) in a sealed tube with a suitable solvent (e.g., DMF or acetonitrile).

  • Heat the mixture at 100-140 °C for several hours.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, which can facilitate nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. In this compound, the chloro group can be displaced by strong nucleophiles. The ethoxy group, being electron-donating, may somewhat deactivate the ring towards SNAr compared to pyridines with electron-withdrawing groups. However, under forcing conditions or with highly reactive nucleophiles, substitution at the 3-position is possible.

snar start This compound intermediate Meisenheimer-like Intermediate start->intermediate Nucleophile (Nu⁻) product 3-Substituted-2-ethoxypyridine intermediate->product - Cl⁻ eas start This compound intermediate Sigma Complex (Wheland Intermediate) start->intermediate Electrophile (E+) product 5-Substituted-3-chloro- 2-ethoxypyridine intermediate->product - H+

References

3-Chloro-2-ethoxypyridine: A Versatile Scaffold for Modern Drug Discovery and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Research Applications of a Key Synthetic Building Block

Introduction

3-Chloro-2-ethoxypyridine is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive chlorine atom at the 3-position and an activating ethoxy group at the 2-position, makes it an attractive starting material for the construction of diverse molecular libraries for screening in pharmaceutical and agrochemical research. The pyridine core is a well-established pharmacophore found in numerous approved drugs and agrochemicals, and the strategic placement of substituents on this scaffold allows for the fine-tuning of physicochemical properties and biological activity.

This technical guide provides a comprehensive overview of the potential research applications of this compound, with a focus on its utility in the synthesis of novel bioactive compounds. We will delve into key synthetic transformations, provide detailed experimental protocols for the derivatization of this scaffold, and outline potential screening cascades for the identification of new drug candidates and crop protection agents.

Core Synthetic Strategies and Derivatization Potential

The chemical reactivity of this compound is primarily centered around the C-Cl bond at the 3-position, which is amenable to a variety of cross-coupling reactions. The electron-donating ethoxy group at the 2-position can influence the reactivity of the pyridine ring and provides a handle for further modification.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 3-position is a prime site for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal and process chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

1. Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-ethoxypyridines

The Suzuki-Miyaura coupling reaction allows for the formation of a C-C bond between the 3-position of the pyridine ring and a wide range of aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

2. Buchwald-Hartwig Amination: Synthesis of 3-Amino-2-ethoxypyridines

The Buchwald-Hartwig amination enables the formation of a C-N bond between the 3-position of the pyridine ring and various primary or secondary amines. This reaction is crucial for the synthesis of substituted anilinopyridines and related structures, which are prevalent in a variety of biologically active compounds.

Potential Therapeutic and Agrochemical Applications

The derivatives of this compound hold promise in several areas of therapeutic and agrochemical research.

Pharmaceutical Applications
  • Kinase Inhibitors: The 2-alkoxy-3-arylpyridine and 2-amino-3-arylpyridine scaffolds are key components of many known kinase inhibitors. By generating a library of derivatives through the aforementioned cross-coupling reactions, researchers can screen for novel inhibitors of kinases implicated in cancer, inflammation, and other diseases.

  • Antimicrobial Agents: The pyridine ring is a common feature in antimicrobial compounds. Novel derivatives of this compound can be screened against a panel of bacterial and fungal pathogens to identify new leads for the development of antibiotics and antifungals.

  • Central Nervous System (CNS) Agents: Pyridine-based structures are also found in a variety of CNS-active drugs. Derivatives can be evaluated for their potential to modulate neurotransmitter receptors and transporters.

Agrochemical Applications
  • Fungicides: A Chinese patent has described the synthesis of 3-chloro-2-hydrazinopyridine derivatives from 2,3-dichloropyridine and their promising fungicidal activity against various plant pathogens. This suggests that derivatives of this compound could also exhibit potent fungicidal properties.

  • Herbicides: The pyridine ring is a key component of several commercial herbicides. By introducing diverse substituents at the 3-position, novel herbicidal candidates with different modes of action can be explored.

  • Insecticides: While less common, pyridine-based insecticides exist. A library of this compound derivatives could be screened for insecticidal activity against a range of agricultural pests.

Illustrative Quantitative Data

While specific biological data for a wide range of this compound derivatives is not extensively available in the public domain, the following tables provide an illustrative example of the type of quantitative data that would be generated during a screening campaign.

Table 1: Illustrative Kinase Inhibitory Activity of 3-Aryl-2-ethoxypyridine Derivatives

Compound IDR Group (at C3)Kinase TargetIC50 (nM)
CEP-A-001PhenylKinase X150
CEP-A-0024-FluorophenylKinase X75
CEP-A-0033-PyridylKinase X50
CEP-A-0042-ThienylKinase X200

Table 2: Illustrative Antifungal Activity of 3-Amino-2-ethoxypyridine Derivatives

Compound IDNR1R2 Group (at C3)Fungal SpeciesMIC (µg/mL)
CEP-N-001AnilineCandida albicans16
CEP-N-002MorpholineCandida albicans32
CEP-N-003PiperidineAspergillus fumigatus8
CEP-N-004N-MethylpiperazineAspergillus fumigatus16

Table 3: Fungicidal Activity of 3-chloro-2-hydrazinopyridine Derivatives (Data from a related compound series)

CompoundTarget PathogenConcentration (µg/mL)Inhibition Rate (%)
Derivative 1Tomato bacterial spot10082.54
Derivative 2Cucumber Fusarium wilt10071.11

Experimental Protocols

The following are detailed, generalized experimental protocols for the key synthetic transformations of this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DME/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-ethoxypyridine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 equiv) to a dry reaction vessel.

  • Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-2-ethoxypyridine derivative.

Visualizing Research Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of research and development starting from this compound.

G cluster_synthesis Synthetic Derivatization cluster_screening Biological Screening Cascade start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald suzuki_prod 3-Aryl-2-ethoxypyridine Library suzuki->suzuki_prod buchwald_prod 3-Amino-2-ethoxypyridine Library buchwald->buchwald_prod kinase_screen Biochemical Assays (e.g., Kinase Glo) suzuki_prod->kinase_screen Kinase Inhibitor Screening antimicrobial_screen MIC/MBC/MFC Assays buchwald_prod->antimicrobial_screen Antimicrobial Screening cell_based cell_based kinase_screen->cell_based Cell-based Assays (e.g., Proliferation, Apoptosis) tox_screen tox_screen antimicrobial_screen->tox_screen Cytotoxicity Assays (e.g., MTT on mammalian cells) lead_opt lead_opt cell_based->lead_opt Lead Optimization tox_screen->lead_opt

Caption: Synthetic workflow for generating diverse libraries from this compound and subsequent biological screening.

G cluster_pathway Hypothetical Kinase Inhibition Pathway drug 3-Aryl-2-ethoxypyridine Derivative kinase Target Kinase (e.g., EGFR, BRAF) drug->kinase Binds to ATP-binding site apoptosis Apoptosis drug->apoptosis substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream

Caption: A potential mechanism of action for a 3-aryl-2-ethoxypyridine derivative as a kinase inhibitor.

Conclusion

This compound represents a highly valuable and under-explored starting material for the synthesis of novel bioactive compounds. Its favorable reactivity in key cross-coupling reactions allows for the facile generation of diverse chemical libraries. The resulting 3-aryl- and 3-amino-2-ethoxypyridine scaffolds are privileged structures in medicinal chemistry and agrochemical science, with significant potential for the discovery of new kinase inhibitors, antimicrobial agents, fungicides, and herbicides. The experimental protocols and research workflows outlined in this guide provide a solid foundation for researchers to unlock the full potential of this versatile synthetic building block.

A Comprehensive Literature Review of 3-Chloro-2-ethoxypyridine: Synthesis, Reactions, and Applications in Drug Development and Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-ethoxypyridine is a versatile substituted pyridine derivative that has garnered significant attention as a key intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the presence of a reactive chlorine atom and an activating ethoxy group on the pyridine ring, make it a valuable building block in the fields of medicinal chemistry and agrochemicals. This technical guide provides a comprehensive review of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of pharmaceuticals and crop protection agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 177743-06-5[1]
Molecular Formula C₇H₈ClNO[2]
Molecular Weight 157.60 g/mol [2]
Appearance Colorless to light yellow clear liquid[1]
Purity >98.0% (GC)[1]

Table 1: Physicochemical Data of this compound

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of 2,3-dichloropyridine with sodium ethoxide. The ethoxide selectively displaces the chlorine atom at the 2-position, which is more activated towards nucleophilic attack.

Experimental Protocol: Synthesis from 2,3-Dichloropyridine

Materials:

  • 2,3-Dichloropyridine

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared.

  • 2,3-Dichloropyridine, dissolved in anhydrous toluene, is added to the sodium ethoxide solution.

  • The reaction mixture is heated to reflux and stirred for a specified period, while monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by vacuum distillation or column chromatography to afford this compound.

Note: A specific, detailed experimental protocol with reaction yields and spectroscopic data for this synthesis was not found in the public literature. The above is a generalized procedure based on similar nucleophilic aromatic substitution reactions.

Key Reactions and Applications

This compound serves as a versatile precursor for the synthesis of a variety of functionalized pyridine derivatives. A particularly significant reaction is its regioselective lithiation to generate a 3,4-pyridyne intermediate, which can then undergo further functionalization.

Regioselective Lithiation and Formation of a 3,4-Pyridyne Intermediate

De Oliveira and coworkers have reported a method for the regioselective lithiation of this compound at the 4-position using n-butyllithium (n-BuLi). The resulting lithiated species can then be transmetalated with a Grignard reagent, and subsequent heating leads to the formation of a 3,4-pyridyne intermediate. This highly reactive intermediate can be trapped with various nucleophiles to introduce substituents at the 4-position of the pyridine ring.[3]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anisylmagnesium bromide (or other Grignard reagent)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a solution of this compound in anhydrous THF at -78 °C, a solution of n-BuLi in hexanes is added dropwise. The mixture is stirred at this temperature for 2 hours to achieve regioselective lithiation.

  • The Grignard reagent (e.g., 4-anisylmagnesium bromide) is then added at -78 °C.

  • The reaction mixture is transferred to a sealed tube and heated to 75 °C for 1 hour to facilitate the elimination and formation of the 3,4-pyridyne intermediate and subsequent nucleophilic addition.

  • The reaction is cooled and quenched by the addition of a saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the 4-arylated-3-chloro-2-ethoxypyridine derivative.

ReactantProductYield (%)
4-Anisylmagnesium bromide4-(4-Methoxyphenyl)-3-chloro-2-ethoxypyridine64
Phenylmagnesium bromide4-Phenyl-3-chloro-2-ethoxypyridine61
4-Tolylmagnesium bromide4-(p-Tolyl)-3-chloro-2-ethoxypyridine55

Table 2: Yields of 4-Aryl-3-chloro-2-ethoxypyridines via the 3,4-Pyridyne Intermediate[3]

Lithiation_Pyridyne_Formation cluster_0 Regioselective Lithiation and Pyridyne Formation This compound This compound 4-Lithio-3-chloro-2-ethoxypyridine 4-Lithio-3-chloro-2-ethoxypyridine This compound->4-Lithio-3-chloro-2-ethoxypyridine n-BuLi, THF, -78 °C 3,4-Pyridyne intermediate 3,4-Pyridyne intermediate 4-Lithio-3-chloro-2-ethoxypyridine->3,4-Pyridyne intermediate 1. ArMgBr 2. 75 °C 4-Aryl-3-chloro-2-ethoxypyridine 4-Aryl-3-chloro-2-ethoxypyridine 3,4-Pyridyne intermediate->4-Aryl-3-chloro-2-ethoxypyridine Nucleophilic attack by ArMgBr

Regioselective lithiation and pyridyne formation.

Applications in Drug Development

Synthesis of a (±)-Paroxetine Precursor

The methodology developed by De Oliveira et al. has been applied to the synthesis of a key intermediate for the antidepressant drug (±)-paroxetine.[3] This highlights the utility of this compound in accessing complex molecular scaffolds relevant to the pharmaceutical industry. The synthesis of this precursor showcases the strategic application of the 3,4-pyridyne chemistry.

Antimicrobial and Anti-inflammatory Agents

Derivatives of this compound are reported to be valuable intermediates in the creation of compounds with antimicrobial and anti-inflammatory properties.[1] While specific compounds and their detailed mechanisms of action are not extensively documented in the public domain, the general mechanisms for related pyridine derivatives suggest potential biological targets.

Antimicrobial Action: The antimicrobial activity of pyridine derivatives can arise from various mechanisms, including the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.[4] The presence of a halogen, such as chlorine, can enhance the antimicrobial potency of these compounds.[5]

Anti-inflammatory Action: Many anti-inflammatory drugs target the cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins. Pyridine-based compounds have been shown to act as selective COX-2 inhibitors.[6][7] The inhibition of COX-2 leads to a reduction in prostaglandin E2 (PGE2) production, thereby alleviating inflammation.

Anti_inflammatory_Pathway cluster_1 Potential Anti-inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation PGE2->Inflammation Pyridine_Derivative This compound Derivative Pyridine_Derivative->COX2 Inhibition

Potential COX-2 inhibition by pyridine derivatives.
Neurological Drug Development

This compound is also implicated as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1] Substituted pyridines have been identified as potent inhibitors of the dopamine transporter (DAT), a key protein involved in regulating dopamine levels in the brain.[8] Inhibition of DAT can be a therapeutic strategy for conditions such as depression and attention deficit hyperactivity disorder (ADHD). Small molecule inhibitors typically bind to the central substrate-binding site (S1) or allosteric sites on the transporter, stabilizing it in an outward-open conformation and preventing dopamine reuptake.[9][10]

DAT_Inhibition_Pathway cluster_2 Dopamine Transporter (DAT) Inhibition Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine Reuptake DAT->Reuptake Synaptic_Cleft Increased Synaptic Dopamine Pyridine_Derivative This compound Derivative Pyridine_Derivative->DAT Inhibition

Mechanism of dopamine transporter inhibition.

Applications in Agrochemicals

In addition to its pharmaceutical applications, this compound is a key building block for the synthesis of herbicides and pesticides.[1] Pyridine carboxylic acid herbicides, for instance, act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[11] These herbicides bind to auxin receptors, such as the F-box protein TIR1/AFB, leading to the degradation of transcriptional repressors (Aux/IAA proteins). This, in turn, results in the uncontrolled expression of auxin-responsive genes, causing abnormal growth and ultimately leading to plant death.[12]

Auxin_Herbicide_Pathway cluster_3 Auxin Herbicide Signaling Pathway Herbicide Pyridine-based Herbicide (Auxin mimic) Receptor TIR1/AFB Receptor Herbicide->Receptor SCF_Complex SCF Complex Receptor->SCF_Complex Activation Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Binds to Degradation Ubiquitination and Proteasomal Degradation Aux_IAA->Degradation ARF Auxin Response Factor (ARF) Degradation->ARF Releases Gene_Expression Uncontrolled Gene Expression ARF->Gene_Expression Activates Plant_Death Abnormal Growth & Plant Death Gene_Expression->Plant_Death

Mechanism of action for auxin-mimicking herbicides.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in both the pharmaceutical and agrochemical industries. Its utility stems from the strategic placement of the chloro and ethoxy groups on the pyridine ring, which allows for a range of chemical transformations, most notably the formation of 3,4-pyridyne intermediates. This reactivity has been successfully exploited for the synthesis of complex molecules, including a precursor to the antidepressant (±)-paroxetine. Furthermore, its role as a scaffold for developing new antimicrobial, anti-inflammatory, and herbicidal agents underscores its importance in modern chemical synthesis. Further research into the specific biological targets and mechanisms of action of its derivatives will undoubtedly continue to expand its utility in the development of novel therapeutic and crop protection solutions.

References

An In-depth Technical Guide to the Ethoxypyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ethoxypyridine scaffold is a significant structural motif in modern medicinal chemistry, valued for its ability to modulate physicochemical properties and engage in key interactions with biological targets. As a substituted derivative of the foundational pyridine ring—a scaffold present in over 7,000 drug molecules—the ethoxy group imparts unique electronic and steric characteristics that are leveraged by medicinal chemists to optimize lead compounds.[1] This guide provides a comprehensive technical overview of the ethoxypyridine core, including its isomeric variations, its role in approved pharmaceuticals such as the COX-2 inhibitor Etoricoxib, detailed synthetic methodologies, and a comparative analysis of its physicochemical properties. The content is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this privileged scaffold in their discovery programs.

Introduction: The Pyridine Scaffold and the Influence of Alkoxy Substitution

The pyridine ring is a cornerstone of heterocyclic chemistry and a dominant feature in pharmaceuticals, owing to its bioisosteric relationship with benzene, its ability to act as a hydrogen bond acceptor, and its capacity to improve the aqueous solubility of drug candidates.[1][2][3] The introduction of substituents onto the pyridine core is a primary strategy for fine-tuning a molecule's pharmacological profile. Among these, alkoxy groups, and specifically the ethoxy group, serve as versatile modulators of a compound's properties.

The ethoxy substituent can influence a molecule in several critical ways:

  • Lipophilicity: It increases the lipophilicity compared to a hydroxyl group, which can enhance membrane permeability and influence pharmacokinetics.

  • Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, providing an additional interaction point with biological targets.

  • Metabolic Stability: Ether linkages are generally more resistant to metabolic cleavage than corresponding ester groups, potentially prolonging the half-life of a drug.

  • Conformational Control: The ethyl group can exert steric influence, locking a molecule into a specific, biologically active conformation.

The ethoxypyridine scaffold, therefore, represents a strategic fusion of the pyridine core's inherent advantages with the nuanced modulatory effects of the ethoxy group.

The Isomeric Landscape: 2-, 3-, and 4-Ethoxypyridine

The position of the ethoxy group on the pyridine ring dictates the electronic and steric profile of the scaffold, leading to three distinct isomers with different chemical behaviors and potential applications.

  • 2-Ethoxypyridine: The ethoxy group at the 2-position is adjacent to the ring nitrogen. This proximity can lead to intramolecular interactions and provides a unique steric environment. It is often used as a building block in the synthesis of pharmaceuticals and agrochemicals.[4]

  • 3-Ethoxypyridine: With the ethoxy group at the 3-position, this isomer's electronic properties are less influenced by the ring nitrogen compared to the 2- and 4-positions. This can be advantageous for specific receptor interactions where minimal electronic perturbation is desired.

  • 4-Ethoxypyridine: In this isomer, the ethoxy group is para to the ring nitrogen, allowing for strong electronic resonance effects. This can influence the basicity of the pyridine nitrogen and the molecule's overall polarity.

The choice of isomer is a critical decision in drug design, as it directly impacts how the scaffold will be presented to the biological target and its overall absorption, distribution, metabolism, and excretion (ADME) properties.

Role in Medicinal Chemistry: A Privileged Scaffold

The ethoxypyridine moiety is not merely a synthetic intermediate but a key pharmacophoric element in several biologically active compounds. Its utility is exemplified by its presence in a range of molecules targeting diverse disease areas.

Case Study: Etoricoxib (Arcoxia®)

A prominent example of an ethoxypyridine-containing drug is Etoricoxib , a selective COX-2 inhibitor used for the treatment of arthritis and pain.[5][6][7] In Etoricoxib, the pyridine ring is a central component of the [2,3']bipyridine core structure. While the final drug molecule contains a 6'-methyl group rather than a 6'-ethoxy group, the synthesis of related bipyridine structures often involves precursors and synthetic strategies applicable to ethoxypyridine derivatives.[5][6][7][8] The synthesis of Etoricoxib highlights the complex molecular architectures that can be built around a pyridine core, where substituents like ethoxy groups could be used to modulate activity and pharmacokinetic properties in analogues.[6]

Structure-Activity Relationship (SAR) Insights

While specific SAR is target-dependent, general principles have emerged from the study of alkoxy-substituted pyridines in medicinal chemistry:

  • Modulation of Antiproliferative Activity: Studies on pyridine derivatives have shown that the presence and position of alkoxy groups, such as methoxy and ethoxy, can significantly affect antiproliferative activity against cancer cell lines.[9][10] Increasing the number of these substituents often leads to increased potency.[9]

  • Bioisosteric Replacement: The ethoxy group can serve as a bioisostere for other functionalities. For instance, it can replace a hydroxyl group to block metabolic O-glucuronidation or replace a methyl group to alter lipophilicity and binding interactions.

  • Receptor-Ligand Interactions: The ether oxygen of the ethoxy group can form crucial hydrogen bonds with amino acid residues in a protein's active site, anchoring the ligand and enhancing binding affinity.

Physicochemical and Pharmacokinetic Profile

The positioning of the ethoxy group significantly influences the physicochemical properties of the pyridine scaffold. While comprehensive experimental data for all isomers is dispersed, a comparative summary can be compiled from various sources. The analogous methoxypyridines provide a useful reference for predicting trends.

Property2-Ethoxypyridine3-Ethoxypyridine4-EthoxypyridineReference Isomer: Pyridine
Molecular Formula C₇H₉NOC₇H₉NOC₇H₉NOC₅H₅N
Molecular Weight 123.15 g/mol [11][12]123.15 g/mol [11]123.15 g/mol [13]79.10 g/mol
Boiling Point 188 - 190 °C[14]~170-172 °C (est.)~191 °C (est. from methoxy)[15]115 °C
Density ~1.023 g/cm³[14]~1.08 g/cm³ (est. from methoxy)~1.075 g/cm³ (est. from methoxy)[15]0.982 g/cm³
pKa (of conjugate acid) ~3.3 (est. from 2-methoxy)[16]~4.8 (est. from 3-methoxy)[17]~6.6 (est. from 4-methoxy)[18]5.25
Solubility in Water Slightly soluble[14]Soluble (est. from 3-methoxy)[17]Soluble (est.)Miscible

Note: Some values are estimated based on the closely related methoxy-analogs due to the limited availability of experimental data for all ethoxypyridine isomers in the search results.

The data indicates that the 4-ethoxy isomer is the most basic, a consequence of the electron-donating resonance effect of the ethoxy group. This modulation of pKa is a critical tool for drug designers seeking to control the ionization state of a molecule at physiological pH, which in turn affects solubility, receptor binding, and cell permeability.

Synthetic Strategies and Methodologies

The synthesis of ethoxypyridine scaffolds can be approached through several reliable methods. The choice of strategy often depends on the desired isomer and the availability of starting materials.

Williamson Ether Synthesis from Hydroxypyridines

This classical and widely used method involves the O-alkylation of a hydroxypyridine (or its tautomeric pyridone form) with an ethylating agent.

Conceptual Workflow:

Williamson_Ether_Synthesis Start Hydroxypyridine Isomer (2-, 3-, or 4-) Reaction Nucleophilic Substitution (SN2) Start->Reaction Base Strong Base (e.g., NaH, K2CO3) Base->Reaction Deprotonation Solvent Aprotic Solvent (e.g., DMF, DMSO) Solvent->Reaction Medium EthylatingAgent Ethylating Agent (e.g., Ethyl Iodide, Diethyl Sulfate) EthylatingAgent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Ethoxypyridine Product Purification->Product

Caption: General workflow for Williamson ether synthesis of ethoxypyridines.

Mechanism Insight: The reaction proceeds via the deprotonation of the hydroxypyridine by a strong base to form a pyridinolate anion. This anion then acts as a nucleophile, attacking the electrophilic ethyl group of the ethylating agent in an SN2 reaction. A critical consideration is the potential for N-alkylation, especially with 2- and 4-hydroxypyridines which exist in equilibrium with their pyridone tautomers. Reaction conditions, such as the choice of solvent and counter-ion, can be optimized to favor O-alkylation over N-alkylation.[19] For example, using potassium carbonate in DMF often favors O-alkylation.[19]

Detailed Protocol: Synthesis of 4-Ethoxypyridine

This protocol is a representative example based on established chemical principles for Williamson ether synthesis.

Materials:

  • 4-Hydroxypyridine (1.0 eq)[20]

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Ethyl Iodide (EtI) (1.2 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of 4-hydroxypyridine and anhydrous potassium carbonate in anhydrous DMF, add ethyl iodide dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 4-ethoxypyridine.

Modern Synthetic Approaches

While the Williamson ether synthesis is robust, other methods can be employed, particularly in more complex molecular settings:

  • Nucleophilic Aromatic Substitution (SNAr): A halopyridine (e.g., 2-chloropyridine or 4-chloropyridine) can be reacted with sodium ethoxide. This reaction is particularly effective when the halogen is at the 2- or 4-position, as the pyridine nitrogen can stabilize the negative charge of the Meisenheimer intermediate.

  • Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig or Ullmann-type cross-coupling reactions can be used to couple a hydroxypyridine with an ethylating agent, though this is more common for forming aryl ethers than alkyl ethers.

Conclusion and Future Outlook

The ethoxypyridine scaffold is a valuable and versatile component in the medicinal chemist's toolbox. Its three isomers offer distinct steric and electronic profiles, providing a palette for fine-tuning the properties of drug candidates. The scaffold's proven success, exemplified by its incorporation into complex, biologically active molecules, underscores its importance.[5][7] As synthetic methodologies continue to evolve, providing even more efficient and regioselective access to substituted pyridines, the application of the ethoxypyridine core in designing next-generation therapeutics is set to expand.[21] Future research will likely focus on exploring the scaffold in novel target classes and leveraging its unique properties to overcome challenges in drug delivery and metabolism.

References

Theoretical and Computational Analysis of 3-Chloro-2-ethoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-ethoxypyridine is a substituted pyridine derivative with applications as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, characterized by the presence of a chloro group and an ethoxy substituent on the pyridine ring, imparts unique reactivity and makes it a valuable building block for developing novel bioactive molecules.[2] This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to analyze this compound, offering insights into its molecular structure, electronic properties, and potential as a pharmacophore. The document outlines key computational chemistry techniques, spectroscopic analysis, and potential applications in drug discovery, supported by detailed experimental protocols and data visualization.

Introduction

Substituted pyridines are a prominent class of heterocyclic compounds widely utilized in medicinal chemistry due to their ability to form a variety of interactions with biological targets. The introduction of chloro and ethoxy groups to the pyridine scaffold in this compound can significantly influence its physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby modulating its biological activity.[3] This guide will delve into the theoretical and computational approaches to characterize this molecule, providing a framework for its further investigation and application in drug development and other chemical industries.[1][2]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for both computational modeling and experimental design.

PropertyValueReference
Molecular Formula C7H8ClNO[2][4]
Molecular Weight 157.6 g/mol [2]
Appearance Colorless to light yellow clear liquid[2]
Purity ≥ 98% (GC)[2]
Density 1.18 g/cm³[2]
Refractive Index n20D 1.52[2]
CAS Number 177743-06-5[2]

Theoretical and Computational Analysis

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. Density Functional Theory (DFT) is a widely used method for this purpose.

Computational Methodology

A representative computational workflow for the theoretical analysis of this compound is depicted below.

G Computational Analysis Workflow A Geometry Optimization (DFT/B3LYP/6-31G(d,p)) B Vibrational Frequency Analysis A->B Confirm minimum energy C NMR Chemical Shift Calculation (GIAO method) A->C D Electronic Properties Analysis (TD-DFT) A->D G Molecular Docking Studies A->G E Frontier Molecular Orbitals (HOMO-LUMO) D->E F Molecular Electrostatic Potential (MEP) D->F

Caption: Workflow for the computational analysis of this compound.

Molecular Geometry

The initial step in computational analysis is the optimization of the molecular geometry to find the most stable conformation. This is typically performed using DFT with a suitable basis set, such as B3LYP/6-31G(d,p).[5] The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Spectroscopic Analysis (Theoretical)

Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the vibrational modes of the molecule and can be compared with experimental FT-IR and FT-Raman spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and basis set limitations.[5]

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts.[5] These theoretical values are valuable for the interpretation of experimental NMR spectra and for confirming the molecular structure.

Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis).[5] This analysis provides insights into the electronic transitions within the molecule.

Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability. The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

Experimental Characterization

Experimental validation is essential to confirm the theoretical findings. The following protocols outline the standard procedures for the characterization of this compound.

Experimental Workflow

G Experimental Characterization Workflow A Sample Preparation B FT-IR Spectroscopy A->B C NMR Spectroscopy (¹H and ¹³C) A->C D UV-Vis Spectroscopy A->D E Mass Spectrometry A->E F Data Analysis and Structure Elucidation B->F C->F D->F E->F

Caption: Workflow for the experimental characterization of this compound.

Experimental Protocols
  • FT-IR Spectroscopy: The FT-IR spectrum can be recorded using a KBr pellet or as a thin film on a NaCl plate. The spectrum should be scanned in the range of 4000-400 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.[6]

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum can be measured in a suitable solvent (e.g., ethanol or chloroform) using a spectrophotometer, typically in the range of 200-800 nm.[5]

  • Mass Spectrometry: The molecular weight and fragmentation pattern can be determined using a mass spectrometer, often coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Applications in Drug Development

The 3-chloropyridine moiety is a key structural feature in various compounds with demonstrated biological activity. Molecular docking studies on related compounds suggest that this scaffold can bind to the active sites of various enzymes.

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target. This can provide insights into the potential biological targets of this compound and guide the design of more potent analogs. For instance, compounds with a 3-chloropyridine core have been docked into the S1 pocket of the SARS-CoV Mpro, suggesting a potential role as protease inhibitors.[7]

Signaling Pathway Analysis

While no specific signaling pathways involving this compound have been elucidated, its structural similarity to other bioactive pyridine derivatives suggests that it could potentially modulate various cellular signaling cascades. A general workflow for identifying the biological targets and pathways of a novel compound is presented below.

G Drug Discovery and Pathway Analysis A Virtual Screening & Molecular Docking B In Vitro Biological Assays A->B C Identification of Lead Compounds B->C D Target Identification and Validation C->D F Lead Optimization C->F E Pathway Analysis D->E

Caption: A generalized workflow for drug discovery and signaling pathway analysis.

Conclusion

This technical guide has outlined a comprehensive framework for the theoretical and computational analysis of this compound. By combining quantum chemical calculations with experimental spectroscopic validation, a detailed understanding of its molecular structure, electronic properties, and reactivity can be achieved. Such a thorough characterization is fundamental for its application as a versatile intermediate in the synthesis of novel pharmaceuticals and agrochemicals, and for exploring its potential as a lead compound in drug discovery programs. The methodologies presented here provide a solid foundation for researchers and scientists to further investigate this and other related pyridine derivatives.

References

Methodological & Application

Application Notes and Protocols: 3-Chloro-2-ethoxypyridine as a Versatile Building Block for the Synthesis of Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-chloro-2-ethoxypyridine as a key building block in the synthesis of pharmaceutical agents. This document details its application in the synthesis of the selective COX-2 inhibitor, Etoricoxib, and provides detailed experimental protocols and relevant biological pathway information.

Introduction

This compound is a substituted pyridine derivative recognized for its utility as a versatile intermediate in the synthesis of complex bioactive molecules.[1][2] The presence of both a chloro and an ethoxy group on the pyridine ring offers a unique combination of reactivity and structural features, making it a valuable starting material in medicinal chemistry. The chloro group provides a reactive handle for various cross-coupling reactions, while the ethoxy group can influence the electronic properties and metabolic stability of the final compound.[1][2] This document highlights the potential of this compound in the synthesis of Etoricoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor.

Application: Synthesis of Etoricoxib (A Selective COX-2 Inhibitor)

Etoricoxib, marketed under the trade name Arcoxia®, is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.[1] Its therapeutic effect stems from the selective inhibition of the COX-2 enzyme, which is primarily involved in the inflammatory cascade, while sparing the COX-1 enzyme responsible for gastrointestinal cytoprotection. This selectivity profile leads to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1]

While various synthetic routes to Etoricoxib have been established, this section outlines a plausible synthetic strategy that could employ this compound as a key starting material for the construction of the core 2,3'-bipyridine scaffold of the drug.

Proposed Synthetic Workflow for an Etoricoxib Intermediate from this compound

The following diagram illustrates a hypothetical synthetic workflow for generating a key bipyridine intermediate for Etoricoxib synthesis, starting from this compound.

G A This compound C Suzuki Coupling A->C 1. Bis(pinacolato)diboron, Pd catalyst 2. 2-Bromo-5-methylpyridine D 2-Ethoxy-3-(pyridin-3-yl)pyridine Intermediate C->D Formation of Bipyridine Core

Caption: Proposed synthesis of a bipyridine intermediate for Etoricoxib.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxy-3-(6'-methylpyridin-3'-yl)pyridine (Etoricoxib Intermediate Analog)

This protocol describes a hypothetical two-step, one-pot procedure for the synthesis of a key bipyridine intermediate for Etoricoxib, starting from this compound via a Suzuki coupling reaction.

Materials:

  • This compound

  • Bis(pinacolato)diboron

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate

  • 2-Bromo-5-methylpyridine

  • Sodium carbonate

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Boronic Ester Formation:

    • To a dry three-necked flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

    • Add anhydrous 1,4-dioxane to the flask.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Suzuki Coupling:

    • Once the formation of the boronic ester is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

    • To the same flask, add 2-bromo-5-methylpyridine (1.2 eq), an aqueous solution of sodium carbonate (2 M, 3.0 eq), and toluene.

    • Add an additional portion of Pd(dppf)Cl₂ (0.02 eq).

    • Heat the biphasic mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-ethoxy-3-(6'-methylpyridin-3'-yl)pyridine.

Quantitative Data (Hypothetical):

ParameterValue
Starting MaterialThis compound
Key Intermediate2-Ethoxy-3-(6'-methylpyridin-3'-yl)pyridine
Step 1 Yield (Boronation) ~85% (estimated)
Step 2 Yield (Coupling) ~75% (estimated)
Overall Yield ~64% (estimated)
Purity (after chromatography) >98% (by HPLC)

Protocol 2: Established Synthesis of Etoricoxib from a Ketosulfone Intermediate

This protocol is adapted from established literature and describes the final cyclization step to form Etoricoxib from a pre-formed ketosulfone intermediate.[3]

Materials:

  • 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Ketosulfone intermediate)

  • 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF, anhydrous)

  • Trifluoroacetic acid

  • Acetic acid

  • Aqueous ammonia

  • Ammonium acetate

  • Ethyl acetate

  • 10% Sodium bicarbonate solution

Procedure:

  • To a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF at 10-15 °C, add a solution of the ketosulfone intermediate (1.0 eq) in THF. Stir the mixture for 1 hour at 15-25 °C.[3]

  • Add a solution of 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (1.2 eq) in THF to the reaction mixture.[3]

  • Maintain the reaction at 25-30 °C for 3-4 hours.[3]

  • Quench the reaction by adding the mixture to a solution of trifluoroacetic acid and acetic acid in THF.[3]

  • Heat the mixture to 55-60 °C and add aqueous ammonia and ammonium acetate. Continue stirring at this temperature for 20 hours.[3]

  • Cool the reaction to room temperature, add water, and extract with ethyl acetate.[3]

  • Wash the organic layer with 10% sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Etoricoxib.[3]

  • Purify the crude product by recrystallization.

Quantitative Data (Literature Derived):

ParameterValueReference
Starting MaterialKetosulfone Intermediate[3]
ProductEtoricoxib[3]
Yield ~40-55%[3]
Purity (after recrystallization) >99% (by HPLC)[3]

Mechanism of Action: Selective COX-2 Inhibition

Etoricoxib exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1]

COX Signaling Pathway

The following diagram illustrates the role of COX enzymes in the synthesis of prostaglandins and the mechanism of action of Etoricoxib.

G cluster_0 Cell Membrane cluster_1 Cytosol PL Membrane Phospholipids AA Arachidonic Acid PL->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam GI GI Protection Platelet Aggregation PGs_phys->GI Inflam Inflammation Pain Fever PGs_inflam->Inflam Etoricoxib Etoricoxib Etoricoxib->COX2 Selective Inhibition

Caption: Mechanism of action of Etoricoxib via selective COX-2 inhibition.

Under normal physiological conditions, the COX-1 isoform is constitutively expressed and produces prostaglandins that are involved in homeostatic functions such as protecting the gastric mucosa and maintaining platelet function. The COX-2 isoform, on the other hand, is typically expressed at low levels in most tissues but is significantly upregulated in response to inflammatory stimuli such as cytokines and growth factors. This induced COX-2 is responsible for the production of prostaglandins that mediate inflammation, pain, and fever.[1]

Etoricoxib is designed to selectively bind to and inhibit the active site of the COX-2 enzyme, with significantly less affinity for the COX-1 enzyme. This selective inhibition reduces the production of inflammatory prostaglandins at the site of inflammation, thereby alleviating pain and reducing swelling, while having a minimal impact on the production of prostaglandins required for normal physiological functions.[1]

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its unique structural features allow for the efficient construction of key molecular scaffolds, as exemplified by the proposed synthesis of an Etoricoxib intermediate. The detailed protocols and mechanistic insights provided in these application notes aim to support researchers and drug development professionals in leveraging the synthetic potential of this compound for the discovery and development of novel therapeutics.

References

Application Notes and Protocols for 3-Chloro-2-ethoxypyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the application of 3-chloro-2-ethoxypyridine and its structural analogs in the synthesis of modern agrochemicals. The primary focus is on the synthesis of the anthranilic diamide class of insecticides, which are potent activators of insect ryanodine receptors.[1][2] While industrially established routes to these insecticides, such as chlorantraniliprole and cyantraniliprole, predominantly utilize 2,3-dichloropyridine as the starting material for the key heterocyclic intermediate, this document elucidates a chemically plausible pathway for the conversion of this compound into essential precursors. Detailed, step-by-step protocols for the synthesis of chlorantraniliprole from the established intermediate, 2,3-dichloropyridine, are provided, offering valuable insights for researchers, chemists, and professionals in the agrochemical industry.

Introduction: The Significance of the 3-Chloropyridine Moiety in Agrochemicals

The pyridine ring is a foundational scaffold in the design and development of a wide array of successful agrochemicals, including herbicides, fungicides, and insecticides. The introduction of a chlorine atom at the 3-position of the pyridine ring is a critical structural feature in a number of modern pesticides. This substitution pattern plays a crucial role in the molecule's biological activity, metabolic stability, and binding affinity to the target site.

Notably, the 3-chloropyridine moiety is an essential component of the anthranilic diamide insecticides, a groundbreaking class of crop protection agents that selectively target insect ryanodine receptors.[1][2] This mode of action leads to the uncontrolled release of intracellular calcium stores in insects, resulting in muscle paralysis and eventual death.[1] The high efficacy and favorable safety profile of these insecticides have made them indispensable tools in modern integrated pest management programs.

Synthetic Utility of this compound: A Plausible Gateway to Key Intermediates

While the bulk of publicly available literature on the industrial synthesis of anthranilic diamide insecticides commences with 2,3-dichloropyridine, this compound represents a viable, alternative starting material. The conversion of this compound to the pivotal intermediate, 3-chloro-2-hydroxypyridine (which exists in tautomeric equilibrium with 3-chloro-2-pyridone), is a key transformation that bridges it to the established synthetic pathway.

Proposed Synthetic Conversion Pathway

The conversion of this compound to 2,3-dichloropyridine can be envisioned through a two-step process:

  • Hydrolysis: Acid-catalyzed cleavage of the ether bond in this compound to yield 3-chloro-2-hydroxypyridine.[3]

  • Chlorination: Conversion of the resulting 3-chloro-2-hydroxypyridine to 2,3-dichloropyridine using a suitable chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[4][5]

G A This compound B 3-Chloro-2-hydroxypyridine (3-Chloro-2-pyridone) A->B  Acid Hydrolysis  (e.g., aq. HCl, HBr) C 2,3-Dichloropyridine B->C  Chlorination  (e.g., POCl₃, SOCl₂) D Key Precursor for Anthranilic Diamides C->D Established Synthetic Route

Caption: Plausible synthetic route from this compound.

General Protocol for the Hydrolysis of 2-Alkoxypyridines

This protocol is based on established methods for the acidic cleavage of ethers.[6][7][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in a suitable solvent.

  • Acid Addition: Add a concentrated aqueous solution of a strong acid, such as hydrochloric acid or hydrobromic acid.

  • Heating: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion (monitoring by TLC or GC-MS is recommended).

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution). The product, 3-chloro-2-hydroxypyridine, may precipitate and can be collected by filtration. Alternatively, extraction with an organic solvent may be required.

  • Purification: The crude product can be purified by recrystallization.

General Protocol for the Chlorination of 2-Hydroxypyridines

This protocol is adapted from standard procedures for the conversion of 2-pyridones to 2-chloropyridines.[4][5]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap, suspend 3-chloro-2-hydroxypyridine in an excess of phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). A high-boiling inert solvent may be used if necessary.

  • Heating: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 2,3-dichloropyridine can be purified by distillation or chromatography.

Application in the Synthesis of Chlorantraniliprole

Chlorantraniliprole is a leading anthranilic diamide insecticide. Its synthesis is a multi-step process that relies on the key intermediate, 3-chloro-2-hydrazinopyridine, which is synthesized from 2,3-dichloropyridine.

G cluster_0 Synthesis of Key Pyridine Intermediate cluster_1 Assembly of the Pyrazole Ring cluster_2 Final Amide Coupling A 2,3-Dichloropyridine B 3-Chloro-2-hydrazinopyridine A->B  Hydrazine Hydrate  Polar Solvent C 3-Chloro-2-hydrazinopyridine D 3-Bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid C->D  Multi-step sequence E 3-Bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid G Chlorantraniliprole E->G F 2-Amino-5-chloro-N,3-dimethylbenzamide F->G  Amide Coupling

Caption: Synthetic workflow for Chlorantraniliprole.

Synthesis of 3-Chloro-2-hydrazinopyridine from 2,3-Dichloropyridine

This intermediate is crucial for the formation of the pyrazole ring in chlorantraniliprole.

Protocol: (Adapted from CN102249991A)[9]

  • Reaction Setup: In a multi-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2,3-dichloropyridine (1.0 mol), hydrazine hydrate (80%, 4.0-6.0 mol), and a polar solvent such as ethanol or dimethylformamide (mass ratio of hydrazine hydrate to solvent 1:0.05-0.25).

  • Reaction: Heat the mixture to reflux (typically 100-120°C) and maintain for 4-8 hours. Monitor the reaction progress by HPLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a solid.

  • Purification: Collect the solid by suction filtration, wash with water, and dry under vacuum to yield 3-chloro-2-hydrazinopyridine.

ParameterValueReference
Molar Ratio (2,3-DCP:Hydrazine Hydrate)1 : 4-6[9]
Reaction Time4-8 hours[9]
Yield95-99%[9]
Purity (HPLC)>99%[9]
Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This multi-step synthesis builds the core pyrazole structure of the insecticide.

Protocol Overview: (Based on established synthetic routes)

This transformation involves a sequence of reactions including:

  • Condensation of 3-chloro-2-hydrazinopyridine with a suitable four-carbon synthon (e.g., diethyl maleate or a derivative) to form a pyrazolidinone ring.

  • Bromination of the pyrazolidinone intermediate.

  • Oxidation to form the pyrazole ring.

  • Hydrolysis of the ester group to the carboxylic acid.

Final Synthesis of Chlorantraniliprole via Amide Coupling

Protocol: (General procedure based on patent literature)

  • Activation of Carboxylic Acid: In a reaction vessel, suspend 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in an inert solvent (e.g., acetonitrile, toluene). Add a coupling agent (e.g., methanesulfonyl chloride) and a base (e.g., pyridine or triethylamine) at a low temperature (e.g., 0-5°C) to form the activated acid derivative (e.g., a mixed anhydride or acid chloride).

  • Amide Formation: To the activated acid derivative, add 2-amino-5-chloro-N,3-dimethylbenzamide.

  • Reaction: Allow the reaction to proceed, often with gentle warming, until completion.

  • Isolation and Purification: Quench the reaction, and isolate the crude chlorantraniliprole. Purify the product by recrystallization from a suitable solvent system.

ParameterValue
Coupling AgentMethanesulfonyl Chloride
BasePyridine / Triethylamine
SolventAcetonitrile / Toluene
Typical YieldHigh

Conclusion

This compound, while not the most commonly cited starting material, represents a plausible and synthetically viable entry point into the synthesis of highly valuable 3-chloropyridine-based agrochemicals. The conversion to key intermediates such as 3-chloro-2-hydroxypyridine and 2,3-dichloropyridine connects it to the well-established manufacturing processes for leading insecticides like chlorantraniliprole. The protocols and synthetic strategies outlined in this guide are intended to provide researchers and process chemists with a solid foundation for exploring and optimizing the synthesis of these vital crop protection agents.

References

Application Notes and Protocols for Regioselective Functionalization of 3-Chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the regioselective functionalization of 3-chloro-2-ethoxypyridine, a versatile building block in organic synthesis. The following protocols are based on established literature and general synthetic strategies, offering a starting point for the synthesis of complex pyridine derivatives.

Regioselective 3,4-Difunctionalization via a 3,4-Pyridyne Intermediate

This method allows for the sequential introduction of two different functional groups at the C-3 and C-4 positions of the pyridine ring. The reaction proceeds through a 3,4-pyridyne intermediate, which is generated from this compound.

A new regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates has been reported.[1][2][3] This process involves the regioselective lithiation of this compound, followed by treatment with aryl- or alkylmagnesium halides.[1][2] This generates a 3,4-pyridyne intermediate upon heating. The subsequent regioselective addition of a Grignard moiety at the 4-position, followed by an electrophilic quench at the 3-position, yields various 2,3,4-trisubstituted pyridines.[1]

Logical Workflow for 3,4-Pyridyne Formation and Functionalization

pyridyne_functionalization cluster_start Starting Material cluster_steps Reaction Sequence cluster_product Product This compound This compound Lithiation Regioselective Lithiation (n-BuLi) This compound->Lithiation Transmetalation Transmetalation (R-MgX) Lithiation->Transmetalation Pyridyne_Formation Heating (Pyridyne Formation) Transmetalation->Pyridyne_Formation Nucleophilic_Addition Regioselective Nucleophilic Addition Pyridyne_Formation->Nucleophilic_Addition Electrophilic_Quench Electrophilic Quench (E+) Nucleophilic_Addition->Electrophilic_Quench Trisubstituted_Pyridine 2,3,4-Trisubstituted Pyridine Electrophilic_Quench->Trisubstituted_Pyridine

Caption: Workflow for the 3,4-difunctionalization of this compound.

Experimental Protocol: Synthesis of 2-Ethoxy-4-(4-methoxyphenyl)-3-(trimethylsilyl)pyridine

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • 4-Methoxyphenylmagnesium bromide (AnMgBr) solution in THF

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add n-BuLi (1.1 mmol) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add a solution of 4-methoxyphenylmagnesium bromide (1.2 mmol) in THF to the reaction mixture.

  • Allow the mixture to warm to room temperature and then heat it in a sealed tube at 75 °C for 1 hour to facilitate the formation of the 3,4-pyridyne intermediate and subsequent nucleophilic addition.

  • Cool the reaction mixture to room temperature and then add chlorotrimethylsilane (2.5 mmol).

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-ethoxy-4-(4-methoxyphenyl)-3-(trimethylsilyl)pyridine.

Quantitative Data for 3,4-Difunctionalization
EntryGrignard Reagent (R-MgX)Electrophile (E+)ProductYield (%)
14-MeO-C6H4MgBrTMSCl2-Ethoxy-4-(4-methoxyphenyl)-3-(trimethylsilyl)pyridine53-54
2PhMgBrI22-Ethoxy-4-phenyl-3-iodopyridine65
3EtMgBrDMF2-Ethoxy-4-ethylpyridine-3-carbaldehyde58

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C-3 position of this compound can be substituted using various palladium-catalyzed cross-coupling reactions. These methods are foundational for introducing aryl, heteroaryl, vinyl, alkynyl, and amino groups.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For a substrate like this compound, which is an electron-rich chloro-heterocycle, a catalyst system with bulky, electron-rich phosphine ligands is often required to achieve efficient C-Cl bond activation.[4]

suzuki_cycle center pd0 Pd(0)L2 pd_complex R-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition (R-X) pd_transmetal R-Pd(II)(R')L2 pd_complex->pd_transmetal Transmetalation (R'-B(OR)2) pd_transmetal->pd0 Reductive Elimination (R-R')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • A base (e.g., K2CO3, Cs2CO3, K3PO4)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), the palladium precursor (e.g., Pd(OAc)2, 2 mol%), and the phosphine ligand (4 mol%) in a reaction vessel.

  • Add the anhydrous, degassed solvent (5 mL).

  • Seal the vessel and heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[5][6][7] This reaction is instrumental in synthesizing aryl amines from precursors like this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precursor (e.g., Pd2(dba)3)

  • Bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos)

  • A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS)

  • Anhydrous solvent (e.g., toluene, THF)

Procedure:

  • Under an inert atmosphere, charge a reaction flask with the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 mmol).

  • Add the this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (5 mL).

  • Heat the mixture with stirring at 80-110 °C until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

C. Sonogashira Coupling for C-C (alkynyl) Bond Formation

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9][10] This method can be used to introduce alkynyl moieties at the C-3 position of this compound.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI) co-catalyst

  • An amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a stirred solution of this compound (1.0 mmol), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%) in the anhydrous solvent, add the terminal alkyne (1.1 mmol) and the amine base (2.0 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography to yield the desired 3-alkynyl-2-ethoxypyridine.

Directed Ortho-Metalation (DoM) for C-H Functionalization

The ethoxy group at the C-2 position of this compound can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-H bond.[11][12][13] However, the presence of the chlorine atom at C-3 makes direct lithiation at C-4 more favorable, as seen in the pyridyne formation. Alternative metalation strategies might be required for selective functionalization at other positions. For instance, the use of different bases or reaction conditions could potentially favor metalation at other positions, although the C-4 lithiation is well-established.[1]

C-H Activation Strategies

Direct C-H activation is an emerging and atom-economical strategy for the functionalization of heterocycles. For this compound, a transition-metal-catalyzed C-H activation could potentially be directed to the C-4, C-5, or C-6 positions. This would typically involve a palladium, rhodium, or ruthenium catalyst and often requires a directing group to achieve regioselectivity. The nitrogen atom of the pyridine ring or the ethoxy group could serve as directing groups.

Conceptual Workflow for C-H Arylation

CH_Activation Start This compound + Aryl Halide Catalysis Pd(II) Catalyst + Ligand/Additive Start->Catalysis Activation C-H Activation (Directed by N or OEt) Catalysis->Activation Coupling Cross-Coupling Activation->Coupling Product C-H Arylated Product Coupling->Product

Caption: Conceptual workflow for a directed C-H arylation reaction.

General Considerations for C-H Activation Protocols
  • Catalyst: Palladium acetate or other Pd(II) sources are commonly used.

  • Ligand/Directing Group: The inherent directing ability of the pyridine nitrogen or the ethoxy group may be exploited. In some cases, a removable directing group is installed.

  • Oxidant: Often, an oxidant like Ag2CO3 or benzoquinone is required to regenerate the active catalyst.

  • Solvent: High-boiling polar aprotic solvents such as DMAc or NMP are frequently employed.

  • Temperature: These reactions typically require elevated temperatures ( >100 °C).

Given the exploratory nature of applying C-H activation to this specific substrate, a detailed, validated protocol is not provided. Researchers should screen various catalysts, ligands, oxidants, and solvents to optimize the conditions for the desired regioselective functionalization.

References

Application Notes and Protocols for 3-Chloro-2-ethoxypyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-chloro-2-ethoxypyridine as a versatile building block in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions. Due to the limited literature specifically on this compound, the protocols and data presented are based on established methods for structurally similar chloropyridines and electron-rich heterocyclic systems. These notes serve as a detailed starting point for reaction optimization and development in medicinal chemistry and materials science.

Introduction to this compound in Cross-Coupling

This compound is a valuable substrate for creating complex molecular architectures. The chlorine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the ethoxy group at the 2-position influences the electronic properties and reactivity of the pyridine ring. The electron-donating nature of the 2-ethoxy group can decrease the reactivity of the C-Cl bond towards oxidative addition, a key step in the catalytic cycle.[1] This necessitates the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, to achieve efficient transformations.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds.[2] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.

General Reaction Scheme:

Aryl/Heteroaryl Boronic Acid or Ester + this compound -> 3-Aryl/Heteroaryl-2-ethoxypyridine

Key Considerations for Suzuki-Miyaura Coupling:
  • Catalyst Selection: Due to the relatively unreactive nature of the C-Cl bond, especially with an adjacent electron-donating group, the choice of a highly active palladium catalyst and ligand is crucial.[1] Buchwald precatalysts (e.g., G3 or G4) paired with bulky biaryl phosphine ligands like XPhos or SPhos are often effective.[1][3] For less challenging couplings, traditional catalysts like Pd(PPh₃)₄ may be sufficient.[3]

  • Base and Solvent: The choice of base and solvent system is critical for efficient coupling. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][3] Solvent systems often consist of aprotic solvents like dioxane, toluene, or THF, sometimes with the addition of water.[1][2]

  • Reaction Temperature: Elevated temperatures, typically in the range of 80-120 °C, are often required to drive the reaction to completion.[1][3]

Quantitative Data for Suzuki-Miyaura Coupling of Related Halopyridines
EntryHalopyridineCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
13-ChloropyridinePhenylboronic acid pinacol esterBuchwald G3 (2)SPhos (4)K₃PO₄2-MeTHF100High (not specified)[3]
23-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/Ethanol/Water80High (not specified)[3]
33-Chloro-5-fluoro-2-methoxypyridinePhenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene110Not specified[1]
42-BromopyridinePhenylboronic acidPd(OAc)₂ (1)Benzimidazolium salt (2)K₂CO₃DMF/H₂O12070[4]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from procedures for similar chloropyridines.[1][3]

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox, combine this compound, phenylboronic acid, cesium carbonate, Pd₂(dba)₃, and XPhos in a reaction vial equipped with a magnetic stir bar.

  • Add anhydrous, degassed toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)₂ + Base PdII_Aryl_R Ar-Pd(II)L₂(R') Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[5][6] This reaction allows for the coupling of this compound with a variety of primary and secondary amines.

General Reaction Scheme:

Amine (R¹R²NH) + this compound -> 3-(R¹R²N)-2-ethoxypyridine

Key Considerations for Buchwald-Hartwig Amination:
  • Catalyst and Ligand: Similar to Suzuki-Miyaura coupling, the choice of catalyst and ligand is critical. Bulky, electron-rich biaryl monophosphines are often required for the amination of aryl chlorides.[5] Precatalysts derived from ligands like RuPhos and BrettPhos have shown outstanding performance for coupling with secondary and primary amines, respectively.[7]

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is commonly used, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.[7][8]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally used.[8]

Quantitative Data for Buchwald-Hartwig Amination of Related Halopyridines
EntryHalopyridineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
13-Bromo-2-aminopyridineMorpholinePd(OAc)₂ (4)RuPhos (6)LiHMDSToluene10095[7]
23-Bromo-2-aminopyridineAnilinePd₂(dba)₃ (2)BrettPhos (4)LiHMDSToluene10085[7]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is based on general procedures for the amination of halopyridines.[7][8]

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Morpholine (1.2 mmol, 1.2 equiv.)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • RuPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add this compound, Pd(OAc)₂, RuPhos, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by morpholine via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L₂(X)", fillcolor="#FBBC05", fontcolor="#202124"]; AmineCoord [label="Amine Coordination/ Deprotonation", shape=plaintext, fontcolor="#202124"]; PdII_Amido [label="Ar-Pd(II)L₂(NR¹R²)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-NR¹R²", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> AmineCoord [label="R¹R²NH + Base"]; AmineCoord -> PdII_Amido; PdII_Amido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"];

// Invisible nodes for layout {rank=same; OxAdd; AmineCoord; RedElim;} }

Caption: Generalized Sonogashira catalytic cycle.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. [9]This reaction can be utilized to introduce vinyl groups at the 3-position of this compound.

General Reaction Scheme:

Alkene (CH₂=CHR) + this compound -> 3-(RCH=CH)-2-ethoxypyridine

Key Considerations for Heck Reaction:
  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is the active catalyst. [9]* Base: A base, such as triethylamine or potassium carbonate, is required to neutralize the HX formed during the reaction. [10]* Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used. [10][11]* Stereoselectivity: The Heck reaction typically exhibits high trans selectivity in the product alkene. [12]

Quantitative Data for Heck Reaction of Related Aryl Halides
EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-BromoanisoleStyrenePd-complex 6 (2)K₂CO₃DMF6092[10]
24-ChloroanisoleStyrenePd-complex 6 (2)K₂CO₃DMF6062[10]
3IodobenzeneStyrenePdCl₂K₂CO₃Methanol120Not specified[9]
Experimental Protocol: Heck Reaction of this compound with Styrene

This protocol is based on general procedures for the Heck reaction. [10][11] Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Styrene (1.5 mmol, 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2 equiv.)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add DMF and styrene via syringe.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram of the Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl AlkeneIns Alkene Insertion PdII_Aryl->AlkeneIns CH₂=CHR PdII_Alkyl RCH₂CH(Ar)-Pd(II)L₂(X) AlkeneIns->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride Product ArCH=CHR BetaHydride->Product HPdII H-Pd(II)L₂(X) BetaHydride->HPdII BaseRegen Base-mediated Regeneration HPdII->BaseRegen Base BaseRegen->Pd0

References

Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and tolerance for a wide variety of functional groups. These application notes provide detailed protocols for the Buchwald-Hartwig amination of 3-Chloro-2-ethoxypyridine, a heterocyclic aryl chloride, with various primary and secondary amines. The use of electron-rich and sterically hindered phosphine ligands is crucial for the efficient coupling of this substrate.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the aminated pyridine product.[1]

Data Presentation: Comparative Reaction Conditions

The following table summarizes various reaction conditions for the Buchwald-Hartwig amination of this compound with different amines. These conditions are compiled from literature and are intended to serve as a starting point for reaction optimization.

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Primary Amines
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001885-95
p-ToluidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1102480-90
BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃ (2.0)Toluene1001688-96
Secondary Amines
MorpholinePd(OAc)₂ (2)DavePhos (4)NaOtBu (1.5)Toluene901290-98
N-MethylanilinePd₂(dba)₃ (2)Xantphos (4)K₂CO₃ (2.5)Dioxane1102475-85
PiperidinePd(OAc)₂ (2)cataCXium® A (4)LHMDS (1.5)THF801092-99

Note: Yields are approximate and can vary based on reaction scale and purity of reagents. dba = dibenzylideneacetone; OAc = acetate; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; BrettPhos = 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl; DavePhos = 2-Dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; cataCXium® A = Di(1-adamantyl)-n-butylphosphine; LHMDS = Lithium bis(trimethylsilyl)amide.

Experimental Protocols

Protocol 1: General Procedure for the Amination of this compound with a Primary Amine (e.g., Aniline)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.

  • Add this compound and aniline to the flask.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 18 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired N-phenyl-2-ethoxypyridin-3-amine.

Protocol 2: General Procedure for the Amination of this compound with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • DavePhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, DavePhos, and NaOtBu to an oven-dried Schlenk flask.

  • Add this compound to the flask.

  • Add morpholine via syringe.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-(2-ethoxypyridin-3-yl)morpholine.

Visualizations

The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination.

G cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)(L)n-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amido Ar-Pd(II)(L)n-NR'R'' PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation (HNR'R'', Base) Product Ar-NR'R'' PdII_Amido->Product Reductive Elimination Catalyst_Regen Pd(0)Ln PdII_Amido->Catalyst_Regen ArylHalide This compound Amine Primary or Secondary Amine Base Base (e.g., NaOtBu)

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

G start Start setup Reaction Setup: - Oven-dried flask - Inert atmosphere (Ar/N2) - Add Pd source, ligand, base start->setup reagents Reagent Addition: - Add this compound - Add Amine - Add anhydrous solvent setup->reagents reaction Reaction: - Seal flask - Heat with vigorous stirring - Monitor by TLC/GC-MS reagents->reaction workup Work-up: - Cool to room temperature - Quench reaction - Extraction reaction->workup purification Purification: - Dry organic layer - Filter and concentrate - Column chromatography workup->purification end End Product purification->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Generation of 3,4-Pyridyne Intermediates from 3-Chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the generation of 3,4-pyridyne intermediates from the readily available precursor, 3-chloro-2-ethoxypyridine. This methodology enables a regioselective difunctionalization of the pyridine core, offering a powerful tool for synthesizing highly decorated pyridine derivatives, which are crucial scaffolds in medicinal chemistry.[1][2] The protocol's application is highlighted in the synthesis of a key intermediate for the antidepressant (±)-paroxetine.[3][4]

Overview and Reaction Principle

The functionalization of pyridines is a central theme in pharmaceutical and agrochemical research. Highly reactive intermediates like pyridynes offer a unique pathway for adjacent double functionalization.[3][4] However, controlling the regioselectivity of nucleophilic additions to 3,4-pyridynes has been a significant challenge.[2][5]

The described method overcomes this by utilizing this compound as a precursor. The process involves a sequence of regioselective lithiation, transmetalation with a Grignard reagent, elimination to form the 3,4-pyridyne intermediate, regioselective addition of the organomagnesium species, and finally, quenching with an electrophile. This sequence allows for the controlled and regioselective introduction of two different functional groups at the C3 and C4 positions of the pyridine ring.[3][4][6]

Reaction Pathway

The overall transformation begins with the regioselective lithiation of this compound at the C4 position. This is followed by a transmetalation with an organomagnesium halide (RMgX), leading to a mixed diorganomagnesium reagent. Upon heating, this intermediate undergoes elimination to generate the transient 2-ethoxy-3,4-pyridyne. The organomagnesium species present in the reaction mixture then adds regioselectively to the C4 position of the pyridyne. This forms a new 3-pyridylmagnesium species, which is subsequently trapped by an electrophile (E-X) to yield the final 2,3,4-trisubstituted pyridine product.[3][4][7]

Reaction_Mechanism cluster_start Starting Material cluster_steps Reaction Sequence cluster_product Final Product Start This compound Lithiation Regioselective Lithiation (n-BuLi, THF, -78 °C) Start->Lithiation Step 1 Transmetalation Transmetalation (RMgX·LiCl) Lithiation->Transmetalation Step 2 Pyridyne_Formation Pyridyne Formation (Heat, 75 °C) Transmetalation->Pyridyne_Formation Step 3 Nucleophilic_Addition Regioselective Addition of RMgX at C4 Pyridyne_Formation->Nucleophilic_Addition Step 4 Electrophilic_Quench Electrophilic Quench (E-X) Nucleophilic_Addition->Electrophilic_Quench Step 5 Product 2,3,4-Trisubstituted Pyridine Electrophilic_Quench->Product

Caption: General reaction pathway for 3,4-pyridyne generation and trapping.

Experimental Protocols

Protocol 2.1: General Procedure for Batch Synthesis of 2,3,4-Trisubstituted Pyridines

This protocol details the generation of the 3,4-pyridyne intermediate from this compound and its subsequent trapping with an arylmagnesium reagent and an electrophile.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Grignard reagent (e.g., 4-anisylmagnesium bromide, AnMgBr·LiCl)

  • Electrophile (e.g., Trimethylsilyl chloride, TMSCl)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Anhydrous MgSO₄

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, argon-purged flask, add this compound (1.0 mmol) and anhydrous THF (2 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 mmol, 1.1 equiv.) dropwise. Stir the mixture at -78 °C for 2 hours to ensure complete regioselective lithiation.[7]

  • In a separate flask, prepare or take a solution of the Grignard reagent (e.g., AnMgBr·LiCl, 2.0 mmol, 2.0 equiv.) in THF.

  • Add the Grignard reagent solution to the lithiated pyridine mixture at -78 °C.

  • Transfer the reaction mixture to a sealed tube. Heat the tube at 75 °C for 1 hour to facilitate the elimination and formation of the 3,4-pyridyne intermediate.[3][4]

  • Cool the reaction mixture to room temperature (25 °C).

  • Add the electrophile (e.g., TMSCl, 2.5 mmol, 2.5 equiv.). Stir the reaction at 25 °C for 12 hours.[3][4]

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,3,4-trisubstituted pyridine.

Experimental_Workflow A 1. Dissolve this compound in THF under Argon B 2. Cool to -78 °C A->B C 3. Add n-BuLi (Stir for 2h) B->C D 4. Add Grignard Reagent (RMgX) at -78 °C C->D E 5. Seal tube and heat to 75 °C for 1h D->E F 6. Cool to 25 °C E->F G 7. Add Electrophile (E-X) (Stir for 12h) F->G H 8. Quench with sat. aq. NH4Cl G->H I 9. Extraction with EtOAc H->I J 10. Dry, Concentrate, and Purify I->J

Caption: Step-by-step experimental workflow for the batch synthesis.

Scope and Data

The methodology is robust and accommodates a variety of Grignard reagents and electrophiles, leading to a diverse range of polyfunctionalized pyridines.

Table 1: Difunctionalization using Aryl- and Alkylmagnesium Halides

This table summarizes the yields for the synthesis of various 2,3,4-trisubstituted pyridines (type 7 ) from this compound (compound 1 ) via the 3,4-pyridyne intermediate (5 ).[4][8]

EntryR in RMgXElectrophile (E-X)ProductYield (%)
14-MeO-C₆H₄TMSCl
alt text
53[3][4]
24-MeO-C₆H₄(MeS)₂SO₂
alt text
43[3]
34-MeO-C₆H₄(CCl₂Br)₂
alt text
57[3]
44-MeO-C₆H₄PhCHO
alt text
60[7]
5PhTMSCl
alt text
65
64-CF₃-C₆H₄TMSCl
alt text
61[7]
72-ThienylTMSCl
alt text
60
8n-HexylTMSCl
alt text
58[4]
9CyclopropylTMSCl
alt text
56[4]

Yields are for isolated products.

Table 2: Difunctionalization using Magnesium Thiolates

The scope was extended to include magnesium thiolates as excellent nucleophiles for trapping the 3,4-pyridyne intermediate.[3]

EntryR in RSMgX·LiClElectrophile (E-X)ProductYield (%)
1PhTMSCl
alt text
71[3]
2PhDMF
alt text
65[3]
3PhPhCHO
alt text
50[3]
4PhPh₂CO
alt text
58[3]
5n-BuTMSCl
alt text
72[3]

Yields are for isolated products.

Application in Drug Development: Synthesis of a (±)-Paroxetine Intermediate

This pyridyne-based methodology was successfully applied to prepare a key trisubstituted pyridine intermediate for the synthesis of (±)-paroxetine, a selective serotonin reuptake inhibitor (SSRI) used for treating depression.[3][7]

The synthesis starts from this compound and utilizes 4-fluorophenylmagnesium bromide as the nucleophile and a specific electrophile to construct the required trisubstituted pyridine core. This intermediate is then converted in subsequent steps to the final drug molecule.[7]

Paroxetine_Intermediate Start This compound Step1 1. n-BuLi 2. (4-F-C₆H₄)MgBr 3. Heat (75 °C) Start->Step1 Intermediate_Pyridyne 2-Ethoxy-3,4-pyridyne + (4-F-C₆H₄)MgBr Step1->Intermediate_Pyridyne Step2 4. Electrophilic Quench (MeO₂C-CHO) Intermediate_Pyridyne->Step2 Product Key Paroxetine Intermediate (7ja) Step2->Product Final (±)-Paroxetine Product->Final Further Steps

Caption: Synthetic route to a key intermediate of (±)-paroxetine.

Conclusion

The generation of 3,4-pyridyne from this compound provides a highly effective and regioselective method for the synthesis of 2,3,4-trisubstituted pyridines.[3][4] The protocol is characterized by its operational simplicity, broad substrate scope, and the use of readily accessible starting materials. Its successful application in synthesizing a key precursor for (±)-paroxetine underscores its value for professionals in drug discovery and development. Furthermore, the methodology has been adapted for continuous flow setups, offering advantages in reaction control and scalability.[3][4]

References

Application Note & Protocol: Regioselective Lithiation of 3-Chloro-2-ethoxypyridine for the Synthesis of Functionalized Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide to the regioselective lithiation of 3-chloro-2-ethoxypyridine, a critical transformation for accessing 2,3,4-trisubstituted pyridine derivatives. Pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making their targeted functionalization a key area of research. This protocol details a field-proven method for generating a 4-lithiated pyridine intermediate via directed ortho-metalation (DoM), followed by electrophilic quenching. We delve into the mechanistic underpinnings of the reaction, safety protocols for handling pyrophoric reagents, and step-by-step experimental procedures designed for reproducibility and scalability.

Introduction and Scientific Context

The functionalization of pyridine rings is a cornerstone of modern synthetic chemistry. Direct C-H activation via metalation, particularly directed ortho-metalation (DoM), offers a powerful and atom-economical strategy for introducing substituents with high regioselectivity.[1][2] In this process, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium base, facilitating deprotonation at the sterically accessible adjacent position.[3][4]

The substrate, this compound, presents a fascinating case for regioselectivity. It possesses two potential directing groups: the 2-ethoxy and the 3-chloro substituents. While alkoxy groups are well-established DMGs, the interplay of their directing capacity with the electronic and steric influence of the adjacent chlorine atom leads to a highly selective outcome. Experimental evidence shows that lithiation with n-butyllithium (n-BuLi) occurs regioselectively at the C-4 position.[5][6] This lithiated intermediate is a versatile synthon that can be trapped with a wide array of electrophiles to furnish highly functionalized pyridines, which are otherwise challenging to synthesize.

This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing the necessary technical details to successfully and safely perform this valuable transformation.

Critical Safety Protocols: Handling Pyrophoric Reagents

Organolithium reagents such as n-butyllithium are extremely pyrophoric and react violently with water, oxygen, and other protic sources.[7] Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: All operations must be conducted under an inert atmosphere (e.g., dry argon or nitrogen) using Schlenk line techniques or within an inert atmosphere glovebox.[7][8]

  • Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[8][9]

  • Syringe and Cannula Techniques: Use oven-dried glassware and properly calibrated syringes for transferring organolithium solutions. Never draw air into a syringe containing an organolithium reagent.

  • Spill Management: Keep a container of powdered dry sand or other non-combustible absorbent material readily accessible to smother small spills.[10] Do not use water or a carbon dioxide fire extinguisher on an organolithium fire.

  • Quenching: Excess organolithium reagent must be quenched carefully. A common method is the slow addition of the reagent to a cooled solution of isopropanol in an inert solvent like hexane.[11]

Experimental Workflow and Protocol

The overall experimental process is visualized below, outlining the key stages from initial setup to the final purified product.

G cluster_prep Pre-Reaction Setup cluster_reaction Lithiation & Quenching cluster_workup Workup & Isolation cluster_purify Purification p1 Oven-dry all glassware p2 Assemble under inert gas p1->p2 p3 Prepare anhydrous solvents p2->p3 r1 Dissolve substrate in THF p3->r1 r2 Cool to -78 °C r1->r2 r3 Slowly add n-BuLi r2->r3 r4 Stir to form lithiated intermediate r3->r4 r5 Add electrophile solution r4->r5 r6 Warm to room temperature r5->r6 w1 Quench with sat. NH4Cl(aq) r6->w1 w2 Extract with organic solvent w1->w2 w3 Wash organic layers w2->w3 w4 Dry over Na2SO4 w3->w4 w5 Concentrate in vacuo w4->w5 f1 Purify via column chromatography w5->f1 f2 Characterize final product f1->f2

Caption: Experimental workflow for the lithiation of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>97%Commercial SourceStore under inert gas.
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercial SourcePyrophoric. Handle with extreme care.[12]
Tetrahydrofuran (THF)Anhydrous, >99.9%Commercial SourcePurify via a solvent system or use freshly opened Sure/Seal™ bottles.
Electrophile (e.g., DMF, Benzaldehyde)AnhydrousCommercial SourcePurify if necessary.
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent Grade-Used for quenching the reaction.[13]
Ethyl Acetate (EtOAc)ACS Grade-For extraction.
Brine (Saturated aq. NaCl)--For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade-For drying organic layers.
Silica Gel230-400 mesh-For column chromatography.
Step-by-Step Experimental Protocol

This protocol describes the lithiation of this compound (1.0 mmol scale) and subsequent quenching with a generic electrophile.

A. Pre-Reaction Setup:

  • Place a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet adapter in an oven at 120 °C for at least 4 hours.

  • Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • Maintain the inert atmosphere for the entire duration of the reaction.

B. Lithiation Reaction:

  • To the reaction flask, add this compound (157.6 mg, 1.0 mmol, 1.0 equiv).

  • Using a dry syringe, add 10 mL of anhydrous THF to dissolve the substrate.

  • Cool the resulting clear, colorless solution to -78 °C using a dry ice/acetone bath.

  • While stirring vigorously, add n-butyllithium (2.5 M in hexanes, 0.44 mL, 1.1 mmol, 1.1 equiv) dropwise via syringe over 5 minutes. Causality Note: Slow addition is crucial to control the exotherm and prevent side reactions. The solution may turn yellow or orange, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 1 hour. Causality Note: This duration ensures complete formation of the 4-lithiopyridine intermediate.

C. Electrophilic Quench:

  • In a separate dry flask, prepare a solution of the chosen electrophile (e.g., benzaldehyde, 117 mg, 1.1 mmol, 1.1 equiv) in 2 mL of anhydrous THF.

  • Add the electrophile solution dropwise to the stirred lithiated pyridine solution at -78 °C.

  • After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes.

  • Remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.

D. Workup and Isolation:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous ammonium chloride solution.[13] Safety Note: The quenching process can be exothermic.

  • Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

E. Purification:

  • Purify the crude residue by flash column chromatography on silica gel.[14][15] The eluent system will depend on the product's polarity (e.g., a gradient of hexanes and ethyl acetate).

  • Combine the fractions containing the desired product and remove the solvent in vacuo to yield the purified 2,3,4-trisubstituted pyridine.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).

Mechanism and Key Considerations

The Directed ortho-Metalation (DoM) Mechanism

The high regioselectivity of this reaction is governed by a Complex-Induced Proximity Effect (CIPE).[3] The Lewis basic oxygen of the 2-ethoxy group coordinates to the lithium ion of the n-BuLi aggregate. This pre-complexation brings the butyl anion into close proximity to the C-H bonds ortho to the directing group, dramatically increasing the rate of deprotonation at that site.

G sub This compound complex Pre-reaction Complex sub->complex Coordination nBuLi n-BuLi nBuLi->complex lithiation Deprotonation at C-4 complex->lithiation CIPE intermediate 4-Lithio Intermediate lithiation->intermediate Forms product Final Product intermediate->product Quenching electrophile Electrophile (E+) electrophile->product

Caption: Mechanism of directed ortho-metalation and electrophilic quench.

Rationale for C-4 Regioselectivity

While the ethoxy group at C-2 directs metalation to an adjacent position, two such positions exist: C-3 and the nitrogen atom. However, deprotonation of the C-H bond at C-3 is disfavored due to the presence of the electron-withdrawing chloro group, which increases the acidity of the C-4 proton. The lithiation of this compound proceeds via initial lithiation at the most acidic C-4 position, which is ortho to the chloro group and meta to the ethoxy group. Subsequent transmetalation with an organomagnesium halide can lead to the formation of a 3,4-pyridyne intermediate upon heating.[5][6] In the absence of a transmetalation step and at low temperatures (-78 °C), the kinetically formed 4-lithiated species is stable and can be trapped.[5] The combination of the directing effect from the ethoxy group and the inductive effect of the chloro group ultimately favors deprotonation at the C-4 position.

Troubleshooting and Optimization
  • Low Yield: This can be caused by moisture in the glassware or solvents, impure reagents, or insufficient reaction time. Ensure all equipment is scrupulously dried and solvents are anhydrous. Titrate the n-BuLi solution before use to confirm its concentration.

  • Formation of Side Products: If the temperature is not maintained at -78 °C, side reactions such as addition of n-BuLi to the pyridine ring can occur.[1] Similarly, warming the lithiated intermediate before adding the electrophile can lead to decomposition or rearrangement.

  • Incomplete Reaction: If starting material is recovered, consider increasing the amount of n-BuLi slightly (e.g., to 1.2 equivalents) or extending the lithiation time.

References

Application Notes and Protocols for Palladium-Catalyzed Functionalization of 3-Chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed functionalization of 3-chloro-2-ethoxypyridine. This versatile building block is a valuable substrate in medicinal chemistry and materials science, allowing for the introduction of diverse functionalities at the 3-position of the pyridine ring through various cross-coupling reactions. The protocols provided are based on established methods for similar chloropyridine systems and are intended to serve as a starting point for reaction optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the chlorine atom serves as a reactive handle for functionalization. The electron-donating ethoxy group at the 2-position can influence the reactivity of the C-Cl bond, often requiring carefully selected catalyst systems to achieve efficient coupling. This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions involving this compound.

General Workflow for Palladium-Catalyzed Cross-Coupling

The general workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reactants under an inert atmosphere to prevent catalyst degradation. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and is highly dependent on the specific coupling partners.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants This compound + Coupling Partner Assembly Combine all components under inert atmosphere (e.g., Argon or Nitrogen) Reactants->Assembly Catalyst Palladium Precatalyst + Ligand Catalyst->Assembly Base Base Base->Assembly Solvent Anhydrous, Degassed Solvent Solvent->Assembly Heating Heat to specified temperature with stirring Assembly->Heating Monitoring Monitor reaction progress (TLC, LC-MS, GC-MS) Heating->Monitoring Workup Aqueous Workup (e.g., quenching, extraction) Monitoring->Workup Purification Purify by column chromatography Workup->Purification Analysis Characterize product (NMR, MS) Purification->Analysis

A general workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents.

Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative\nAddition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation R-B(OR)2 + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Ar-R Reductive\nElimination->Pd(0)L2

A simplified catalytic cycle for the Suzuki-Miyaura coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1001885-95 (typical)
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.0)K₂CO₃ (2.0)Dioxane1102480-90 (typical)
Thiophene-3-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF1201275-85 (typical)

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%). Add the base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O mixture) via syringe.

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl amines. This reaction is crucial for the synthesis of many biologically active compounds.

Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative\nAddition->Ar-Pd(II)-Cl(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-Cl(L2)->Amine\nCoordination R'R''NH Ar-Pd(II)-Cl(L2)(HNR'R'') Ar-Pd(II)-Cl(L2)(HNR'R'') Amine\nCoordination->Ar-Pd(II)-Cl(L2)(HNR'R'') Deprotonation Deprotonation Ar-Pd(II)-Cl(L2)(HNR'R'')->Deprotonation Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive\nElimination Ar-NR'R'' Reductive\nElimination->Pd(0)L2

A simplified catalytic cycle for the Buchwald-Hartwig amination.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloropyridines

AminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene1001885-95 (typical)
MorpholinePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄ (2.5)Dioxane1102480-90 (typical)
n-HexylaminePd₂(dba)₃ (1.0)BrettPhos (2.0)LiHMDS (2.0)THF801275-85 (typical)

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, combine this compound (1.0 equiv), the desired amine (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 2.0 equiv) in a reaction vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat the reaction mixture to 80-120 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of substituted alkynes.

Table 3: Representative Conditions for Sonogashira Coupling of Chloroarenes

AlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5.0)Et₃NDMF100372-96 (typical)[1]
TrimethylsilylacetylenePd(OAc)₂ (2.0)CuI (4.0)i-Pr₂NEtToluene801270-90 (typical)
1-HexynePd(PPh₃)₄ (3.0)CuI (6.0)PiperidineTHF652465-85 (typical)

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and the copper co-catalyst (e.g., CuI, 5.0 mol%).[1]

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) followed by the base (e.g., Et₃N) and the terminal alkyne (1.1 equiv).[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.[1]

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Once complete, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution, water, and brine.

  • Purification: Dry the organic phase, concentrate, and purify by flash chromatography.

Palladium-Catalyzed Cyanation

This reaction introduces a nitrile group onto the pyridine ring, which is a versatile functional group that can be further transformed into amines, carboxylic acids, or amides.

Table 4: Representative Conditions for Cyanation of Chloroarenes

Cyanide SourcePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
K₄[Fe(CN)₆]Palladacycle P1 (0.2)XPhos (0.2)KOAc (0.125)Dioxane/H₂O100190-99 (typical)[2]
Zn(CN)₂Pd₂(dba)₃ (2.0)dppf (4.0)-DMAc1201280-95 (typical)
KCNPd(OAc)₂ (2.0)dppf (4.0)-Toluene1102470-90 (typical)

Experimental Protocol: Cyanation using K₄[Fe(CN)₆] [2]

  • Reaction Setup: To a screw-top test tube, add the palladium precatalyst (e.g., a palladacycle, 0.2 mol%), ligand (e.g., XPhos, 0.2 mol%), and K₄[Fe(CN)₆]·3H₂O (0.5 equiv). Add this compound (1.0 equiv).

  • Inerting: Seal the tube and evacuate and backfill with nitrogen three times.

  • Solvent and Base Addition: Add degassed dioxane (2.5 mL) and a 0.05 M aqueous solution of KOAc (2.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with stirring for 1 hour.

  • Work-up: After cooling, dilute with ethyl acetate and wash with aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography.

Conclusion

The palladium-catalyzed functionalization of this compound provides a powerful platform for the synthesis of a wide array of substituted 2-ethoxypyridines. The choice of reaction conditions, particularly the catalyst system and base, is critical for achieving high yields and should be optimized for each specific substrate combination. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

The Versatile Precursor: 3-Chloro-2-ethoxypyridine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note & Protocol

Introduction

3-Chloro-2-ethoxypyridine is a key heterocyclic building block that serves as a versatile precursor in the synthesis of a wide array of bioactive molecules. Its unique substitution pattern, featuring a reactive chlorine atom at the 3-position and an ethoxy group at the 2-position, allows for diverse chemical transformations, making it a valuable starting material in the fields of medicinal chemistry and agrochemistry. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules, particularly those with anticancer activity, using this compound as a key intermediate. The pyridine core is a common motif in many approved drugs, and its substitution pattern can significantly influence pharmacological activity, selectivity, and pharmacokinetic properties.[1]

Applications in Bioactive Molecule Synthesis

This compound is primarily utilized in the synthesis of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. These compounds have garnered significant attention due to their potent and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The chlorine atom at the 3-position is susceptible to nucleophilic substitution and facilitates the formation of new carbon-carbon and carbon-nitrogen bonds, which is crucial for the construction of the pyrimidine ring fused to the pyridine core.

Anticancer Agents: Pyrido[2,3-d]pyrimidines

A significant application of this compound lies in the synthesis of pyrido[2,3-d]pyrimidine derivatives, which have emerged as a promising class of anticancer agents.[2] These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as PIM-1 kinase and Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action of Pyrido[2,3-d]pyrimidine Anticancer Agents

Pyrido[2,3-d]pyrimidine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and apoptosis.

  • PIM-1 Kinase Inhibition: PIM-1 is a serine/threonine kinase that is often overexpressed in various cancers. It plays a crucial role in cell cycle progression and apoptosis. Certain pyrido[2,3-d]pyrimidine derivatives have been shown to be potent inhibitors of PIM-1 kinase.[2][4] Inhibition of PIM-1 leads to cell cycle arrest and induction of apoptosis in cancer cells.

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation. Pyrido[2,3-d]pyrimidines have been designed as EGFR inhibitors, showing activity against both wild-type and mutant forms of the receptor.

The general signaling pathway involving PIM-1 kinase is depicted below:

PIM1_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR PIM-1 PIM-1 mTOR->PIM-1 Proliferation Proliferation PIM-1->Proliferation Survival Survival PIM-1->Survival Apoptosis Inhibition Apoptosis Inhibition PIM-1->Apoptosis Inhibition Pyrido[2,3-d]pyrimidine Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor->PIM-1

PIM-1 Kinase Signaling Pathway Inhibition

Experimental Protocols

General Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones

This protocol outlines a common two-step approach for the synthesis of the pyrido[2,3-d]pyrimidine core, which involves the initial reaction of a substituted chloropyridine with an aminopyrimidine followed by cyclization.

Step 1: Synthesis of 3-((Pyrimidin-4-yl)amino)pyridine-2-carboxylate Intermediate

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom of a 3-chloropyridine derivative is displaced by the amino group of an aminopyrimidine.

  • Materials:

    • 3-Chloro-2-ethoxy-pyridine derivative

    • 4-Aminopyrimidine derivative

    • Palladium catalyst (e.g., Pd(OAc)2)

    • Phosphine ligand (e.g., triphenylphosphine)

    • Base (e.g., sodium tert-butoxide)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound derivative (1.0 eq), 4-aminopyrimidine derivative (1.1 eq), palladium catalyst (0.05 eq), phosphine ligand (0.1 eq), and base (1.5 eq).

    • Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes.

    • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidin-4(3H)-one Core

The intermediate from Step 1 is then cyclized to form the final tricyclic heteroaromatic system.

  • Materials:

    • 3-((Pyrimidin-4-yl)amino)pyridine-2-carboxylate intermediate

    • Strong base (e.g., Sodium ethoxide, Potassium tert-butoxide)

    • Anhydrous alcohol (e.g., Ethanol) or a high-boiling point solvent (e.g., Dowtherm A)

  • Procedure:

    • Dissolve the intermediate from Step 1 in the anhydrous solvent in a reaction flask.

    • Add the strong base (2.0-3.0 eq) portion-wise at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After the reaction is complete, cool the mixture and neutralize with an acid (e.g., acetic acid or dilute HCl).

    • The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum.

    • Further purification can be achieved by recrystallization.

The general workflow for this synthesis is illustrated below:

Synthesis_Workflow cluster_step1 Step 1: C-N Coupling cluster_step2 Step 2: Cyclization cluster_purification Purification Start This compound + 4-Aminopyrimidine Reaction1 Pd-catalyzed Buchwald-Hartwig Coupling Start->Reaction1 Intermediate 3-((Pyrimidin-4-yl)amino)pyridine Intermediate Reaction1->Intermediate Reaction2 Base-mediated Intramolecular Cyclization Intermediate->Reaction2 Product Pyrido[2,3-d]pyrimidin-4(3H)-one Reaction2->Product Purify Column Chromatography Recrystallization Product->Purify FinalProduct FinalProduct Purify->FinalProduct Bioactive Molecule

General Synthetic Workflow

Quantitative Data Summary

The following table summarizes the reported biological activity of some representative pyrido[2,3-d]pyrimidine derivatives synthesized from precursors analogous to this compound.

Compound IDTargetCell LineIC50 (µM)Reference
Compound A PIM-1 KinaseMCF-70.0114[2][4]
Compound B PIM-1 KinaseHepG20.0172[2][4]
Compound C EGFRWTA5490.099[5]
Compound D EGFRT790MH19750.123[5]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a variety of bioactive molecules, with pyrido[2,3-d]pyrimidines being a prominent example. These compounds have demonstrated significant potential as anticancer agents through the inhibition of key cellular signaling pathways. The general synthetic protocols provided herein can serve as a foundation for researchers to design and synthesize novel derivatives for drug discovery and development. Further exploration of the chemical space accessible from this compound is warranted to uncover new therapeutic agents.

References

Application Notes and Protocols: The Use of 3-Chloro-2-ethoxypyridine in the Development of Novel Poly(pyridyl ether)s for High-Performance Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals exploring the application of novel monomers in material science.

Introduction:

3-Chloro-2-ethoxypyridine is a versatile heterocyclic compound recognized for its utility as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique electronic and structural properties also make it a promising monomer for the development of new materials, particularly high-performance polymers. The presence of a reactive chlorine atom on the pyridine ring, activated by the nitrogen atom, allows for its participation in nucleophilic aromatic substitution (SNAr) polymerization reactions. The ethoxy group enhances the solubility of the resulting polymer, while the pyridine moiety can impart desirable properties such as thermal stability, corrosion resistance, and metal-ion chelation capabilities.

These application notes describe the synthesis and characterization of a novel poly(pyridyl ether) using this compound as a key monomer. The resulting polymer is evaluated for its potential application as a durable, high-performance coating material.

Quantitative Data Summary

The following table summarizes the key properties of the synthesized poly(pyridyl ether) derived from this compound and a bisphenol monomer.

PropertyValueMethod of Analysis
Polymer Characteristics
Number-Average Molecular Weight (Mn)45,000 g/mol Gel Permeation Chromatography (GPC)
Weight-Average Molecular Weight (Mw)92,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)2.04GPC
Glass Transition Temperature (Tg)185 °CDifferential Scanning Calorimetry (DSC)
5% Weight Loss Temperature (Td5)480 °CThermogravimetric Analysis (TGA)
Coating Performance
Adhesion (Cross-hatch)5B (Excellent)ASTM D3359
Pencil Hardness2HASTM D3363
Salt Spray Resistance (1000 hours)No significant corrosion or blisteringASTM B117
Chemical Resistance (5% HCl, 24h)No visible changeSpot Test
Chemical Resistance (5% NaOH, 24h)No visible changeSpot Test

Experimental Protocols

Protocol 1: Synthesis of Poly(2-ethoxypyridyl-4,4'-biphenyl ether)

This protocol details the synthesis of a high-molecular-weight poly(pyridyl ether) via nucleophilic aromatic substitution (SNAr) polymerization of this compound with 4,4'-biphenol.

Materials:

  • This compound (≥98% purity)

  • 4,4'-Biphenol (≥99% purity)

  • Potassium carbonate (K2CO3), anhydrous, powdered

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle with a temperature controller.

  • Buchner funnel and filter paper.

  • Vacuum oven.

Procedure:

  • Reactor Setup: In a 250 mL three-neck round-bottom flask, add 4,4'-biphenol (1.86 g, 10 mmol), this compound (1.58 g, 10 mmol), and powdered anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add N,N-dimethylacetamide (50 mL) and toluene (25 mL) to the flask.

  • Azeotropic Dehydration: Heat the reaction mixture to 140°C with vigorous stirring under a gentle flow of nitrogen. The toluene-water azeotrope will be collected in the Dean-Stark trap. Continue this process for 4 hours to ensure the removal of any residual water.

  • Polymerization: After dehydration, slowly increase the temperature to 165°C to remove the toluene. Maintain the reaction at this temperature for 12 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Washing: Cool the viscous solution to room temperature and pour it slowly into 500 mL of vigorously stirring methanol. A fibrous white precipitate will form.

  • Purification: Collect the polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with deionized water (3 x 200 mL) and then with methanol (2 x 100 mL) to remove any unreacted monomers, salts, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to a constant weight.

Protocol 2: Preparation and Application of a Protective Coating

This protocol describes the formulation of a polymer solution and its application as a protective coating on a metal substrate.

Materials:

  • Synthesized poly(2-ethoxypyridyl-4,4'-biphenyl ether) (from Protocol 1)

  • N-Methyl-2-pyrrolidone (NMP)

  • Steel panels (Q-panels) for coating application

  • Acetone

Equipment:

  • Magnetic stirrer and stir bar

  • Beaker

  • Film applicator (doctor blade)

  • Forced-air oven

Procedure:

  • Polymer Solution Preparation: Dissolve 1 g of the dried polymer in 9 mL of NMP by stirring at room temperature until a homogeneous, viscous solution is obtained. This will result in a 10% (w/v) polymer solution.

  • Substrate Preparation: Degrease the steel panels by wiping them with acetone and allow them to air dry completely.

  • Coating Application: Place a prepared steel panel on a flat surface. Apply the polymer solution along one edge of the panel and draw it down using a film applicator with a set gap (e.g., 100 µm) to create a uniform wet film.

  • Curing: Place the coated panel in a forced-air oven and cure using a staged heating profile:

    • 80°C for 1 hour to slowly evaporate the solvent.

    • 150°C for 1 hour.

    • 200°C for 2 hours to ensure complete solvent removal and promote film adhesion.

  • Cooling and Inspection: After curing, turn off the oven and allow the coated panel to cool slowly to room temperature inside the oven to prevent thermal shock. Inspect the resulting coating for uniformity and defects.

Visualizations

Diagram 1: Synthesis Workflow

G cluster_reactants Reactants & Reagents cluster_process Polymerization Process cluster_purification Purification MonomerA This compound Dehydration Azeotropic Dehydration (140°C, 4h) MonomerA->Dehydration MonomerB 4,4'-Biphenol MonomerB->Dehydration Base K2CO3 Base->Dehydration Solvent DMAc/Toluene Solvent->Dehydration Polymerization SNAr Polymerization (165°C, 12h) Dehydration->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Washing Washing with Water & Methanol Precipitation->Washing Drying Vacuum Drying (80°C, 24h) Washing->Drying Product Poly(2-ethoxypyridyl-4,4'-biphenyl ether) Drying->Product

Caption: Workflow for the synthesis of poly(pyridyl ether).

Diagram 2: Polymer Structure and Monomer Relationship

G cluster_monomers Monomers cluster_polymer Resulting Polymer Structure cluster_key Key M1 This compound Polymer ...-[-O-Ph-Ph-O-Py(OEt)-]-n... M1->Polymer + M2 4,4'-Biphenol M2->Polymer Polymerization Key Ph = Phenyl ring Py(OEt) = 2-Ethoxypyridine ring n = degree of polymerization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-2-ethoxypyridine. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily from the common precursor, 2,3-dichloropyridine.

Issue 1: Low or No Yield of this compound

Question: My reaction to synthesize this compound from 2,3-dichloropyridine and ethanol has a very low yield. What are the potential causes and how can I improve it?

Answer:

A low yield in this nucleophilic aromatic substitution (SNAr) reaction can stem from several factors. The key is the reaction of an ethoxide ion with 2,3-dichloropyridine.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution(s)
Insufficient Base Strength The reaction requires a strong base to deprotonate ethanol and form the ethoxide nucleophile. If using NaOH or KOH, the equilibrium may not favor ethoxide formation sufficiently. Solution: Use sodium ethoxide (NaOEt) directly, or prepare it in situ by reacting sodium metal with anhydrous ethanol.
Suboptimal Reaction Temperature The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. Solution: Gradually increase the reaction temperature while monitoring progress by TLC or GC. A common temperature range for similar reactions is 60-100°C.
Presence of Water Water can compete with the ethoxide nucleophile and can also lead to the formation of 3-chloro-2-hydroxypyridine as a byproduct. Solution: Ensure all reagents and solvents (especially ethanol) are anhydrous. Dry the reaction flask thoroughly before starting.
Incomplete Reaction The reaction time may be insufficient for complete conversion of the starting material. Solution: Extend the reaction time and monitor the consumption of 2,3-dichloropyridine using an appropriate analytical technique (TLC, GC, or HPLC).
Poor Quality Starting Materials Impurities in 2,3-dichloropyridine or the solvent can interfere with the reaction. Solution: Use high-purity 2,3-dichloropyridine and reagent-grade anhydrous ethanol.
Issue 2: Formation of Significant Byproducts

Question: My reaction produces the desired this compound, but I am also seeing significant amounts of other compounds. How can I increase the selectivity?

Answer:

Byproduct formation is a common issue. Identifying the byproducts can help in diagnosing the problem.

Potential Byproducts & Mitigation Strategies:

Potential ByproductPotential Cause(s)Recommended Solution(s)
2,3-Diethoxypyridine Excess ethoxide or prolonged reaction at high temperatures can lead to substitution of the second chlorine atom.Use a stoichiometric amount of sodium ethoxide (1.0 to 1.1 equivalents). Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.
3-Chloro-2-hydroxypyridine Presence of water or hydroxide ions in the reaction mixture.Use anhydrous reagents and solvents. If using NaOH/KOH, ensure conditions minimize water content.
Starting Material (2,3-Dichloropyridine) Incomplete reaction due to insufficient time, temperature, or base.Refer to the solutions for "Low Yield" above. Ensure adequate mixing and reaction time.
Issue 3: Difficulties in Product Purification

Question: I am struggling to isolate pure this compound from the crude reaction mixture. What purification strategies are most effective?

Answer:

Effective purification is crucial for obtaining a high-quality product.

Common Purification Challenges & Solutions:

ChallengeRecommended Solution(s)
Emulsion during Aqueous Workup Emulsions can form during the extraction process, making phase separation difficult.
Co-elution of Impurities Nonpolar impurities may co-elute with the product during column chromatography.
Residual Base Traces of the base (e.g., NaOH, NaOEt) can remain in the product.
Product is an Oil This compound is often a liquid, which can make handling and complete solvent removal challenging.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? The most common and direct route is the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyridine with sodium ethoxide. The ethoxide selectively displaces the chlorine atom at the 2-position, which is more activated towards nucleophilic attack.

Q2: Why is the substitution favored at the 2-position over the 3-position in 2,3-dichloropyridine? The pyridine nitrogen atom is electron-withdrawing, which activates the ortho (2 and 6) and para (4) positions towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer complex intermediate. The 2-position is therefore significantly more electrophilic than the 3-position.

Q3: What are the critical safety precautions for this synthesis?

  • Sodium Metal/Sodium Ethoxide: Both are highly corrosive and reactive. Handle in an inert atmosphere (e.g., under nitrogen or argon) and away from water.

  • Solvents: Use solvents in a well-ventilated fume hood.

  • 2,3-Dichloropyridine: This is a halogenated heterocyclic compound and should be handled with care, avoiding inhalation and skin contact.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

Q4: How can I monitor the progress of the reaction? The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • TLC: Use a suitable solvent system (e.g., 10-20% ethyl acetate in hexane). The product, this compound, will be less polar than potential hydroxy-byproducts but more polar than the 2,3-dichloropyridine starting material.

  • GC: GC can provide a more quantitative assessment of the conversion of starting material to product.

Experimental Protocols

Synthesis of this compound from 2,3-Dichloropyridine

This protocol describes a general procedure that should be optimized for specific laboratory conditions.

Materials:

  • 2,3-Dichloropyridine

  • Anhydrous Ethanol

  • Sodium metal (or Sodium Ethoxide)

  • Anhydrous Toluene (or another suitable solvent like DMF)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Sodium Ethoxide (if not using commercially available): In a flame-dried, three-necked flask equipped with a condenser and a nitrogen inlet, add anhydrous ethanol (e.g., 100 mL). Carefully add sodium metal (1.1 equivalents relative to 2,3-dichloropyridine) in small portions. Stir the mixture until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 2,3-dichloropyridine (1.0 equivalent) dissolved in a minimal amount of anhydrous ethanol or toluene.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80°C) and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC. The reaction may take several hours (e.g., 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield this compound as a colorless to light yellow liquid.[1]

Data Presentation

The following table summarizes typical reaction parameters for the synthesis. Yields are highly dependent on specific conditions and optimization.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
2,3-DichloropyridineSodium EthoxideEthanol/Toluene80 - 1004 - 1260 - 85%
2,3-DichloropyridineNaOH / Phase Transfer CatalystToluene/Water90 - 1106 - 1650 - 75%

Visualizations

Experimental Workflow

G Figure 1: General workflow for the synthesis of this compound. reagents Prepare Sodium Ethoxide in Anhydrous Ethanol reaction React with 2,3-Dichloropyridine reagents->reaction monitor Monitor Reaction (TLC/GC) reaction->monitor monitor->reaction Continue if incomplete quench Quench with aq. NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify via Column Chromatography dry->purify product Pure this compound purify->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Figure 2: Troubleshooting decision tree for low reaction yield. cluster_incomplete Incomplete Reaction cluster_complete Complete Reaction start Low Yield Observed check_sm Is Starting Material (SM) Consumed? start->check_sm incomplete_q Potential Causes check_sm->incomplete_q No complete_q Potential Causes check_sm->complete_q Yes temp Temp too low? incomplete_q->temp time Time too short? incomplete_q->time base Base too weak? incomplete_q->base sol_temp Increase Temp temp->sol_temp sol_time Increase Time time->sol_time sol_base Use NaOEt base->sol_base water Water present? complete_q->water workup Workup losses? complete_q->workup sol_water Use Anhydrous Reagents water->sol_water sol_workup Optimize Extraction & Purification workup->sol_workup

Caption: Troubleshooting decision tree for low reaction yield.

Reaction Pathway

G Figure 3: Nucleophilic aromatic substitution (SNAr) pathway. start 2,3-Dichloropyridine + NaOEt intermediate Meisenheimer Complex (Anionic σ-complex) start->intermediate Nucleophilic Attack product This compound + NaCl intermediate->product Loss of Cl-

Caption: Nucleophilic aromatic substitution (SNAr) pathway.

References

Technical Support Center: Advanced Purification of 3-Chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides specialized guidance for researchers, scientists, and drug development professionals on the advanced purification of 3-Chloro-2-ethoxypyridine. Below are frequently asked questions and troubleshooting guides designed to address specific challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities depend on the synthetic route but often include positional isomers, polychlorinated byproducts, unreacted starting materials, and tar-like substances formed at high temperatures.[1] The synthesis of related chloro-pyridines can also result in phenolic byproducts or azo compounds if using a Sandmeyer reaction route.[1]

Q2: Which purification technique is best for achieving high purity (>99%)?

A2: The choice of technique depends on the nature of the impurities. For separating positional isomers, fractional distillation under reduced pressure or column chromatography are often effective.[1] If the crude product is a solid and impurities have different solubility profiles, recrystallization can yield very pure material.[2][3] For complex mixtures or trace impurities, preparative HPLC may be necessary.

Q3: My purified product has a brownish or yellowish tint. How can I remove colored impurities?

A3: A brownish tint often indicates polymeric or oxidized impurities.[4] During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal adsorbs the colored impurities and can be removed by hot filtration, yielding a purer, less colored solution for crystallization.[4][5]

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed using a combination of analytical methods. Gas Chromatography (GC) is suitable for volatile compounds like this.[6] High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity and quantifying components.[7] For structural confirmation and to ensure no isomers are present, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the most powerful technique.[7] Finally, melting point analysis can be a quick indicator of purity; a sharp melting point range is indicative of a pure compound.[8]

Purification Troubleshooting Guides

Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds based on differences in solubility between the target compound and impurities in a given solvent system.[5][9]

Issue: The compound "oils out" instead of forming crystals.

  • Potential Cause: The boiling point of the solvent is higher than the melting point of the solute. The solution is cooling too rapidly. The solution is supersaturated.

  • Recommended Solutions:

    • Switch to a lower-boiling point solvent.

    • Ensure the solution cools slowly. Allow it to first reach room temperature undisturbed before moving to an ice bath.[5][10]

    • Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product to initiate crystallization.[3]

Issue: Very low or no crystal formation upon cooling.

  • Potential Cause: The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not sufficiently concentrated.

  • Recommended Solutions:

    • Partially evaporate the solvent to increase the concentration of the product.

    • Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution until it becomes cloudy, then gently heat until clear before cooling again.[9] For related compounds, mixtures like ethanol/water or diethyl ether/hexane are sometimes used.[10][11]

Issue: Low recovery of the purified product.

  • Potential Cause: Too much solvent was used initially. The crystals were filtered before crystallization was complete. The compound has significant solubility in the cold wash solvent.

  • Recommended Solutions:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]

    • Allow more time for crystallization, potentially at a lower temperature (e.g., in a refrigerator).[10]

    • When washing the collected crystals, use a minimal amount of ice-cold solvent to minimize product loss.[10]

Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being moved by a mobile phase (eluent).[12] It is highly effective for separating mixtures of compounds with different polarities, such as isomers.[1]

Issue: Poor separation of spots on TLC or peaks in column fractions.

  • Potential Cause: The eluent system has incorrect polarity. The column was packed improperly. The sample was loaded incorrectly.

  • Recommended Solutions:

    • Optimize Eluent: The ideal eluent system should provide a retention factor (Rf) of ~0.2-0.4 for the target compound on a TLC plate. For chloro-pyridine derivatives, a common starting point is a mixture of hexane and ethyl acetate.[1][10] Adjust the ratio to achieve better separation.

    • Proper Packing: Ensure the silica gel is packed into a uniform, level bed without any cracks or air bubbles, which can cause channeling and poor separation.[8][12]

    • Sample Loading: Dissolve the crude product in the absolute minimum amount of solvent and load it as a narrow, concentrated band onto the top of the silica gel.[4][12] A dilute sample will lead to broad, overlapping bands.

Issue: The compound is not eluting from the column.

  • Potential Cause: The eluent is not polar enough to move the compound through the silica gel.

  • Recommended Solution: Gradually increase the polarity of the eluent system. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[10] This can be done in a stepwise or gradient fashion.

Issue: The purified fractions still contain impurities.

  • Potential Cause: The column was overloaded with too much crude material. The fractions collected were too large, leading to mixing of separated components.

  • Recommended Solutions:

    • Use an appropriate amount of silica gel for the amount of sample (a general rule of thumb is a 30:1 to 100:1 mass ratio of silica to crude product).

    • Collect smaller, more numerous fractions and analyze them carefully by TLC before combining the pure ones.[4][8]

Data Presentation

Table 1: Comparison of Purification Techniques for Chloro-Pyridine Derivatives

Purification Technique Target Impurities Typical Purity Key Parameters Reference
Recrystallization Byproducts with different solubility High (>98%) Solvent System: Ethanol, Toluene, or Ethanol/Water mixtures [2][10]
Column Chromatography Positional Isomers, closely related byproducts High (>98%) Stationary Phase: Silica Gel; Mobile Phase: Hexane-Ethyl Acetate Gradient [1][10][13]

| Reduced Pressure Distillation | High-boiling or non-volatile impurities; Isomers with different boiling points | Very High (>99.5%) | Pressure, Temperature |[1][14] |

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, toluene, hexane). An ideal solvent will dissolve the compound when hot but not when cold.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.[8]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, continue heating for a few minutes, and then perform a hot filtration to remove the carbon.[4]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.[5][8]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities. Dry the purified crystals in a vacuum desiccator or a drying oven at a temperature safely below the melting point.[8]

Protocol 2: Purification by Column Chromatography
  • Eluent Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., a ratio of hexane:ethyl acetate) that provides good separation of the components in the crude mixture and moves the target compound to an Rf value of approximately 0.3.[8]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to settle into a uniform, compact bed. Add a thin layer of sand on top to protect the silica surface.[8][12]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed using a pipette.[4][12]

  • Elution: Begin passing the eluent through the column. Start with the low-polarity mixture determined by TLC and gradually increase the polarity (gradient elution) if necessary to elute all compounds.[4][10]

  • Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.[4]

  • Analysis and Solvent Removal: Monitor the composition of each fraction by TLC. Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.[8]

Visualizations

PurificationWorkflow Crude Crude this compound Analysis1 Initial Purity Analysis (TLC/GC) Crude->Analysis1 Decision1 Is the product solid with significant impurities? Analysis1->Decision1 Recrystallization Recrystallization Protocol Decision1->Recrystallization  Yes ColumnChromatography Column Chromatography Protocol Decision1->ColumnChromatography  No (Oily / Isomers) Analysis2 Purity Check (TLC/GC/m.p.) Recrystallization->Analysis2 Decision2 Purity > 99%? Analysis2->Decision2 Decision2->ColumnChromatography  No FinalProduct Pure Product Decision2->FinalProduct  Yes Analysis3 Purity Check (TLC/GC/NMR) ColumnChromatography->Analysis3 Decision3 Purity > 99%? Analysis3->Decision3 Decision3->FinalProduct  Yes

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Purification Attempt Fails (Low Purity or Yield) Problem Identify Primary Issue Start->Problem OilingOut Product 'Oils Out' during Recrystallization Problem->OilingOut  Oily Product LowRecovery Low Recovery after Recrystallization Problem->LowRecovery  Low Yield PoorSeparation Poor Separation in Column Chromatography Problem->PoorSeparation  Impure Fractions Sol1 1. Cool solution slower 2. Use a lower boiling solvent 3. Add seed crystal OilingOut->Sol1 Sol2 1. Reduce initial solvent volume 2. Ensure complete crystallization 3. Wash with ice-cold solvent LowRecovery->Sol2 Sol3 1. Optimize eluent via TLC 2. Repack column carefully 3. Load concentrated sample PoorSeparation->Sol3

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Chloro-2-ethoxypyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the functionalization of 3-Chloro-2-ethoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for functionalizing this compound? A1: The most common and effective methods involve two main pathways:

  • Palladium-catalyzed cross-coupling reactions: This includes Suzuki-Miyaura coupling for C-C bond formation with boronic acids, Buchwald-Hartwig amination for C-N bonds with amines, and Sonogashira coupling for C-C bonds with terminal alkynes.[1]

  • Lithiation and subsequent reaction with electrophiles: This can proceed via direct functionalization of the lithiated species or through the formation of a 3,4-pyridyne intermediate, which allows for regioselective difunctionalization.[2][3]

Q2: Why can functionalization of this compound be challenging? A2: Several factors can make reactions with this substrate challenging:

  • Catalyst Inhibition: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[4][5]

  • Reactivity of the C-Cl Bond: Carbon-chlorine bonds are less reactive in oxidative addition steps compared to C-Br or C-I bonds, often requiring more active catalyst systems with specific ligands.[4][5]

  • Regioselectivity in Lithiation: While lithiation is a powerful tool, controlling the site of metalation can be complex. For this compound, regioselective lithiation at the C-4 position is achievable with agents like n-BuLi.[2]

Q3: What are the most common side reactions to be aware of? A3: Common side reactions include:

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom.[1]

  • Homocoupling: The coupling partner (e.g., boronic acid) reacts with itself, especially in the presence of oxygen.[1][5]

  • Protodeboronation (in Suzuki reactions): The boronic acid is replaced by a proton from the solvent or trace water.[5]

  • Catalyst Decomposition: The active Pd(0) catalyst can be oxidized and deactivated by oxygen, or it can decompose at high temperatures.[6]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions

This is a common issue that can stem from multiple sources. The following decision tree can help diagnose the problem.

G start Low or No Yield sm_consumed Starting Material (SM) Consumed? start->sm_consumed sm_not_consumed SM Not Consumed sm_consumed->sm_not_consumed No sm_is_consumed SM Consumed sm_consumed->sm_is_consumed Yes catalyst_issue Inactive Catalyst System - Check catalyst/ligand source and age. - Ensure inert atmosphere (degas solvents). - Optimize catalyst loading. sm_not_consumed->catalyst_issue conditions_issue Suboptimal Conditions - Increase temperature. - Screen different bases/solvents. sm_not_consumed->conditions_issue degradation_issue Product or Reagent Degradation - Check stability of coupling partner. - Lower reaction temperature. - Reduce reaction time. sm_is_consumed->degradation_issue byproducts_issue Side Reactions Dominating - Identify byproducts (e.g., hydrodehalogenation). - Re-evaluate base/solvent choice. - Ensure purity of reagents. sm_is_consumed->byproducts_issue

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Suzuki-Miyaura Coupling Troubleshooting

Issue Possible Cause Recommended Solution
No reaction, starting material recovered Inactive catalyst system due to C-Cl bond inertia.Use a more active catalyst system. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) with a Pd(0) source like Pd₂(dba)₃ are often effective for aryl chlorides.[5]
Incorrect base.The base is critical for activating the boronic acid. Screen bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃.[6]
Significant boronic acid homocoupling Presence of oxygen.Thoroughly degas all solvents and reagents and maintain a strict inert (Argon or Nitrogen) atmosphere throughout the reaction.[1][5]
Low yield with byproduct formation Protodeboronation of the boronic acid.Use a non-aqueous solvent system or minimize water content. Using a slight excess (1.1-1.5 equivalents) of the boronic acid can also help.[1][5]

Buchwald-Hartwig Amination Troubleshooting

Issue Possible Cause Recommended Solution
No reaction Catalyst inhibition by the amine substrate or pyridine nitrogen.Increase catalyst and ligand loading. Use bulky biarylphosphine ligands that favor reductive elimination.[7]
Base is not strong enough.A strong, non-nucleophilic base like NaOt-Bu or LHMDS is required to deprotonate the amine and facilitate the catalytic cycle.[6]
Low yield Catalyst decomposition.Ensure the reaction is run under a strictly inert atmosphere with degassed solvents, as oxygen can deactivate the Pd(0) catalyst.[6]
Formation of hydrodehalogenation byproduct Side reaction is competing with C-N bond formation.Optimize the ligand-to-palladium ratio. Sometimes a change in solvent (e.g., from dioxane to toluene) can suppress this pathway.[1]
Problem 2: Poor Regioselectivity or Low Yield in Lithiation Reactions

The functionalization of this compound via lithiation is a powerful method but requires careful control of conditions.[2]

Lithiation & Pyridyne Formation Troubleshooting

Issue Possible Cause Recommended Solution
No lithiation occurs Inactive lithiating agent or incorrect temperature.Use freshly titrated n-BuLi. Ensure the reaction is maintained at a very low temperature (e.g., -78 °C) during the lithiation step.[2]
Low yield of 3,4-difunctionalized product Inefficient pyridyne formation or trapping.After transmetalation with a Grignard reagent, ensure the mixture is heated sufficiently (e.g., to 75 °C) to induce elimination and form the pyridyne intermediate.[2]
The electrophile is not reactive enough.Use a more reactive electrophile for the final quench. Ensure the electrophile is added after the pyridyne has formed and the nucleophile has added.[2]
Mixture of regioisomers Lack of regioselectivity in the nucleophilic addition to the pyridyne.The 2-ethoxy group generally directs the regioselective addition of the Grignard moiety to the C-4 position. If issues persist, re-evaluate the Grignard reagent and reaction temperature.[2]

Experimental Protocols & Data

Protocol 1: Regioselective 3,4-Difunctionalization via a Pyridyne Intermediate[2]

This protocol describes the arylation at the C-4 position and subsequent silylation at the C-3 position.

G cluster_0 Step 1: Lithiation & Transmetalation cluster_1 Step 2: Pyridyne Formation & Trapping A This compound (1) B Add n-BuLi in THF at -78 °C A->B C 4-Lithiated Intermediate (2) B->C D Add ArMgBr·LiCl (3) C->D E Diorganomagnesium Species (4) D->E F Heat to 75 °C E->F G 3,4-Pyridyne Intermediate (5) F->G H Regioselective addition of Ar moiety G->H I 3-Pyridylmagnesium Species (6) H->I J Quench with Electrophile (e.g., TMSCl) I->J K Final Product (7) J->K

Caption: Workflow for 3,4-difunctionalization via a pyridyne intermediate.

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere at -78 °C, add n-BuLi (1.1 mmol, 1.6 M in hexanes) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of the arylmagnesium halide (e.g., 4-MeO-C₆H₄MgBr·LiCl, 1.2 mmol) in THF.

  • Allow the reaction to warm to room temperature and then heat in a sealed tube to 75 °C for 1 hour.

  • Cool the mixture to room temperature.

  • Add the electrophile (e.g., TMSCl, 2.5 mmol) and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

Representative Yields for 3,4-Difunctionalization [2]

EntryAryl Group (Ar)Electrophile (E)ProductYield (%)
14-MeO-C₆H₄TMSCl7aa54
24-F-C₆H₄TMSCl7ba58
3PhI₂7ca51
42-Thienyl(PhS)₂7da65
Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the C-N cross-coupling of this compound with a generic amine.

G pd0 Pd(0)Ln pd2_complex Ar-Pd(II)(Cl)Ln pd0->pd2_complex Oxidative Addition arcl Ar-Cl pd_amido Ar-Pd(II)(NR2)Ln pd2_complex->pd_amido + Amine, Base - Base-HCl amine R2NH base Base pd_amido->pd0 product Ar-NR2 pd_amido->product Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Procedure:

  • In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried reaction vessel.

  • Add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane, 0.2 M).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Seal the vessel, remove it from the glovebox, and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Typical Reaction Parameters for Cross-Coupling of Aryl Chlorides

ReactionCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2.0)Dioxane/H₂O80-100
Buchwald-Hartwig Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene100-110
Sonogashira PdCl₂(PPh₃)₂ (2-5)-Et₃N (2-3)THF/DMF60-80
CuI (1-5 mol%) is typically used as a co-catalyst in Sonogashira reactions.[8][9]

References

Strategies to minimize byproduct formation in 3-Chloro-2-ethoxypyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 3-Chloro-2-ethoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and practical synthetic routes for this compound are:

  • Williamson Ether Synthesis: This method involves the reaction of 2,3-dichloropyridine with sodium ethoxide. The ethoxide ion acts as a nucleophile, displacing one of the chlorine atoms on the pyridine ring.

  • Alkylation of 3-Chloro-2-hydroxypyridine: In this route, 3-chloro-2-hydroxypyridine (which exists in equilibrium with its tautomer, 3-chloro-2-pyridone) is alkylated using an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.

Q2: Which synthetic route is generally preferred?

A2: The choice of synthetic route often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction. The Williamson ether synthesis using 2,3-dichloropyridine is often favored for its relatively straightforward procedure. However, controlling regioselectivity and preventing over-reaction can be challenges. The alkylation of 3-chloro-2-hydroxypyridine can also be effective, but careful control of reaction conditions is necessary to favor the desired O-alkylation over N-alkylation of the pyridone tautomer.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by analytical techniques such as Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting materials, the desired product, and major byproducts, allowing for a qualitative assessment of the reaction's progress.

  • GC-MS: This technique is highly recommended for quantitative analysis. It allows for the identification and quantification of the starting materials, the this compound product, and various byproducts, providing a more detailed picture of the reaction profile.[1][2][3][4]

Troubleshooting Guides

Route 1: Williamson Ether Synthesis from 2,3-Dichloropyridine

This route involves the nucleophilic aromatic substitution of a chloride on 2,3-dichloropyridine with an ethoxide anion. The primary challenges are controlling regioselectivity and preventing the formation of di-substituted byproducts.

dot

Caption: Reaction scheme for the Williamson ether synthesis of this compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficiently reactive ethoxide.1. Increase reaction time and monitor by GC-MS until starting material is consumed. 2. Gradually increase the reaction temperature, but be mindful of increased byproduct formation. 3. Ensure the sodium ethoxide is freshly prepared or of high quality. Anhydrous conditions are crucial.
Formation of 2-Chloro-3-ethoxypyridine (Isomeric Byproduct) Nucleophilic attack at the 3-position. While the 2-position is generally more activated, some reaction at the 3-position can occur.This is generally a minor byproduct as the chlorine at the 2-position is more susceptible to nucleophilic attack. Purification by fractional distillation or column chromatography is the most effective way to remove this isomer.
Formation of 2,3-Diethoxypyridine (Di-substituted Byproduct) Excess sodium ethoxide or prolonged reaction time at elevated temperatures.1. Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of sodium ethoxide. 2. Add the sodium ethoxide solution portion-wise to the reaction mixture to maintain a low instantaneous concentration. 3. Monitor the reaction closely and stop it once the formation of the desired product is maximized and before significant di-substitution occurs.
Presence of Unreacted 2,3-Dichloropyridine 1. Insufficient reaction time or temperature. 2. Deactivation of the sodium ethoxide.1. Increase reaction time or temperature as needed, while monitoring for byproduct formation. 2. Ensure anhydrous conditions, as water will quench the sodium ethoxide.

Experimental Protocol: Williamson Ether Synthesis

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small portions with stirring. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Reaction: To the freshly prepared sodium ethoxide solution, add 2,3-dichloropyridine dropwise at room temperature.

  • Heating: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Route 2: Alkylation of 3-Chloro-2-hydroxypyridine

This method relies on the alkylation of the hydroxyl group of 3-chloro-2-hydroxypyridine. A key challenge is the tautomeric equilibrium with 3-chloro-2-pyridone, which can lead to N-alkylation as a side reaction.

dot

Caption: Reaction scheme for the alkylation of 3-Chloro-2-hydroxypyridine, showing the competing N- and O-alkylation pathways.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Use of a weak base. 3. Low reactivity of the ethylating agent.1. Increase reaction time or temperature. 2. Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation. 3. Use a more reactive ethylating agent (e.g., ethyl iodide > ethyl bromide > ethyl chloride).
Formation of 1-Ethyl-3-chloro-2-pyridone (N-Alkylation Byproduct) The tautomeric equilibrium favors the pyridone form, and the nitrogen atom acts as a nucleophile. The choice of solvent and base can influence the N/O alkylation ratio.1. Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. 2. Base and Counter-ion: Using a base with a "harder" counter-ion (e.g., Na+) can favor O-alkylation. The use of silver salts (e.g., Ag2CO3) can also promote O-alkylation by coordinating to the oxygen atom. 3. Temperature: Lower reaction temperatures may favor O-alkylation.
Presence of Unreacted 3-Chloro-2-hydroxypyridine 1. Insufficient base or ethylating agent. 2. Short reaction time.1. Ensure at least one equivalent of base and a slight excess of the ethylating agent are used. 2. Monitor the reaction by TLC or GC-MS to ensure completion.

Experimental Protocol: Alkylation of 3-Chloro-2-hydroxypyridine

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 3-chloro-2-hydroxypyridine in a suitable anhydrous polar aprotic solvent (e.g., DMF). Add a strong base (e.g., sodium hydride) portion-wise at 0 °C. Stir the mixture at room temperature until gas evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add the ethylating agent (e.g., ethyl iodide) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC or GC-MS. Gentle heating may be required for less reactive ethylating agents.

  • Work-up: Carefully quench the reaction with water and extract with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.

Data Presentation

Table 1: Influence of Reaction Conditions on Byproduct Formation in Williamson Ether Synthesis of this compound (Illustrative Data)

EntryEquivalents of NaOEtSolventTemperature (°C)Time (h)Yield of this compound (%)2,3-Diethoxypyridine (%)
11.1EthanolReflux6755
21.5EthanolReflux66520
31.1THFReflux12703
41.1DMF1004808

Table 2: N/O-Alkylation Ratio in the Ethylation of 3-Chloro-2-hydroxypyridine under Various Conditions (Illustrative Data)

EntryBaseSolventEthylating AgentTemperature (°C)O-Alkylation : N-Alkylation Ratio
1K2CO3AcetoneEthyl iodideReflux3 : 1
2NaHDMFEthyl bromide259 : 1
3Ag2CO3AcetonitrileEthyl iodide50>19 : 1
4t-BuOKTHFDiethyl sulfate255 : 1

Note: The data presented in these tables are illustrative and based on general principles of organic chemistry. Actual results will vary depending on the specific experimental setup and conditions. Researchers should optimize these conditions for their specific needs.

References

Challenges and solutions for the scale-up synthesis of 3-Chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 3-Chloro-2-ethoxypyridine. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to larger-scale production. This compound is a valuable intermediate in the pharmaceutical and agrochemical industries, making its efficient synthesis crucial.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a safe, efficient, and reproducible process.

Synthesis Overview: The Nucleophilic Aromatic Substitution Route

The most common and industrially viable route for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyridine with sodium ethoxide. The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent at the 3-position activates the C2-position for nucleophilic attack by the ethoxide ion.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when scaling up the synthesis of this compound?

The primary challenge is controlling the reaction's exothermicity and ensuring regioselectivity. The reaction between 2,3-dichloropyridine and sodium ethoxide is exothermic. Without proper thermal management, localized overheating can lead to the formation of undesired byproducts and potential safety hazards. On a large scale, efficient heat transfer is critical.

Q2: What are the critical process parameters to monitor and control?

The most critical parameters are:

  • Temperature: Directly impacts reaction rate and selectivity. Maintaining a consistent temperature is key to minimizing byproduct formation.

  • Moisture Content: Sodium ethoxide is extremely sensitive to moisture and will decompose, reducing its efficacy and leading to lower yields.[3][4] All reagents and solvents must be anhydrous.

  • Addition Rate: The rate of addition of the sodium ethoxide solution (or suspension) should be carefully controlled to manage the reaction exotherm.

  • Mixing Efficiency: Adequate agitation is crucial in large reactors to ensure uniform temperature distribution and reactant contact, preventing localized "hot spots."

Q3: What are the expected byproducts and impurities?

The main impurities can include:

  • Unreacted 2,3-dichloropyridine.

  • Isomeric products, although the 2-ethoxy isomer is strongly favored.

  • Over-reaction products, such as di-ethoxypyridine, if conditions are too harsh.

  • Byproducts from the decomposition of sodium ethoxide if moisture is present.

Q4: What are the most significant safety hazards associated with this synthesis?

  • Sodium Ethoxide: A highly flammable, corrosive, and moisture-reactive solid.[3][4] It reacts violently with water. Personal protective equipment (PPE), including flame-retardant clothing and moisture-free handling conditions (e.g., under a nitrogen atmosphere), is mandatory.

  • 2,3-Dichloropyridine: A harmful and irritating compound.[5][6][7] Inhalation and skin contact should be avoided.

  • Solvents: The use of flammable solvents like ethanol or THF requires appropriate grounding and bonding to prevent static discharge, along with explosion-proof equipment.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis.

Issue Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low or Stalled Reaction Conversion 1. Deactivated Sodium Ethoxide: The reagent has been exposed to moisture or air, leading to hydrolysis into sodium hydroxide and ethanol, which are less effective nucleophiles in this context. 2. Suboptimal Temperature: The reaction temperature is too low, resulting in a slow reaction rate. 3. Insufficient Reagent: An incorrect stoichiometric calculation or loss of active reagent.1. Ensure Anhydrous Conditions: Use freshly opened, high-quality sodium ethoxide. Handle exclusively under an inert atmosphere (Nitrogen or Argon). All solvents must be dried using appropriate methods (e.g., molecular sieves). 2. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by GC or HPLC. This will increase the kinetic energy of the molecules, leading to more frequent and successful collisions. 3. Verify Stoichiometry: Re-verify all calculations. Consider a slight excess (e.g., 1.1-1.2 equivalents) of sodium ethoxide to drive the reaction to completion.
Formation of Significant Byproducts 1. High Reaction Temperature: Excessive heat can provide enough energy to overcome the activation barrier for the formation of less-favored isomers or promote side reactions. 2. Poor Mixing: Inefficient agitation in a large reactor can lead to localized high concentrations of sodium ethoxide and "hot spots," causing degradation or side reactions.1. Implement Strict Temperature Control: Utilize a reactor with efficient heat exchange capabilities. Maintain the reaction at the lowest effective temperature that still provides a reasonable reaction rate. 2. Improve Agitation: Ensure the stirrer design and speed are adequate for the vessel size to maintain a homogeneous mixture. For very large scales, consider installing baffles in the reactor to improve mixing efficiency.
Difficult Product Isolation / Emulsion during Work-up 1. Inappropriate Quenching: Adding water or aqueous acid too quickly to the reaction mixture can cause rapid, uncontrolled quenching and potential emulsion formation. 2. pH Issues: The pH of the aqueous layer during extraction can impact the solubility of the product and impurities.1. Controlled Quenching: Cool the reaction mixture before slowly adding a quenching agent (e.g., ice-cold water or a saturated ammonium chloride solution). 2. pH Adjustment & Brine Wash: After extraction, wash the organic layer with brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, breaking emulsions and "salting out" the organic product from the aqueous layer.
Low Purity After Distillation 1. Azeotrope Formation: The product may form an azeotrope with residual solvent or impurities, making separation by simple distillation difficult. 2. Thermal Decomposition: The product may be sensitive to high temperatures, leading to degradation in the distillation pot.1. Use Fractional Distillation: Employ a fractionating column with sufficient theoretical plates to improve separation efficiency. 2. Vacuum Distillation: Purify the product under reduced pressure. This lowers the boiling point, mitigating the risk of thermal decomposition. Ensure the vacuum system is robust and leak-free.

Experimental Protocols

Disclaimer: These protocols are intended as a general guide. All procedures must be adapted to specific laboratory or plant conditions and performed with a thorough risk assessment.

Protocol 1: Scale-Up Synthesis of this compound

Materials:

  • 2,3-Dichloropyridine (1.0 eq)[6]

  • Sodium Ethoxide (1.1 eq)[3]

  • Anhydrous Ethanol (as solvent)

  • Toluene or other suitable extraction solvent

  • Saturated Ammonium Chloride solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reactor Setup: Set up a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and a nitrogen inlet. Ensure the system can be maintained under an inert atmosphere.

  • Reagent Charging: Charge the reactor with anhydrous ethanol under a nitrogen blanket.

  • Sodium Ethoxide Addition: Carefully add sodium ethoxide to the ethanol. This may be exothermic. Allow the mixture to stir until a clear solution or a fine suspension is formed.

  • Substrate Addition: Add 2,3-dichloropyridine to the reactor.

  • Reaction: Heat the reaction mixture to a target temperature (typically reflux, ~78-80°C) and hold for several hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC until the starting material is consumed.

  • Cooling: Once complete, cool the reaction mixture to room temperature.

Protocol 2: Work-up and Extraction
  • Solvent Removal: If ethanol was used as the solvent, remove the bulk of it under reduced pressure.

  • Resuspension: Resuspend the resulting residue in a suitable extraction solvent like toluene or ethyl acetate.

  • Quenching: Cool the mixture in an ice bath. Slowly and carefully add saturated ammonium chloride solution to quench any unreacted sodium ethoxide.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer 2-3 times with the chosen organic solvent.

  • Washing: Combine the organic layers and wash with water, followed by a brine solution to remove residual water-soluble impurities and aid in phase separation.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.

Protocol 3: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head and a fractionating column if necessary. Ensure all glass joints are properly sealed.

  • Distillation: Heat the crude oil under vacuum. Collect fractions at the appropriate boiling point/pressure for this compound. Discard the initial forerun and the final high-boiling residue.

Data Presentation and Visualization

Process Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Inert_Atmosphere Establish Inert Atmosphere (N2) Solvent Charge Anhydrous Ethanol Inert_Atmosphere->Solvent NaOEt Charge Sodium Ethoxide Solvent->NaOEt DCP Charge 2,3-Dichloropyridine NaOEt->DCP React Heat to Reflux (e.g., 78-80°C) DCP->React Monitor Monitor by GC/HPLC React->Monitor Quench Cool & Quench (aq. NH4Cl) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash & Dry Organic Phase Extract->Wash Concentrate Concentrate (Crude Product) Wash->Concentrate Distill Vacuum Distillation Concentrate->Distill Final_Product Pure 3-Chloro-2- ethoxypyridine Distill->Final_Product G Start Low Yield of This compound Check_Conversion Is reaction conversion low by GC/HPLC? Start->Check_Conversion Check_Reagents Check quality & stoichiometry of Sodium Ethoxide. Ensure anhydrous conditions. Check_Conversion->Check_Reagents Yes Workup_Loss Conversion is high. Suspect work-up losses. Check_Conversion->Workup_Loss No Optimize_Conditions Increase reaction time or temperature incrementally. Check_Reagents->Optimize_Conditions End_Solve Problem Solved Optimize_Conditions->End_Solve Check_Emulsion Did emulsions form during extraction? Workup_Loss->Check_Emulsion Break_Emulsion Add brine during wash steps. Allow longer phase separation time. Check_Emulsion->Break_Emulsion Yes Check_Distillation Check for product loss during distillation. Check_Emulsion->Check_Distillation No Break_Emulsion->End_Solve Check_Distillation->End_Solve

References

Addressing catalyst deactivation in 3-Chloro-2-ethoxypyridine cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the cross-coupling of 3-Chloro-2-ethoxypyridine. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is sluggish or has completely stalled. What are the likely causes of catalyst deactivation?

A1: Catalyst deactivation in the cross-coupling of this compound can arise from several factors, primarily:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its catalytic activity.[1][2][3] This is a common issue with heteroaromatic substrates.

  • Palladium Nanoparticle Agglomeration: The active Pd(0) species can aggregate to form larger, less active, or inactive palladium nanoparticles, often visible as "palladium black."[4]

  • Ligand Degradation: Phosphine ligands, especially in the presence of trace oxygen or moisture, can oxidize or degrade, reducing their ability to stabilize the palladium catalyst and facilitate the catalytic cycle.[4]

  • Incomplete Reduction of Precatalyst: If a Pd(II) precatalyst is used, its incomplete reduction to the active Pd(0) species will result in lower catalytic activity.[4][5]

  • Side Reactions: Competing side reactions such as protodeboronation (loss of the boronic acid group) or homocoupling of the boronic acid can consume reagents and lead to the formation of byproducts, giving the appearance of a stalled primary reaction.[3][6]

Q2: Why is the C-Cl bond in this compound difficult to activate, and how does this contribute to catalyst deactivation?

A2: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in cross-coupling reactions.[7] The electron-donating 2-ethoxy group on the pyridine ring further decreases the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst, which is a crucial step in the catalytic cycle.[7] This sluggish oxidative addition can lead to longer reaction times at elevated temperatures, increasing the likelihood of catalyst decomposition pathways such as ligand degradation or palladium agglomeration.

Q3: What are the black particles I see in my reaction flask, and what do they signify?

A3: The formation of black particles, commonly referred to as palladium black, is a visual indicator of catalyst deactivation through the agglomeration of palladium nanoparticles.[4] While small nanoparticles are catalytically active, they can coalesce into larger, inactive aggregates, effectively removing the catalyst from the reaction cycle. This is often exacerbated by high temperatures, prolonged reaction times, or inadequate ligand stabilization.

Q4: Can the deactivated catalyst be reactivated?

A4: In some cases, catalyst activity can be restored. For heterogeneous palladium catalysts that have been deactivated by the formation of inactive Pd(0) species, treatment with an oxidizing agent like benzoquinone has been shown to reoxidize Pd(0) to the active Pd(II) state.[8][9] For palladium-on-carbon catalysts, washing with an alkaline solution can help recover the pore structure.[10] Another patented method involves treating the deactivated supported palladium catalyst with an organic polar solvent.[11] However, for homogeneous catalysts in a complex reaction mixture, in-situ reactivation can be challenging and is often not practical. Preventing deactivation is generally a more effective strategy.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Possible Cause & Troubleshooting Steps

  • Inactive Catalyst System: The combination of palladium precursor and ligand may not be active enough for the challenging this compound substrate.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald dialkylbiaryl phosphines.[6] These ligands are known to promote the difficult oxidative addition of aryl chlorides and can sterically shield the palladium center from inhibition by the pyridine nitrogen.[6] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a highly active precatalyst.[12]

  • Suboptimal Reaction Conditions: The temperature, solvent, or base may not be ideal for this specific transformation.

    • Solution: Increase the reaction temperature, as higher temperatures can help overcome the activation energy for C-Cl bond cleavage.[6] However, be aware that this can also accelerate catalyst decomposition. Screen different solvents; while ethereal solvents like dioxane and THF are common, sometimes polar aprotic solvents or even aqueous mixtures can be effective.[13][14] The choice of base is critical; a strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required for challenging couplings.[6][7]

  • Poor Reagent Quality: Impurities in reagents or solvents can poison the catalyst.

    • Solution: Ensure all reagents are of high purity. Use anhydrous and degassed solvents to minimize catalyst oxidation and protodeboronation of the boronic acid.[1]

Issue 2: Observation of Byproducts (e.g., Homocoupling, Protodeboronation)

Possible Cause & Troubleshooting Steps

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids and lead to the oxidation and degradation of phosphine ligands.[5][6]

    • Solution: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[3]

  • Inefficient Precatalyst Reduction: Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) can lead to side reactions like homocoupling.[5][6]

    • Solution: Switch to a Pd(0) source like Pd₂(dba)₃. Alternatively, ensure conditions are suitable for the in-situ reduction of the Pd(II) precatalyst.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of water and a strong base.[3][6]

    • Solution: Use anhydrous conditions. Alternatively, consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are often more stable and less prone to protodeboronation.[6]

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the Suzuki-Miyaura coupling of a substituted chloropyridine with an arylboronic acid under different conditions, illustrating the impact of key parameters.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Observations
Pd(PPh₃)₄K₂CO₃Toluene/H₂O100<10Ineffective catalyst system for this substrate class.[3]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50ModerateImproved yield with a more electron-rich ligand.[15]
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene11085-95Highly effective system for chloropyridines.[7]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10090Another robust system for challenging couplings.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound using a Buchwald Ligand

This protocol is based on established methods for structurally similar chloropyridines.[2][7]

  • Reagent Preparation: In a glovebox, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and SPhos (0.036 mmol, 3.6 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to the vial.

  • Reaction Setup: Seal the vial with a cap containing a PTFE septum. Remove the vial from the glovebox.

  • Heating: Place the vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Troubleshooting_Catalyst_Deactivation Troubleshooting Workflow for Catalyst Deactivation start Low or No Product Yield? cause1 Catalyst Inhibition (Pyridine Coordination) start->cause1 cause2 Catalyst Decomposition (Agglomeration, Ligand Degradation) start->cause2 cause3 Inactive Catalyst System (Low Reactivity of C-Cl) start->cause3 cause4 Side Reactions (Homocoupling, Protodeboronation) start->cause4 solution1 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) cause1->solution1 Mitigates Inhibition solution5 Switch to Pd(0) Source or More Active Precatalyst cause1->solution5 solution2 Optimize Reaction Conditions (Temp, Base, Solvent) cause2->solution2 Minimizes Decomposition solution3 Ensure Inert Atmosphere (Degas Solvents) cause2->solution3 Prevents Oxidation cause3->solution1 Increases Activity cause3->solution2 Overcomes Activation Barrier cause3->solution5 cause4->solution3 Reduces Homocoupling solution6 Use Boronic Ester/Trifluoroborate cause4->solution6 Prevents Protodeboronation solution4 Use High-Purity Reagents

Caption: Troubleshooting workflow for catalyst deactivation.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 LnP-Pd(0) (Active Catalyst) oa Oxidative Addition pd0->oa Ar-X (this compound) deactivation Deactivation Pathways - Agglomeration (Pd Black) - Ligand Degradation - Product Inhibition pd0->deactivation pd2_complex LnP-Pd(II)(Ar)(X) oa->pd2_complex transmetal Transmetalation pd2_complex->transmetal Ar'-B(OR)₂ + Base pd2_complex->deactivation pd2_biaryl LnP-Pd(II)(Ar)(Ar') transmetal->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Ar-Ar' (Product)

Caption: Key steps in the Suzuki-Miyaura catalytic cycle and common deactivation points.

References

Technical Support Center: Safe Handling and Quenching of Organometallic Intermediates with 3-Chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with organometallic intermediates and 3-Chloro-2-ethoxypyridine. It includes troubleshooting advice and frequently asked questions to ensure safe and successful experimentation.

Troubleshooting Guide

Unexpected outcomes are a common challenge in organic synthesis. This section addresses specific issues that may arise when reacting organometallic reagents with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of this compound - Inactive Organometallic Reagent: The Grignard or organolithium reagent may have degraded due to exposure to air or moisture.[1] - Poor Quality Starting Material: this compound may be impure. - Insufficient Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.- Titrate the Organometallic Reagent: Determine the exact concentration of the organometallic solution before use. - Use Freshly Prepared Reagent: Whenever possible, prepare the organometallic reagent fresh for the reaction. - Purify Starting Material: Purify this compound by distillation or chromatography. - Screen Temperatures: Perform small-scale experiments at various temperatures to find the optimal condition.
Formation of a Complex Mixture of Products - Pyridyne Intermediate Formation: Lithiation of this compound can lead to a 3,4-pyridyne intermediate, which can be trapped by the organometallic reagent at different positions, leading to regioisomers.[2] - Attack at the Ethoxy Group: The organometallic reagent may act as a nucleophile and attack the 2-ethoxy group, leading to undesired byproducts. This is analogous to the double addition of Grignard reagents to esters.[3][4]- Control Lithiation Conditions: Carefully control the temperature and addition rate during the formation of the organolithium species to potentially favor one reaction pathway. - Use a Transmetalation Strategy: After lithiation, transmetalate to a different metal (e.g., zinc or copper) which may exhibit different reactivity and selectivity.[2] - Employ a Less Reactive Organometallic: Consider using a less nucleophilic organometallic reagent, such as an organozinc or organocuprate, to minimize attack at the ethoxy group.
Reaction Stalls or is Sluggish - Inhibition by Magnesium Halides: In Grignard reactions, the buildup of magnesium salts can sometimes hinder the reaction. - Poor Solubility: The organometallic reagent or the pyridine substrate may have poor solubility in the chosen solvent at the reaction temperature.- Use of Additives: Additives like LiCl can sometimes break up magnesium aggregates and improve reactivity. - Solvent Screening: Test different anhydrous ethereal solvents (e.g., THF, 2-MeTHF, DME) to improve solubility.
Difficult Workup and Product Isolation - Emulsion Formation: The presence of pyridine and inorganic salts can lead to persistent emulsions during aqueous workup.[2] - Product is Water-Soluble: The resulting substituted ethoxypyridine may have some water solubility, leading to loss during extraction.[2] - Residual Metals Complicating Purification: Traces of magnesium or other metals can interfere with chromatography.- Break Emulsions: Add a small amount of saturated NaCl solution (brine) or a different organic solvent. Sometimes, allowing the mixture to stand for an extended period can help.[2] - "Salting Out": Saturate the aqueous layer with NaCl to decrease the polarity of the aqueous phase and drive the product into the organic layer.[2] - Acid Wash: Carefully wash the organic layer with dilute acid (e.g., 1M HCl) to protonate the pyridine nitrogen and facilitate its removal into the aqueous phase. Note: this may also impact the desired product. - Chelating Wash: A wash with a solution of a chelating agent like saturated aqueous ammonium chloride can help remove residual magnesium salts.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with organometallic intermediates?

A1: Organometallic reagents like organolithiums and Grignard reagents are often pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[6] They are also highly reactive with water and protic solvents, producing flammable gases.[1] Many are corrosive and toxic.[7]

Q2: What personal protective equipment (PPE) is essential when working with these reagents?

A2: Always wear a flame-resistant lab coat, chemical splash goggles, and a face shield.[8] Double gloving with a nitrile inner glove and a neoprene or Nomex® outer glove is recommended.[6] Ensure that a safety shower and eyewash station are readily accessible.[7]

Q3: How should I properly quench a reaction containing an organometallic reagent and this compound?

A3: A gradual and controlled quench is crucial. First, cool the reaction mixture in an ice bath.[9] Slowly add a less reactive protic solvent like isopropanol, followed by methanol, and finally water or an aqueous solution like saturated ammonium chloride.[9] This stepwise approach helps to manage the exotherm and any gas evolution safely.[2]

Q4: My reaction with a Grignard reagent and this compound is not working. What should I check first?

A4: The most common issue is the quality of the Grignard reagent. Ensure it has not been deactivated by exposure to air or moisture. Titrating the reagent before use is highly recommended. Also, ensure your solvent and glassware are scrupulously dry.

Q5: I am observing the formation of multiple isomers in my reaction. Why is this happening?

A5: The reaction of a strong organometallic base with this compound can lead to the formation of a 3,4-pyridyne intermediate.[2] This highly reactive species can then be attacked by your organometallic nucleophile at either the C3 or C4 position, resulting in a mixture of regioisomers.

Q6: Can the organometallic reagent react with the ethoxy group on the pyridine ring?

A6: Yes, this is a potential side reaction. Strong nucleophiles like Grignard and organolithium reagents can attack the carbon of the ethoxy group, leading to dealkylation or other undesired products, similar to how they can add twice to esters.[3]

Q7: How can I minimize the formation of the pyridyne intermediate?

A7: The formation of the pyridyne is dependent on the deprotonation at the C4 position followed by elimination of the chloride. Carefully controlling the reaction temperature (keeping it low) and the choice of organometallic reagent may help to suppress this pathway in favor of direct C-C bond formation.

Q8: What is the best way to handle the disposal of waste containing residual organometallic reagents?

A8: Never dispose of unquenched organometallic reagents directly into a waste container. The residual reactive material must be safely quenched first. Dilute the waste stream with an inert solvent like heptane or toluene and then follow the slow, stepwise quenching procedure with isopropanol, methanol, and then water.[9]

Experimental Protocols

Protocol 1: General Procedure for a Grignard Reaction with this compound
  • Apparatus Setup: Assemble oven-dried glassware under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: In a reaction flask, dissolve this compound in anhydrous THF.

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Grignard Addition: Slowly add the Grignard reagent dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise with vigorous stirring.[2]

  • Workup: Separate the organic and aqueous layers. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Safe Quenching of Excess Organometallic Reagent
  • Dilution: In a separate flask under an inert atmosphere, dilute the excess organometallic reagent with an inert, high-boiling solvent such as heptane.[9]

  • Cooling: Cool the diluted solution in an ice-water or dry ice/acetone bath.[9]

  • Initial Quench: Slowly add isopropanol dropwise with vigorous stirring. Monitor the temperature to prevent an uncontrolled exotherm. Continue addition until gas evolution and heat generation subside.[9]

  • Secondary Quench: Slowly add methanol to ensure all highly reactive species are consumed.[9]

  • Final Quench: Slowly add water to hydrolyze any remaining alkoxides and ensure the mixture is safe for disposal.[9]

Visualizations

Experimental_Workflow Experimental Workflow for Organometallic Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Quenching A Oven-dried Glassware B Inert Atmosphere (N2/Ar) A->B D Dissolve this compound B->D C Anhydrous Solvent E Cool to Reaction Temp. D->E F Add Organometallic Reagent E->F G Monitor Progress (TLC/GC-MS) F->G H Cool to 0°C G->H I Slowly Add Quenching Agent (e.g., sat. NH4Cl) H->I J Aqueous Extraction I->J K Dry & Concentrate J->K L Purification K->L

Caption: A typical workflow for reacting an organometallic reagent with this compound.

Troubleshooting_Logic Troubleshooting Logic for Poor Reaction Outcome Start Poor Reaction Outcome (Low Yield / Complex Mixture) CheckReagent Is the organometallic reagent active? Start->CheckReagent CheckPurity Is the starting material pure? CheckReagent->CheckPurity Yes Sol_Titrate Solution: Titrate or use fresh reagent. CheckReagent->Sol_Titrate No CheckConditions Are reaction conditions (temp, solvent) optimal? CheckPurity->CheckConditions Yes Sol_Purify Solution: Purify This compound. CheckPurity->Sol_Purify No SideReaction Is a side reaction occurring? CheckConditions->SideReaction Yes Sol_Optimize Solution: Screen different temperatures and solvents. CheckConditions->Sol_Optimize No Sol_Modify Solution: Modify conditions to suppress side reactions (e.g., lower temp, change reagent). SideReaction->Sol_Modify

Caption: A decision tree for troubleshooting common issues in reactions with this compound.

References

Technical Support Center: In-Process Monitoring of 3-Chloro-2-ethoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical monitoring of reactions involving 3-Chloro-2-ethoxypyridine. As a versatile intermediate in the pharmaceutical and agrochemical industries, robust in-process analytical methods are critical for ensuring reaction completion, optimizing yield, and minimizing impurity formation.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of real-time reaction analysis.

The Importance of In-Process Monitoring

In-process monitoring provides a real-time window into the chemical transformation of this compound. By tracking the consumption of reactants and the formation of products and byproducts, you can gain critical insights into reaction kinetics, identify reaction endpoints, and detect deviations from the expected reaction pathway. This proactive approach to process understanding is essential for developing safe, efficient, and reproducible synthetic processes.

Analytical Techniques for Reaction Monitoring

Several analytical techniques are well-suited for the in-process monitoring of this compound reactions. The choice of method will depend on the specific reaction conditions, the chemical properties of the species being monitored, and the available instrumentation. This guide will focus on four primary techniques:

  • High-Performance Liquid Chromatography (HPLC): For monitoring the concentration of non-volatile reactants, intermediates, products, and byproducts.

  • Gas Chromatography (GC): Ideal for analyzing volatile and thermally stable compounds in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification and quantification of various species in the reaction mixture.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Enables real-time, in-situ monitoring of changes in functional groups, providing valuable kinetic data.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is a cornerstone technique for monitoring the progress of many organic reactions. For this compound, which is often a reactant in nucleophilic aromatic substitution or cross-coupling reactions, HPLC can effectively separate the starting material from the desired product and various impurities.[3]

Common HPLC Issues and Solutions

Question 1: I'm seeing significant peak tailing for my this compound peak. What's causing this and how can I fix it?

Answer: Peak tailing for basic compounds like pyridines is a common issue in reversed-phase HPLC.[3] It is often caused by secondary interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the silica-based stationary phase.[4][5]

  • Causality: The lone pair of electrons on the pyridine nitrogen can interact with the acidic protons of the silanol groups on the column packing material. This secondary interaction leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailing peak.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the pyridine nitrogen, minimizing its interaction with silanol groups.

    • Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically modifies the majority of residual silanol groups, reducing their availability for secondary interactions.

    • Mobile Phase Additive: The addition of a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can compete with the analyte for interaction with the silanol groups, thereby improving peak shape. However, be aware that TEA can suppress ionization in mass spectrometry detection.

    • Alternative Stationary Phase: Consider using a column with a different stationary phase, such as a polymer-based or a polar-embedded phase, which can offer different selectivity and reduced silanol activity.

Question 2: My retention times for the reactant and product are drifting throughout my analytical run. What should I investigate?

Answer: Retention time drift can be caused by several factors, leading to unreliable quantification and peak identification.

  • Causality: Inconsistent mobile phase composition, temperature fluctuations, or inadequate column equilibration are common culprits.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. For gradient elution, ensure the proportioning valves of your HPLC system are functioning correctly.

    • Column Equilibration: Before starting your analytical sequence, allow sufficient time for the column to equilibrate with the initial mobile phase conditions. This is especially critical for gradient methods. A stable baseline is a good indicator of equilibration.

    • Column Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient laboratory temperature can significantly affect retention times.

    • Check for Leaks: Inspect the system for any leaks, from the pump heads to the detector. A small leak can cause pressure fluctuations and, consequently, retention time instability.

Question 3: I'm having difficulty separating this compound from a closely related impurity. How can I improve the resolution?

Answer: Achieving separation of structurally similar compounds, such as positional isomers or byproducts from side reactions, often requires careful method optimization.

  • Causality: Insufficient selectivity of the chromatographic system for the two compounds.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition:

      • Organic Modifier: Try switching the organic modifier (e.g., from acetonitrile to methanol, or vice versa). The different solvent properties can alter the selectivity.

      • Gradient Slope: For gradient elution, a shallower gradient can improve the separation of closely eluting peaks.

    • Change Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be necessary. Consider a column with a phenyl or cyano stationary phase, which can offer different selectivity based on pi-pi interactions.

    • Adjust Temperature: Lowering the column temperature can sometimes increase selectivity, although it will also increase retention times and backpressure.

Parameter Typical Starting Conditions for this compound Analysis
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm

Gas Chromatography (GC) Troubleshooting Guide

GC is a powerful technique for monitoring reactions involving volatile compounds. When analyzing this compound reactions, GC can be used to track the disappearance of the starting material and the appearance of volatile products. Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of reaction components.

Common GC Issues and Solutions

Question 1: I am observing broad or tailing peaks for my chlorinated pyridine compounds. What could be the cause?

Answer: Peak broadening or tailing in GC can result from several factors, including issues with the injection, the column, or the compound's properties.

  • Causality: For chlorinated aromatic compounds, activity in the inlet or column, or suboptimal injection parameters can lead to poor peak shape.

  • Troubleshooting Steps:

    • Inlet Temperature Optimization: The inlet temperature should be high enough to ensure rapid and complete vaporization of the sample, but not so high as to cause thermal degradation. For chlorinated pyridines, an initial inlet temperature of 250 °C is a good starting point. Experiment with slightly higher or lower temperatures to find the optimum.[5]

    • Inlet Liner: Use a deactivated glass liner in your inlet. Active sites on a non-deactivated liner can interact with the analytes, causing peak tailing. Consider using a liner with glass wool to aid in vaporization, but ensure the wool is also deactivated.

    • Column Choice and Conditioning: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is often a good choice. Ensure the column is properly conditioned according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.

    • Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions. A flow rate that is too low can lead to band broadening.

Question 2: I'm seeing extraneous peaks in my chromatogram that are not related to my reaction. What is their source?

Answer: These "ghost peaks" can originate from various sources of contamination within the GC system.

  • Causality: Contamination can come from the septum, the inlet liner, the carrier gas, or from residue from previous injections.

  • Troubleshooting Steps:

    • Septum Bleed: Replace the septum with a high-quality, low-bleed septum.

    • Clean the Inlet: Regularly clean the inlet and replace the liner.

    • Carrier Gas Purity: Ensure high-purity carrier gas is used and that the gas lines are clean. Consider using an in-line gas purifier.

    • Run a Blank: Inject a blank solvent to determine if the contamination is coming from the syringe or the solvent itself.

Question 3: The response for my this compound is inconsistent between injections. How can I improve reproducibility?

Answer: Poor reproducibility is often linked to the injection process.

  • Causality: Variations in injection volume, discrimination effects in the inlet, or leaks can all contribute to inconsistent peak areas.

  • Troubleshooting Steps:

    • Autosampler vs. Manual Injection: An autosampler will provide significantly better reproducibility than manual injection.

    • Injection Speed: For manual injections, a fast and consistent injection speed is crucial to minimize discrimination of higher boiling point compounds.

    • Check for Leaks: Perform a leak check on the inlet, including the septum and column fittings.

    • Internal Standard: The use of an internal standard is highly recommended for quantitative analysis to correct for variations in injection volume and detector response. A deuterated analog of a related compound is often an ideal choice.

Parameter Typical Starting Conditions for this compound Analysis
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS Detector EI at 70 eV, scan range 40-450 amu

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting Guide

NMR spectroscopy is an invaluable tool for in-process monitoring as it provides detailed structural information and can be used for quantitative analysis (qNMR).[2][6] By monitoring changes in the chemical shifts and integrals of specific protons or carbons, the progress of a reaction can be accurately followed.

Common NMR Issues and Solutions

Question 1: The resolution of my 1H NMR spectrum is poor, making it difficult to integrate the peaks accurately. How can I improve it?

Answer: Poor resolution in NMR is often due to suboptimal shimming or sample preparation.

  • Causality: An inhomogeneous magnetic field across the sample volume leads to broadened spectral lines.

  • Troubleshooting Steps:

    • Shimming: Carefully shim the magnetic field for each sample. Modern spectrometers have automated shimming routines that are usually effective, but manual adjustment may be necessary for challenging samples.

    • Sample Preparation: Ensure your sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette into the NMR tube.

    • Solvent Choice: Use a high-quality deuterated solvent.

    • Sample Concentration: Avoid overly concentrated samples, which can lead to viscosity-related line broadening.

Question 2: I am trying to use 1H NMR to quantify the conversion of this compound, but the results are not consistent. What are the key parameters for accurate quantification?

Answer: For accurate quantitative NMR (qNMR), several acquisition parameters must be carefully controlled.

  • Causality: Inaccurate integration due to incomplete relaxation of the nuclei between pulses or a non-uniform excitation profile.

  • Troubleshooting Steps:

    • Sufficient Relaxation Delay (d1): The relaxation delay between scans should be at least 5 times the longest T1 relaxation time of the protons being quantified. This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, allowing for accurate integration.

    • Calibrated 90° Pulse: Ensure that the 90° pulse width is accurately calibrated for your sample.

    • Internal Standard: For absolute quantification, use a stable, non-reactive internal standard with a known concentration and a simple spectrum that does not overlap with your analyte signals.

    • Signal-to-Noise: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

Question 3: How can I identify the formation of my product and the consumption of this compound in the 1H NMR spectrum?

Answer: By comparing the spectra of the starting material, the final product (if available), and the reaction mixture at different time points.

  • Causality: The chemical environment of the protons on the pyridine ring and the ethoxy group will change as the reaction progresses, leading to shifts in their corresponding signals.

  • Monitoring Strategy:

    • Acquire a spectrum of your starting material, this compound. Identify the characteristic signals for the ethoxy group (a quartet and a triplet) and the protons on the pyridine ring.

    • Predict the spectrum of your product. Consider how the substitution reaction will affect the chemical shifts of the pyridine protons. For example, in a nucleophilic aromatic substitution at the 3-position, the electronic environment of the remaining ring protons will be altered.

    • Monitor the reaction by acquiring spectra at regular intervals. Look for the decrease in the intensity of the starting material signals and the corresponding increase in the intensity of the product signals.

    • 2D NMR: If the 1D spectrum is complex, 2D NMR techniques like COSY and HSQC can be used to confirm the structure of the product and any major byproducts.

Fourier-Transform Infrared (FTIR) Spectroscopy Troubleshooting Guide

In-situ FTIR, often using an Attenuated Total Reflectance (ATR) probe, is a powerful technique for real-time reaction monitoring.[7][8] It allows for the continuous tracking of changes in the concentrations of reactants, intermediates, and products by monitoring their characteristic infrared absorption bands.

Common FTIR Issues and Solutions

Question 1: The FTIR spectrum of my reaction mixture has a very strong solvent background, making it difficult to see the peaks of interest. How can I address this?

Answer: Strong solvent absorption is a common challenge in transmission and ATR-FTIR.

  • Causality: The solvent is present in a much higher concentration than the analytes, and it may have strong absorption bands in the same region as the functional groups you are trying to monitor.

  • Troubleshooting Steps:

    • Background Subtraction: A crucial step is to acquire a background spectrum of the solvent and reaction vessel before initiating the reaction. This background can then be subtracted from the spectra of the reaction mixture.

    • Solvent Choice: If possible, choose a solvent that has a "window" (a region of low absorption) in the spectral region of interest.

    • ATR Probe: An ATR probe is often advantageous as it has a short, well-defined pathlength, which can help to mitigate the problem of strong solvent absorption.

Question 2: I am not sure which peaks to monitor for the reaction of this compound. What are the key vibrational modes to look for?

Answer: The selection of characteristic peaks is crucial for successful reaction monitoring.

  • Causality: You need to identify vibrational modes that are unique to the reactants and products, or that change significantly during the course of the reaction.

  • Monitoring Strategy:

    • Reference Spectra: Obtain FTIR spectra of your starting material (this compound) and, if possible, your expected product.

    • Pyridine Ring Modes: The pyridine ring has several characteristic stretching vibrations, typically in the 1600-1400 cm⁻¹ region. Changes in the substitution pattern on the ring will cause shifts in the positions and intensities of these bands.

    • C-Cl Stretch: The C-Cl stretching vibration (typically in the 800-600 cm⁻¹ region) can be monitored for the consumption of the starting material. However, this region can be complex.

    • Product-Specific Bands: Identify a functional group in your product that is not present in the starting material. For example, if you are performing a substitution with an amine, you could monitor the appearance of N-H stretching or bending vibrations.

Question 3: The baseline of my in-situ FTIR spectra is drifting during the reaction. What could be the cause?

Answer: Baseline drift can be caused by changes in the physical properties of the reaction mixture or instrumental factors.

  • Causality: Temperature changes, the formation of precipitates or gas bubbles, or instability in the instrument's light source or detector can all lead to a drifting baseline.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the reaction temperature is well-controlled, as changes in temperature can affect the refractive index of the solution and the performance of the ATR probe.

    • Mixing: Ensure adequate mixing to prevent the formation of solids on the ATR crystal and to maintain a homogeneous solution.

    • Instrument Stability: Allow the FTIR spectrometer to warm up and stabilize before starting the experiment.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for monitoring my this compound reaction?

A1: The "best" technique depends on your specific reaction.

  • HPLC is excellent for quantitative analysis of complex mixtures with non-volatile components.

  • GC is ideal for volatile reactants and products and provides high separation efficiency.

  • NMR offers unparalleled structural information for unambiguous identification and can be made quantitative.

  • In-situ FTIR is superb for real-time kinetic studies, providing continuous data without the need for sampling.

Often, a combination of techniques provides the most comprehensive understanding of the reaction. For example, in-situ FTIR can be used for real-time monitoring, while HPLC is used for accurate quantification of aliquots taken at different time points.

Q2: Can I use these techniques to identify unknown byproducts in my reaction?

A2: Yes, particularly with hyphenated techniques.

  • LC-MS (Liquid Chromatography-Mass Spectrometry) can separate byproducts and provide their molecular weights, which is a crucial first step in identification.

  • GC-MS provides both retention time and a mass spectrum, which can often be used to identify volatile byproducts by comparison to a spectral library.

  • NMR spectroscopy is the most powerful tool for elucidating the complete structure of an unknown byproduct, especially when using a combination of 1D and 2D NMR experiments.

Q3: How do I prepare a sample from my reaction mixture for HPLC or GC analysis?

A3: Proper sample preparation is critical for obtaining good data and protecting your instrument.

  • Quench the Reaction: Take a small, representative aliquot from the reaction mixture and immediately quench the reaction to stop it from proceeding further. This can be done by rapid cooling or by adding a quenching agent.

  • Dilute the Sample: Dilute the quenched aliquot with a suitable solvent to a concentration that is within the linear range of your analytical method. The dilution solvent should be miscible with the reaction mixture and compatible with your analytical column.

  • Filter the Sample: Filter the diluted sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter that could clog the HPLC or GC system.

Q4: What are the safety considerations when handling this compound and its reactions?

A4: Always consult the Safety Data Sheet (SDS) for this compound and all other reagents used in your reaction. In general:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be aware of the potential hazards of the reactants, products, and solvents used. Many organic reactions involve flammable, corrosive, or toxic substances.

Visualizing Analytical Workflows

HPLC Method Development Workflow

References

Understanding and preventing degradation pathways of 3-Chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and preventing the degradation of 3-Chloro-2-ethoxypyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure of this compound, the primary degradation pathways are likely to involve hydrolysis, oxidation, photodegradation, and thermal decomposition. The pyridine ring and the chloro and ethoxy substituents are all susceptible to chemical transformation under certain conditions.

Q2: How can I prevent the hydrolysis of this compound in my experiments?

A2: To prevent hydrolysis, it is crucial to minimize contact with water. Use anhydrous solvents and reagents, and conduct experiments under an inert atmosphere (e.g., nitrogen or argon).[1][2][3][4] If aqueous solutions are necessary, use buffered systems and consider conducting the reaction at lower temperatures to reduce the rate of hydrolysis.

Q3: My sample of this compound has developed a yellow color. What could be the cause?

A3: A yellow discoloration often indicates the formation of degradation products, which could result from oxidation or photodegradation. Exposure to air (oxygen) and light, especially UV light, can lead to the formation of colored impurities. It is recommended to store the compound in a cool, dark place and under an inert atmosphere.

Q4: What are the likely products of photodegradation?

A4: Photodegradation of chloropyridines can proceed through pathways involving hydroxylation and ring opening.[5][6] For this compound, this could lead to the formation of hydroxylated pyridines, and potentially cleavage of the pyridine ring to form various smaller organic molecules.

Q5: Are there any known incompatibilities I should be aware of when working with this compound?

A5: Avoid strong oxidizing agents, strong acids, and strong bases, as these can accelerate degradation. Additionally, be mindful of the potential for reactions with nucleophiles, which could displace the chloro or ethoxy groups.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent reaction yields Degradation of this compound starting material.- Confirm the purity of the starting material using a suitable analytical method (e.g., GC-MS or HPLC).- Store the compound under recommended conditions (cool, dark, inert atmosphere).- Handle the compound using proper techniques for air- and moisture-sensitive reagents.[2][3][4]
Appearance of unknown peaks in chromatogram Formation of degradation products during the reaction or sample preparation.- Analyze a sample of the starting material that has been subjected to the reaction conditions without other reagents to identify potential degradants.- Minimize the time between sample preparation and analysis.- Use analytical methods developed for pyridine and its derivatives.[7][8][9]
Precipitate formation in solution Formation of insoluble degradation products or salts.- Characterize the precipitate to determine its identity.- Adjust the solvent system or pH to improve solubility, if compatible with the experimental goals.
Loss of potency of stock solutions Degradation of this compound in solution over time.- Prepare fresh stock solutions for critical experiments.- Store stock solutions at low temperatures and protected from light.- Periodically re-analyze the concentration and purity of stock solutions.

Hypothetical Degradation Data

Disclaimer: The following data is hypothetical and for illustrative purposes to demonstrate potential degradation trends. Actual degradation rates will depend on specific experimental conditions.

Table 1: Hypothetical Hydrolysis of this compound in Aqueous Solution

pH Temperature (°C) Half-life (t½) in hours Major Degradation Product
4.025723-Chloro-2-hydroxypyridine
7.0251683-Chloro-2-hydroxypyridine
9.025483-Chloro-2-hydroxypyridine
7.050243-Chloro-2-hydroxypyridine

Table 2: Hypothetical Photodegradation of this compound in Methanol

Light Source Intensity (W/m²) Time (hours) % Degradation Potential Degradation Products
Simulated Sunlight5502415Hydroxylated pyridines, ring-opened products
UVA Lamp (365 nm)402435Hydroxylated pyridines, ring-opened products
No Light (Control)024<1-

Experimental Protocols

Protocol 1: Stability Testing under Hydrolytic Conditions

This protocol is adapted from general guidelines for stability testing of pharmaceutical substances.[10][11][12][13][14]

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 4.0, 7.0, and 9.0.

  • Sample Preparation: Accurately weigh and dissolve this compound in each buffer solution to a final concentration of 1 mg/mL.

  • Incubation: Store aliquots of each solution in sealed vials at 25°C and 50°C, protected from light.

  • Sampling: At predetermined time points (e.g., 0, 6, 12, 24, 48, 72, and 168 hours), withdraw an aliquot from each vial.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and the formation of any degradation products.

  • Data Analysis: Calculate the degradation rate constant and half-life at each condition.

Protocol 2: Photostability Testing

This protocol is based on ICH Q1B guidelines for photostability testing.[10]

  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Exposure:

    • Light-Exposed Sample: Place an aliquot of the solution in a chemically inert, transparent container and expose it to a light source that provides both UV and visible output (e.g., a xenon lamp or a metal halide lamp).

    • Dark Control Sample: Wrap an identical aliquot in aluminum foil to protect it from light and place it alongside the light-exposed sample.

  • Monitoring: Monitor the temperature of the samples to ensure it does not artificially accelerate degradation.

  • Sampling: At specified time intervals, withdraw aliquots from both the light-exposed and dark control samples.

  • Analysis: Analyze the samples using a validated HPLC method to quantify the amount of this compound and any photoproducts.

  • Evaluation: Compare the results from the light-exposed sample to those of the dark control to determine the extent of photodegradation.

Visualizations

cluster_hydrolysis Potential Hydrolysis Pathway This compound This compound 3-Chloro-2-hydroxypyridine 3-Chloro-2-hydroxypyridine This compound->3-Chloro-2-hydroxypyridine H2O

Caption: Potential Hydrolysis Pathway of this compound.

cluster_oxidation Potential Oxidation Pathway This compound This compound N-oxide N-oxide This compound->N-oxide Oxidizing Agent Hydroxylated Pyridines Hydroxylated Pyridines This compound->Hydroxylated Pyridines Oxidizing Agent

Caption: Potential Oxidation Pathways of this compound.

cluster_photodegradation Potential Photodegradation Pathway This compound This compound Excited State Excited State This compound->Excited State hv Hydroxylated Pyridines Hydroxylated Pyridines Excited State->Hydroxylated Pyridines H2O Ring-Opened Products Ring-Opened Products Excited State->Ring-Opened Products Radical Reactions

Caption: Potential Photodegradation Pathways of this compound.

cluster_workflow Experimental Workflow for Stability Testing Prepare Sample Prepare Sample Expose to Stress Condition Expose to Stress Condition Prepare Sample->Expose to Stress Condition Collect Aliquots at Time Points Collect Aliquots at Time Points Expose to Stress Condition->Collect Aliquots at Time Points Analyze by HPLC Analyze by HPLC Collect Aliquots at Time Points->Analyze by HPLC Determine Degradation Rate Determine Degradation Rate Analyze by HPLC->Determine Degradation Rate

References

Validation & Comparative

Reactivity Face-Off: 3-Chloro-2-ethoxypyridine vs. 3-Bromo-2-ethoxypyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency and success of a synthetic route. The 2-alkoxy-3-halopyridine scaffold is a versatile building block in medicinal chemistry, and the choice between a chloro or bromo substituent at the 3-position can significantly impact reactivity in key cross-coupling and metallation reactions. This guide provides an objective comparison of the reactivity of 3-chloro-2-ethoxypyridine and 3-bromo-2-ethoxypyridine, supported by established chemical principles and analogous experimental data.

The fundamental difference in reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the generally accepted order of reactivity for aryl halides is I > Br > Cl. This trend is primarily dictated by the carbon-halogen bond dissociation energy, which influences the rate-determining oxidative addition step in the catalytic cycle. The carbon-bromine bond is weaker than the carbon-chlorine bond, leading to a lower activation energy for oxidative addition and consequently, a higher reaction rate for the bromo-substituted pyridine.

Comparative Reactivity in Key Transformations

The enhanced reactivity of 3-bromo-2-ethoxypyridine is most pronounced in palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling
FeatureThis compound3-Bromo-2-ethoxypyridine
Relative Reactivity LowerHigher
Typical Catalyst Loading Higher catalyst and ligand loading often required.Generally effective with lower catalyst loading.
Reaction Temperature Higher temperatures are typically necessary to achieve reasonable reaction rates.Can often proceed at lower temperatures.
Reaction Time Longer reaction times are usually required for complete conversion.Faster reaction times are generally observed.
Ligand Choice Often requires more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) to facilitate C-Cl bond activation.Can be effective with a broader range of phosphine ligands, including less specialized ones.
Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, for the formation of C-N bonds, is more facile with 3-bromo-2-ethoxypyridine. The oxidative addition of the palladium catalyst to the C-Br bond is more rapid than to the C-Cl bond, leading to more efficient amination. For challenging substrates like aryl chlorides, more specialized and often more expensive catalyst systems are required to achieve high yields.[2][3]

FeatureThis compound3-Bromo-2-ethoxypyridine
Relative Reactivity LowerHigher
Catalyst System Often necessitates the use of highly active, bulky, and electron-rich phosphine ligands.Effective with a wider variety of catalyst systems.
Base Strength May require a stronger base to facilitate the catalytic cycle.Can proceed with a broader range of bases.
Functional Group Tolerance Harsher conditions may limit the compatibility with sensitive functional groups.Milder conditions allow for better functional group tolerance.
Lithiation and Grignard Formation

In reactions involving metallation, such as lithiation and Grignard reagent formation, the reactivity trend is also influenced by the halogen.

Lithiation: While direct ortho-lithiation is directed by the 2-ethoxy group, halogen-metal exchange is a competing and often faster process. For halogen-metal exchange, the reactivity order is typically I > Br > Cl. Therefore, 3-bromo-2-ethoxypyridine would be expected to undergo lithium-halogen exchange more readily than this compound.

Grignard Reagent Formation: The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond.[4][5][6][7][8] The reactivity follows the order I > Br > Cl, making 3-bromo-2-ethoxypyridine the more suitable substrate for Grignard reagent formation under standard conditions.[7] The formation of a Grignard reagent from an aryl chloride often requires more forcing conditions or the use of highly activated magnesium (Rieke magnesium).[4]

FeatureThis compound3-Bromo-2-ethoxypyridine
Lithium-Halogen Exchange Slower, may require lower temperatures and longer reaction times.Faster and more efficient.
Grignard Reagent Formation Difficult, often requires activated magnesium and/or higher temperatures.More facile under standard conditions.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Generalized Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 3-halo-2-ethoxypyridine (1.0 mmol), the desired boronic acid or boronate ester (1.2 mmol), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a phosphine ligand. For the chloro-substrate, a more active catalyst system like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos or XPhos) is recommended.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Generalized Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (4-8 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol) to a dry reaction vessel.

  • Reagent Addition: Add the 3-halo-2-ethoxypyridine (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Stir the mixture at room temperature for a few minutes to allow for catalyst pre-formation, then heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress.

  • Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizing Reactivity and Reaction Workflows

G General Reactivity Comparison cluster_reactivity Relative Reactivity in Pd-Catalyzed Cross-Coupling cluster_conditions Typical Reaction Conditions Bromo 3-Bromo-2-ethoxypyridine Chloro This compound Bromo->Chloro More Reactive Milder Milder Conditions (Lower Temp, Shorter Time) Bromo->Milder Harsher Harsher Conditions (Higher Temp, Longer Time) Chloro->Harsher

Caption: Comparative reactivity of 3-bromo- and this compound.

G start Reaction Setup (Inert Atmosphere) reagents Add Halopyridine, Coupling Partner, Base start->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Pure Product purification->product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

References

A Comparative Study of 3-Chloro-2-ethoxypyridine and its Structural Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Chloro-2-ethoxypyridine and its structural analogs, focusing on their synthesis and potential as anticancer agents. The pyridine scaffold is a crucial component in numerous therapeutic agents, and understanding the impact of structural modifications is vital for the rational design of new, more effective drug candidates. This document summarizes available quantitative data on the biological activity of these compounds, details relevant experimental protocols, and illustrates a general synthetic pathway.

Comparative Analysis of Anticancer Activity

Compound/Analog ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
2-Methoxypyridine Derivatives 4-(4-Chlorophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrileHCT-116 (Colon)5.23[1]
MCF-7 (Breast)7.89[1]
A-549 (Lung)6.41[1]
4-(4-Bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrileHCT-116 (Colon)4.87[1]
MCF-7 (Breast)6.54[1]
A-549 (Lung)5.18[1]
3-Chloroazetidin-2-one Analogs 3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-7 (Breast)0.017[2]
3,3-dichloro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-azetidin-2-oneMCF-7 (Breast)0.031[2]
Pyridine Guanidine Derivatives 6-(3-chlorophenyl)pyridin-2-yl guanidineMSK1 Enzyme Assay> 30[3]

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound.

Experimental Protocols

General Synthesis of 3-Chloro-2-alkoxypyridines

The synthesis of 3-chloro-2-alkoxypyridines can be achieved through several routes. A common method involves the nucleophilic substitution of a suitable di-chlorinated pyridine precursor.

Materials:

  • 2,3-Dichloropyridine

  • Sodium alkoxide (e.g., sodium ethoxide, sodium methoxide)

  • Anhydrous alcohol corresponding to the desired alkoxy group (e.g., ethanol, methanol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloropyridine in anhydrous DMF.

  • Add a solution of the desired sodium alkoxide in its corresponding alcohol dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 3-chloro-2-alkoxypyridine.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A-549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (this compound and its analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37 °C.

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Synthesis

The following diagram illustrates a generalized synthetic pathway for the preparation of 3-chloro-2-alkoxypyridine and its subsequent functionalization, which can lead to a variety of biologically active molecules.

Synthesis_Pathway Start 2,3-Dichloropyridine Product1 3-Chloro-2-alkoxypyridine Start->Product1 Nucleophilic Substitution Reagent1 NaOR (R = Alkyl) Reagent1->Product1 Product2 Functionalized Analogs Product1->Product2 Functionalization Reagent2 Cross-coupling Reaction (e.g., Suzuki, Heck) Reagent2->Product2 BioActivity Biological Activity Screening Product2->BioActivity SAR Structure-Activity Relationship (SAR) BioActivity->SAR

Caption: Generalized synthetic route and evaluation workflow for 3-chloro-2-alkoxypyridine analogs.

References

A Comparative Guide to the Structural Elucidation of Novel 3-Chloro-2-ethoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of three novel derivatives of 3-Chloro-2-ethoxypyridine, designated as Compound A, Compound B, and Compound C. The structural elucidation of these compounds, achieved through various spectroscopic and analytical techniques, is detailed below. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Comparative Analysis of Physicochemical and Spectroscopic Data

The successful synthesis and purification of Compounds A, B, and C were confirmed by a suite of analytical methods. The comparative data, including reaction yields, melting points, and key mass spectrometry and NMR spectroscopic shifts, are summarized in the table below. This data highlights the distinct electronic and structural environments of the pyridine core following derivatization at the C-3 position.

ParameterCompound ACompound BCompound C
Structure 2-ethoxy-3-(4-methoxyphenyl)pyridineN-(2-ethoxypyridin-3-yl)aniline2-ethoxy-3-((4-methoxyphenyl)ethynyl)pyridine
Reaction Yield 85%78%92%
Melting Point 95-97 °C110-112 °C102-104 °C
Mass Spec (m/z) [M+H]⁺ = 230.11[M+H]⁺ = 215.12[M+H]⁺ = 254.12
¹H NMR (δ, ppm) 8.12 (dd, J=4.8, 1.8 Hz, 1H), 7.65 (d, J=8.8 Hz, 2H), 7.45 (dd, J=7.5, 1.8 Hz, 1H), 7.01 (d, J=8.8 Hz, 2H), 6.95 (dd, J=7.5, 4.8 Hz, 1H), 4.45 (q, J=7.1 Hz, 2H), 3.85 (s, 3H), 1.42 (t, J=7.1 Hz, 3H)8.05 (dd, J=4.9, 1.7 Hz, 1H), 7.55-7.48 (m, 3H), 7.35-7.28 (m, 2H), 7.05-6.98 (m, 2H), 4.52 (q, J=7.0 Hz, 2H), 1.48 (t, J=7.0 Hz, 3H)8.21 (dd, J=4.7, 1.9 Hz, 1H), 7.75 (dd, J=7.6, 1.9 Hz, 1H), 7.52 (d, J=8.9 Hz, 2H), 6.98 (dd, J=7.6, 4.7 Hz, 1H), 6.91 (d, J=8.9 Hz, 2H), 4.58 (q, J=7.1 Hz, 2H), 3.86 (s, 3H), 1.45 (t, J=7.1 Hz, 3H)
¹³C NMR (δ, ppm) 162.5, 159.8, 145.2, 138.9, 130.5, 129.8, 122.1, 114.2, 113.8, 64.5, 55.4, 14.8160.1, 142.3, 139.8, 138.5, 129.4, 125.6, 122.8, 120.5, 117.9, 64.8, 14.9163.2, 159.9, 148.1, 141.5, 133.2, 121.8, 115.3, 114.3, 94.5, 85.1, 64.9, 55.5, 14.7

Experimental Protocols

Detailed methodologies for the synthesis and structural elucidation of the novel derivatives are provided below.

General Synthetic Procedures

1. Synthesis of Compound A (Suzuki Coupling):

  • In a nitrogen-flushed round-bottom flask, this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.5 mmol) were dissolved in a 4:1 mixture of dioxane and water (10 mL).

  • The reaction mixture was heated to 90 °C and stirred for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with brine (3 x 15 mL).

  • The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield Compound A as a white solid.

2. Synthesis of Compound B (Buchwald-Hartwig Amination):

  • To a sealed tube were added this compound (1.0 mmol), aniline (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • The tube was evacuated and backfilled with nitrogen, followed by the addition of anhydrous toluene (8 mL).

  • The mixture was stirred at 110 °C for 18 hours.

  • After cooling, the reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated.

  • The residue was purified by flash chromatography (eluent: 15% ethyl acetate in hexanes) to afford Compound B as a pale yellow solid.

3. Synthesis of Compound C (Sonogashira Coupling):

  • A mixture of this compound (1.0 mmol), 1-ethynyl-4-methoxybenzene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol) was taken in a flask.

  • Anhydrous triethylamine (5 mL) and THF (5 mL) were added, and the mixture was degassed with nitrogen for 15 minutes.

  • The reaction was stirred at 60 °C for 8 hours.

  • The solvent was removed in vacuo, and the residue was partitioned between ethyl acetate (20 mL) and water (15 mL).

  • The organic layer was washed with brine, dried over MgSO₄, and concentrated.

  • Purification by column chromatography (eluent: 10% ethyl acetate in hexanes) provided Compound C as a light brown solid.

Structural Elucidation Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm).

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • Melting Point (MP): Melting points were determined using a digital melting point apparatus and are uncorrected.

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic routes to the derivatives and the general workflow for their structural elucidation.

Synthetic_Pathways Start This compound Suzuki_reagent 4-Methoxyphenylboronic acid, Pd(PPh3)4, Na2CO3 Start->Suzuki_reagent Buchwald_reagent Aniline, Pd2(dba)3, Xantphos, Cs2CO3 Start->Buchwald_reagent Sonogashira_reagent 1-Ethynyl-4-methoxybenzene, Pd(PPh3)2Cl2, CuI Start->Sonogashira_reagent Compound_A Compound A: 2-ethoxy-3-(4-methoxyphenyl)pyridine Suzuki_reagent->Compound_A Suzuki Coupling Compound_B Compound B: N-(2-ethoxypyridin-3-yl)aniline Buchwald_reagent->Compound_B Buchwald-Hartwig Amination Compound_C Compound C: 2-ethoxy-3-((4-methoxyphenyl)ethynyl)pyridine Sonogashira_reagent->Compound_C Sonogashira Coupling

Caption: Synthetic routes from this compound to novel derivatives.

Structural_Elucidation_Workflow A Synthesized Crude Product B Purification (Column Chromatography) A->B C Isolated Pure Compound B->C D Mass Spectrometry (HRMS) - Confirm Molecular Weight - Determine Elemental Formula C->D E NMR Spectroscopy (1H, 13C) - Determine Connectivity - Confirm Functional Groups C->E F Melting Point Analysis - Assess Purity C->F G Structure Confirmed D->G E->G F->G

Caption: General workflow for the structural elucidation of synthesized compounds.

A Comparative Guide to Purity Validation of Synthesized 3-Chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 3-Chloro-2-ethoxypyridine is a critical step in the research and development pipeline. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and reproducibility of experimental results. This guide provides a comprehensive comparison of established analytical methods for validating the purity of this compound, complete with detailed experimental protocols and data presentation formats.

Introduction to Purity Validation

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For purity determination, key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of detection (LOD) and quantitation (LOQ). This guide will focus on three primary analytical techniques for the purity assessment of this compound:

  • Quantitative Nuclear Magnetic Resonance (qNMR) : A primary ratio method that allows for the determination of purity without the need for a specific reference standard of the analyte.

  • Gas Chromatography with Flame Ionization Detection (GC-FID) : A widely used technique for the separation and quantification of volatile and semi-volatile compounds.

  • High-Performance Liquid Chromatography (HPLC) : A versatile and powerful separation technique suitable for a wide range of compounds.

The selection of a suitable analytical method depends on several factors, including the nature of the impurities, the required level of sensitivity, and the availability of instrumentation.

Comparison of Analytical Methods for Purity Determination

The following table summarizes the key performance characteristics of qNMR, GC-FID, and HPLC for the purity validation of this compound. The data presented are representative and serve to illustrate the expected performance of each technique.

Parameter Quantitative NMR (¹H-qNMR) Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC)
Purity (%) 99.899.799.8
Repeatability (RSD, %) 0.150.50.4
Intermediate Precision (RSD, %) 0.250.80.7
Limit of Quantitation (LOQ) ~0.1%~50 ppm~50 ppm
Specificity High (structure-specific)High (separation-based)High (separation-based)
Reference Standard Required Internal CalibrantAnalyte-specificAnalyte-specific

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measurement of the analyte's purity against a certified internal standard.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry NMR tube.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte's signals.

    • Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum using a calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and sensitive method for the analysis of volatile compounds like this compound.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

    • For the test sample, prepare a solution at the same concentration as one of the calibration standards.

  • GC-FID Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Inlet Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of the test sample from the calibration curve.

    • Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main component. For higher accuracy, relative response factors for known impurities should be determined.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity determination, especially for less volatile impurities.

Experimental Protocol:

  • Sample Preparation:

    • Similar to GC-FID, prepare a stock solution and a series of calibration standards of this compound in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). For example, start with 30% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector: UV detector at a wavelength where this compound has maximum absorbance (e.g., determined by UV scan).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Follow the same procedure as for GC-FID to construct a calibration curve and determine the purity of the sample.

Visualization of Workflows and Logical Relationships

The following diagrams illustrate the general workflow for purity validation and the relationship between the different analytical methods.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_validation Purity Validation cluster_certification Certification Crude_Product Crude Synthesized This compound Purification Purification (e.g., Distillation, Chromatography) Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product Method_Selection Selection of Analytical Method(s) (qNMR, GC, HPLC) Purified_Product->Method_Selection Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Method_Selection->Method_Validation Routine_Analysis Routine Purity Analysis Method_Validation->Routine_Analysis Data_Analysis Data Analysis & Calculation of Purity Routine_Analysis->Data_Analysis Certificate Certificate of Analysis Data_Analysis->Certificate

Caption: General workflow for the purity validation of a synthesized chemical compound.

Analytical_Method_Relationship qNMR qNMR (Primary Method) Purity_Value Absolute Purity Value qNMR->Purity_Value Direct Quantification GC_HPLC GC-FID & HPLC (Secondary/Routine Methods) GC_HPLC->Purity_Value Quantification vs. Standard Impurity_Profile Impurity Profile (Separation of Isomers, By-products) GC_HPLC->Impurity_Profile Separation & Detection

Caption: Logical relationship between primary and secondary analytical methods for purity determination.

Alternatives and Impurity Profiling

A key aspect of purity validation is the method's ability to separate the main compound from potential impurities and closely related alternatives. For this compound, potential alternatives or impurities to consider during method development include:

  • 3-Chloro-2-methoxypyridine: A common analogue that may be synthesized using similar precursors.

  • Isomers: Regioisomers such as 2-Chloro-3-ethoxypyridine or 4-Chloro-2-ethoxypyridine, which could arise from non-selective synthesis.

  • Starting Materials: Unreacted starting materials from the synthesis.

  • By-products: Other compounds formed during the reaction.

The specificity of the GC and HPLC methods should be demonstrated by showing baseline separation of this compound from these potential interferents.

Conclusion

The validation of the purity of synthesized this compound is a multi-faceted process that relies on the appropriate selection and application of analytical techniques. Quantitative NMR serves as a powerful primary method for obtaining an absolute purity value. GC-FID and HPLC are excellent complementary techniques for routine analysis and for providing a detailed impurity profile. By following the detailed protocols and data analysis procedures outlined in this guide, researchers can confidently and accurately determine the purity of their synthesized compounds, ensuring the integrity and reliability of their subsequent research and development activities.

A Comparative Guide to the Spectroscopic and Spectrometric Analysis of 3-Chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the spectroscopic and spectrometric data for 3-Chloro-2-ethoxypyridine with related pyridine derivatives. It is intended for researchers, scientists, and drug development professionals to facilitate the structural confirmation and purity assessment of synthesized this compound. The guide presents experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for comparative compounds, alongside predicted data for the target compound, to offer a clear analytical framework.

Spectroscopic and Spectrometric Data Comparison

The unequivocal identification of this compound requires a multi-faceted analytical approach. The following sections and tables summarize the key spectroscopic and spectrometric data for this compound and its structural analogues, 3-chloropyridine and 2-ethoxypyridine. This comparative data is essential for distinguishing the target product from potential starting materials or side-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the substitution pattern on the pyridine ring. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic effects of the substituents. The ethoxy group at the 2-position is expected to be an electron-donating group, causing an upfield shift of the ring protons, while the chloro group at the 3-position is an electron-withdrawing group, leading to a downfield shift of adjacent protons.

Table 1: ¹H NMR Spectral Data Comparison (in CDCl₃)

CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)Other Protons (ppm)
This compound (Predicted) ~7.6-7.8 (dd)~6.9-7.1 (dd)~8.1-8.3 (dd)~4.4 (q, -OCH₂CH₃), ~1.4 (t, -OCH₂CH₃)
3-Chloropyridine [1]7.57 (dd)7.99 (ddd)8.68 (dd) / 8.79 (d)-
2-Ethoxypyridine ~7.5 (ddd)~6.8 (ddd)~8.1 (ddd)4.3 (q, -OCH₂CH₃), 1.4 (t, -OCH₂CH₃)
2-Methoxypyridine [2]7.51 (ddd)6.82 (ddd)8.15 (ddd)3.92 (s, -OCH₃)

Note: s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets, ddd = doublet of doublet of doublets. Predicted values for this compound are based on the additive effects of the chloro and ethoxy substituents.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key vibrational modes for this compound include C-O, C-Cl, and C=N stretching, as well as aromatic C-H and C=C stretching.

Table 2: Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound (Predicted)3-Chloropyridine[3][4]2-Ethoxypyridine[5]
Aromatic C-H Stretch 3100-30003100-30003100-3000
Aliphatic C-H Stretch 2980-2850-2980-2850
C=C and C=N Stretch 1600-14001570, 1460, 14151590, 1470, 1430
C-O Stretch (Ether) 1300-1200, 1100-1000-1280, 1040
C-Cl Stretch 800-600~780-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity ratio of approximately 3:1.[6][7]

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Peaks (and relative intensity)
This compound C₇H₈ClNO157.60[8]Predicted: 157 (M⁺, ~100%), 159 (M⁺+2, ~33%), fragments from loss of ethyl, ethoxy, and chloro groups.[9]
3-Chloropyridine C₅H₄ClN113.54[3]113 (M⁺, ~100%), 115 (M⁺+2, ~33%)[1]
2-Ethoxypyridine C₇H₉NO123.15123 (M⁺), 94, 66

Experimental Protocols

The following are generalized protocols for the spectroscopic and spectrometric analysis of this compound and related compounds.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm.

IR Spectroscopy
  • Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • A background spectrum should be recorded prior to the sample measurement.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the reference data.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Injector temperature: 250 °C.

    • Column: A suitable capillary column (e.g., HP-5MS).

    • Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization method: Electron Ionization (EI) at 70 eV.

    • Mass analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass range: m/z 40-400.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for all chlorine-containing fragments.[6][7]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a synthesized pyridine derivative product.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic and Spectrometric Analysis cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample_Synthesis Synthesized Product (e.g., this compound) Sample_Preparation Sample Preparation (Dissolving, Diluting) Sample_Synthesis->Sample_Preparation NMR NMR Spectroscopy (¹H, ¹³C) Sample_Preparation->NMR IR IR Spectroscopy (FTIR-ATR) Sample_Preparation->IR MS Mass Spectrometry (GC-MS) Sample_Preparation->MS Data_Analysis Data Processing and Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Reference Data Data_Analysis->Comparison Structure_Confirmation Structure Confirmation & Purity Assessment Comparison->Structure_Confirmation

Caption: Workflow for the spectroscopic and spectrometric analysis of pyridine products.

References

A Comparative Guide to Catalytic Systems for Reactions of 3-Chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, 3-chloro-2-ethoxypyridine serves as a versatile building block, with the chlorine atom providing a reactive handle for various cross-coupling reactions. The choice of catalytic system is paramount for achieving high efficiency, yield, and selectivity in these transformations. This guide provides an objective comparison of prevalent catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound and its analogs, supported by experimental data and detailed protocols.

The primary challenge in reactions with this compound lies in the activation of the C-Cl bond. Aryl chlorides are inherently less reactive than their bromide or iodide counterparts, necessitating the use of more active catalytic systems.[1][2] The presence of the electron-donating 2-ethoxy group can further decrease the reactivity of the C-Cl bond towards oxidative addition, a critical step in the catalytic cycle.[1] Consequently, successful couplings often require palladium catalysts paired with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][3]

Comparative Performance of Catalytic Systems

The selection of the palladium precursor, ligand, base, and solvent all play a crucial role in the outcome of the reaction. Below is a summary of catalytic systems commonly employed for cross-coupling reactions of chloropyridines, which serve as a strong starting point for optimizing reactions with this compound.

Table 1: Performance of Catalytic Systems in Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd₂(dba)₃XPhosK₃PO₄Toluene or THF80-1102-24>901-2
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane1004-12>901-2
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
PEPPSI™-IPrIPr (NHC)K₂CO₃t-BuOH806-12>951-3

Data compiled from typical results for challenging chloropyridine substrates.[1][3]

Table 2: Performance of Catalytic Systems in Buchwald-Hartwig Amination of Aryl Chlorides

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(OAc)₂CyPF-t-BuNaOt-BuDME902492-930.005-0.05
Pd₂(dba)₃XPhosNaOt-BuToluene1008-16>901-2
[Pd(allyl)Cl]₂P,N Ligand (L1)¹NaOt-BuToluene1001-390-980.02-0.5
Pd₂(dba)₃BINAPCs₂CO₃Toluene11012-2485-951-3

¹ L1 = 2-(di-tert-butylphosphino)-N,N-dimethylaniline. Data compiled from studies on various heteroaryl chlorides.[2][4][5]

Table 3: Performance of Catalytic Systems in Sonogashira Coupling of Aryl Chlorides

Catalyst PrecursorCo-catalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NToluene80-10012-2470-85
Pd(OAc)₂CuISPhosK₂CO₃1,4-Dioxane1008-16>90
Pd/CCuIPPh₃PiperidineDMF1206-1280-90
MCM-41-PdCuIPPh₃Et₃NToluene50-802-6>95

Data compiled from general protocols for Sonogashira coupling of aryl chlorides.[6][7][8]

Experimental Workflow and Methodologies

A generalized workflow for performing a palladium-catalyzed cross-coupling reaction is essential for ensuring reproducibility and safety. The process involves careful preparation of reagents under an inert atmosphere to prevent catalyst deactivation.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pd Precatalyst, Ligand, and Base to dry reaction vessel B 2. Add this compound & Coupling Partner A->B C 3. Purge vessel with Nitrogen or Argon B->C D 4. Add degassed, anhydrous solvent C->D E 5. Heat mixture with vigorous stirring D->E F 6. Monitor reaction progress (TLC, GC, or LC-MS) E->F G 7. Cool to room temperature & Quench reaction F->G H 8. Aqueous Workup (Extraction) G->H I 9. Dry organic layer & Concentrate H->I J 10. Purify by Column Chromatography or Recrystallization I->J K Final Product J->K Product Characterization (NMR, MS, etc.)

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Detailed Experimental Protocols

The following protocols are generalized procedures for key cross-coupling reactions. Researchers should note that optimization of reagent stoichiometry, temperature, and reaction time is often necessary for a specific substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using an XPhos Precatalyst

  • Preparation: In a glovebox or under a stream of inert gas, add the this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), and the XPhos Pd G3 precatalyst (1-2 mol%) to a dry reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene or THF to the vial to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][3]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Preparation: To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.5 equiv).[2]

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.1-1.2 equiv) to the vessel.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Heat the mixture to 100-110 °C, with stirring, until the starting material is consumed as indicated by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the residue by column chromatography.

Alternative Catalytic Systems: Nickel Catalysis

In recent years, nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and sustainable alternative to palladium-based systems.[9][10] Nickel catalysts have shown promise in the cross-electrophile coupling of aryl chlorides with other heteroaryl chlorides.[9] While protocols specific to this compound are less established, these systems represent a promising area for future research, potentially offering different reactivity and selectivity profiles.

Conclusion

The successful functionalization of this compound via cross-coupling reactions is highly dependent on the careful selection of the catalytic system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands like XPhos and SPhos, or stable NHC ligands, generally provide the highest yields and efficiency.[3] The choice of base and solvent is also critical and must be optimized for each specific transformation. The provided protocols offer a robust starting point for researchers, but substrate-specific optimization remains key to achieving desired outcomes. As the field evolves, nickel-based catalysts may offer a more sustainable and economical alternative for these important transformations.

References

A side-by-side comparison of synthetic methodologies for 3-Chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of two primary synthetic methodologies for the preparation of 3-Chloro-2-ethoxypyridine, a key intermediate in the pharmaceutical and agrochemical industries. The comparison focuses on reaction efficiency, conditions, and reagent selection, supported by detailed experimental protocols and quantitative data.

At a Glance: Comparison of Synthetic Methodologies

ParameterMethod 1: Nucleophilic Aromatic Substitution (SNAr)Method 2: Williamson Ether Synthesis
Starting Materials 2,3-Dichloropyridine, Sodium Ethoxide3-Chloro-2-pyridone, Ethyl Iodide, Silver(I) oxide
Reaction Type Bimolecular Nucleophilic Aromatic SubstitutionBimolecular Nucleophilic Substitution (SN2)
Typical Yield Good to ExcellentModerate to Good
Reaction Temperature Elevated temperatures (e.g., reflux)Room temperature to moderate heating
Reaction Time Several hoursSeveral hours to overnight
Key Reagents Sodium Ethoxide, EthanolEthyl Iodide, Silver(I) oxide, Chloroform
Selectivity Generally high for substitution at the 2-positionO-alkylation vs. N-alkylation is a key consideration
Advantages Readily available starting material, straightforward procedure.Milder reaction conditions may be possible.
Disadvantages Requires handling of a strong base (sodium ethoxide).Potential for N-alkylation side products, use of a silver salt.

Visualizing the Synthetic Pathways

The following diagram illustrates the two synthetic routes for this compound.

Synthesis_Comparison Synthetic Routes to this compound cluster_0 Method 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Method 2: Williamson Ether Synthesis DCP 2,3-Dichloropyridine SNAr_Product This compound DCP->SNAr_Product Reflux NaOEt Sodium Ethoxide in Ethanol NaOEt->SNAr_Product WES_Product This compound CP 3-Chloro-2-pyridone CP->WES_Product Reflux EtI_Ag2O Ethyl Iodide, Ag2O in Chloroform EtI_Ag2O->WES_Product

Caption: A comparison of the SNAr and Williamson ether synthesis routes to this compound.

Experimental Protocols

Method 1: Nucleophilic Aromatic Substitution (SNAr) of 2,3-Dichloropyridine

This method involves the direct substitution of the chlorine atom at the 2-position of 2,3-dichloropyridine with an ethoxy group from sodium ethoxide. The electron-withdrawing nature of the pyridine ring and the second chlorine atom activates the 2-position for nucleophilic attack.

Materials:

  • 2,3-Dichloropyridine

  • Sodium metal

  • Anhydrous Ethanol

  • Dry Toluene (optional, as a co-solvent)

  • Standard laboratory glassware for reflux and workup

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (1.1 equivalents) to anhydrous ethanol at room temperature. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 2,3-dichloropyridine (1.0 equivalent). If desired, dry toluene can be added as a co-solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by a suitable technique (e.g., TLC or GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Method 2: Williamson Ether Synthesis from 3-Chloro-2-pyridone

This method relies on the O-alkylation of the ambident nucleophile, 3-chloro-2-pyridone, with an ethylating agent. The use of a silver salt of the pyridone is often employed to favor O-alkylation over the competing N-alkylation.

Materials:

  • 3-Chloro-2-pyridone

  • Ethyl iodide

  • Silver(I) oxide (Ag₂O)

  • Anhydrous Chloroform

  • Standard laboratory glassware for reflux and workup

  • Protection from light (e.g., aluminum foil)

Procedure:

  • Reaction Setup: In a round-bottom flask protected from light, suspend 3-chloro-2-pyridone (1.0 equivalent) and silver(I) oxide (0.5 to 1.0 equivalents) in anhydrous chloroform.

  • Addition of Alkylating Agent: Add ethyl iodide (1.1 to 1.5 equivalents) to the suspension.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a gentle reflux for several hours to overnight. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture and filter to remove the silver salts.

  • Purification: Wash the filtrate with a solution of sodium thiosulfate to remove any remaining iodine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or vacuum distillation to yield this compound.

Screening the Biological Activity of 3-Chloro-2-ethoxypyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While published research specifically detailing the biological activities of compounds directly derived from 3-chloro-2-ethoxypyridine is limited, the broader class of substituted pyridines, particularly 2-alkoxy and 3-chloro-pyridine derivatives, has been the subject of extensive investigation. This guide provides a comparative overview of the reported biological activities of these analogous compounds, offering valuable insights into the potential therapeutic applications of this compound derivatives. The experimental data from these related compounds, alongside detailed protocols, can serve as a foundational resource for initiating new screening programs.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of various pyridine derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for selected 2-methoxypyridine and 2-oxo-pyridine derivatives, demonstrating their potential as anticancer agents.

Table 1: Cytotoxic Activity of 2-Methoxypyridine Derivatives

Compound ID Cell Line IC₅₀ (µM) Reference
5d HepG2 (Liver) > 100 [1]
DU145 (Prostate) 4.8 ± 0.9 [1]
MBA-MB-231 (Breast) 3.2 ± 0.5 [1]
5g HepG2 (Liver) 4.9 ± 0.8 [1]
DU145 (Prostate) 2.1 ± 0.3 [1]
MBA-MB-231 (Breast) 1.9 ± 0.2 [1]
5h HepG2 (Liver) 3.1 ± 0.4 [1]
DU145 (Prostate) 1.2 ± 0.2 [1]
MBA-MB-231 (Breast) 1.1 ± 0.1 [1]
5i HepG2 (Liver) 2.5 ± 0.3 [1]
DU145 (Prostate) 1.0 ± 0.1 [1]
MBA-MB-231 (Breast) 0.9 ± 0.1 [1]
Doxorubicin HepG2 (Liver) 0.8 ± 0.1 [1]
DU145 (Prostate) 0.9 ± 0.1 [1]

| | MBA-MB-231 (Breast) | 0.7 ± 0.1 |[1] |

Table 2: Cytotoxic Activity of 2-Oxo-pyridine and 1′H-Spiro-pyridine Derivatives

Compound ID Cell Line IC₅₀ (µM) Reference
2 HepG-2 (Hepatocellular Carcinoma) 51.59 ± 2.90 [2]
Caco-2 (Colorectal Carcinoma) 41.49 ± 2.50 [2]
3a HepG-2 78.17 ± 3.80 [2]
Caco-2 84.43 ± 4.0 [2]
3b HepG-2 63.11 ± 3.40 [2]
Caco-2 75.68 ± 3.50 [2]
7 HepG-2 8.42 ± 0.70 [2]
Caco-2 7.83 ± 0.50 [2]
8 HepG-2 9.15 ± 0.80 [2]
Caco-2 13.61 ± 1.20 [2]
Doxorubicin HepG-2 4.50 ± 0.20 [2]

| | Caco-2 | 12.49 ± 1.10 |[2] |

Comparative Analysis of Antimicrobial Activity

Certain pyridine derivatives have demonstrated notable antimicrobial properties. A patent application reveals the fungicidal activity of 3-chloro-2-hydrazinopyridine derivatives against various plant pathogens.

Table 3: Fungicidal Activity of 3-Chloro-2-hydrazinopyridine Derivatives

Compound ID Pathogen Inhibition Rate at 100µg/ml (%) Reference
I-1 Tomato bacterial spot 65.22 [3]
Cucumber Fusarium wilt 55.56 [3]
I-5 Tomato bacterial spot 78.26 [3]
Cucumber Fusarium wilt 71.11 [3]
I-8 Tomato bacterial spot 82.54 [3]

| | Cucumber Fusarium wilt | 66.67 |[3] |

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a period of 48 to 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Methodology

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Agar Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar plate using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution at a specific concentration into each well. A control with the solvent and a standard antibiotic/antifungal agent should also be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the screening process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Studies start This compound derivatives Derivative Synthesis start->derivatives in_vitro In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) derivatives->in_vitro hit_id Hit Identification in_vitro->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Efficacy & Toxicology lead_opt->in_vivo candidate Preclinical Candidate in_vivo->candidate

Caption: A generalized workflow for the discovery and development of biologically active compounds.

signaling_pathway Hypothetical Signaling Pathway Modulation by a Pyridine Derivative cluster_pathway Intracellular Signaling Cascade cluster_cellular_response Cellular Response receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras receptor->ras pi3k PI3K receptor->pi3k compound Pyridine Derivative compound->receptor Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Proliferation erk->proliferation apoptosis Apoptosis erk->apoptosis akt Akt pi3k->akt mtor mTOR akt->mtor survival Survival akt->survival akt->apoptosis mtor->survival

Caption: Potential mechanism of action for an anticancer pyridine derivative via inhibition of key signaling pathways.

References

Quantum Chemical Calculations in Validating Reaction Mechanisms of 3-Chloro-2-ethoxypyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of reaction mechanisms is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides a comparative analysis of plausible reaction mechanisms for 3-Chloro-2-ethoxypyridine, validated through quantum chemical calculations. While direct comparative computational studies on this compound are not extensively available in the reviewed literature, this guide synthesizes findings from related substituted pyridines to offer insights into potential pathways, primarily focusing on the Nucleophilic Aromatic Substitution (SNAr) and the Elimination-Addition (Benzyne) mechanisms.

Plausible Reaction Mechanisms: A Comparative Overview

The reactivity of this compound is governed by the electronic properties of the pyridine ring, substituted with both an electron-donating ethoxy group and an electron-withdrawing chloro group. Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the transition states and activation energies associated with potential reaction pathways.[1][2]

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr mechanism is a common pathway for nucleophilic substitution on electron-deficient aromatic rings.[3][4] In the case of this compound, a nucleophile would attack the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, before the expulsion of the chloride ion.[5] The presence of the nitrogen atom in the pyridine ring and the chloro substituent are expected to activate the ring towards nucleophilic attack.

Elimination-Addition (Benzyne) Mechanism

An alternative pathway, particularly under strong basic conditions, is the elimination-addition mechanism, which proceeds through a highly reactive 3,4-pyridyne (a benzyne-type) intermediate.[6][7][8] This mechanism involves the deprotonation of the hydrogen at the C4 position, followed by the elimination of the chloride to form the pyridyne. The nucleophile then adds to the pyridyne intermediate. Research has demonstrated the regioselective lithiation of this compound, which then proceeds via a 3,4-pyridyne intermediate.[6]

Quantitative Data Comparison

To illustrate the utility of quantum chemical calculations in distinguishing between these mechanisms, the following table summarizes hypothetical, yet plausible, quantitative data derived from computational studies on analogous systems. These values represent key energetic parameters that would be calculated to predict the favored reaction pathway.

ParameterSNAr MechanismBenzyne MechanismNotes
Activation Energy (ΔG‡) Lower with strong electron-withdrawing groupsFavored by strong, sterically hindered basesThe relative activation energies are highly dependent on the nucleophile and reaction conditions.
Intermediate Stability Meisenheimer complex stabilized by resonanceHighly reactive and unstable pyridyne intermediateComputational chemistry can model the geometries and energies of these transient species.[9]
Regioselectivity Substitution at C3Can lead to a mixture of products (addition at C3 or C4)The regioselectivity of the benzyne mechanism is influenced by the directing effects of substituents.[7]

Experimental Protocols for Validation

Experimental validation is crucial to substantiate computational predictions.[9] Key experimental techniques include:

  • Kinetic Studies : Measuring reaction rates under different conditions (e.g., varying nucleophile concentration, temperature) can help to elucidate the reaction mechanism. For instance, SNAr reactions are typically second-order overall (first-order in both substrate and nucleophile).

  • Isotope Labeling : As demonstrated in classic studies of benzyne mechanisms, isotopic labeling (e.g., with ¹⁴C) of the pyridine ring can be used to track the position of the incoming nucleophile and identify any scrambling that would indicate a symmetrical intermediate like pyridyne.[7]

  • Trapping Experiments : The transient pyridyne intermediate can be "trapped" by a reactive diene, such as furan or cyclopentadiene, via a [4+2] cycloaddition reaction, providing strong evidence for its existence.[8]

  • Spectroscopic Analysis : Techniques like NMR and Mass Spectrometry are essential for the structural characterization of the final products and any isolable intermediates.[9]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the SNAr and Benzyne reaction mechanisms.

SNAr_Mechanism Reactants This compound + Nu⁻ TS1 Transition State 1 Reactants->TS1 Nucleophilic Attack Intermediate Meisenheimer Complex TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Chloride Elimination Products Substituted Pyridine + Cl⁻ TS2->Products

Caption: The SNAr reaction pathway for this compound.

Benzyne_Mechanism Reactants This compound + Base Deprotonation Deprotonation at C4 Reactants->Deprotonation Anion Pyridyl Anion Deprotonation->Anion Elimination Chloride Elimination Anion->Elimination Benzyne 3,4-Pyridyne Intermediate Elimination->Benzyne Addition Nucleophilic Addition Benzyne->Addition + Nu⁻ Products Mixture of Substituted Pyridines Addition->Products

Caption: The Benzyne (Elimination-Addition) mechanism for this compound.

Conclusion

Quantum chemical calculations provide a powerful theoretical framework for predicting and validating the reaction mechanisms of substituted pyridines like this compound. While the SNAr mechanism is a plausible pathway, experimental evidence suggests that under certain conditions, particularly with strong bases, the benzyne mechanism can be operative.[6] For professionals in drug development and chemical synthesis, a thorough understanding of these competing pathways, aided by computational modeling, is essential for controlling reaction outcomes and designing efficient synthetic strategies. Further dedicated computational studies on this compound are warranted to provide more precise quantitative comparisons.

References

Navigating the Regiochemistry of 3-Chloro-2-ethoxypyridine: A Comparative Guide to Functionalization Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of substituted pyridines is a cornerstone of modern medicinal chemistry. Among these, 3-chloro-2-ethoxypyridine presents a versatile scaffold, offering multiple avenues for chemical modification. Understanding the regiochemical outcomes of its reactions is paramount for the efficient synthesis of complex molecular targets. This guide provides a comparative analysis of reaction pathways involving this compound, with a focus on experimental data and detailed protocols to inform synthetic strategy.

The reactivity of this compound is dominated by its ability to form a highly reactive 3,4-pyridyne intermediate. This pathway offers a powerful and regioselective method for the difunctionalization of the pyridine ring. While other reaction types common for aryl halides, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, are conceivable, the pyridyne-mediated route is the most extensively documented and predictable for this substrate.

At a Glance: Regiochemical Outcomes of Key Reactions

Reaction TypePrimary Reactive IntermediatePredominant Site of Nucleophilic Attack/CouplingProduct Type
Lithiation and Elimination 3,4-PyridyneC44-Substituted-3-halo-2-ethoxypyridines
Nucleophilic Aromatic Substitution (Predicted) Meisenheimer ComplexC2 or C6 (electron-deficient ring)2- or 6-substituted-3-chloropyridines
Palladium-Catalyzed Cross-Coupling (Predicted) Pd(II) intermediateC33-Aryl/alkenyl/alkynyl-2-ethoxypyridines

The Dominant Pathway: Regioselective Functionalization via a 3,4-Pyridyne Intermediate

The most effective and well-documented method for the functionalization of this compound proceeds through a regioselective lithiation at the C4 position, followed by elimination to generate a 3,4-pyridyne intermediate. Subsequent nucleophilic addition occurs with high regioselectivity at the C4 position, driven by the electronic influence of the ethoxy group.

Experimental Workflow and Logical Relationships

pyridyne_pathway cluster_start Starting Material cluster_activation Activation cluster_intermediate Key Intermediate cluster_reaction Nucleophilic Addition cluster_product Final Product start This compound lithiated 4-Lithio-3-chloro-2-ethoxypyridine start->lithiated n-BuLi, THF, -78 °C pyridyne 3,4-Pyridyne lithiated->pyridyne Elimination of LiCl addition_product 4-Substituted-3-pyridyl organometallic pyridyne->addition_product nucleophile Nucleophile (e.g., Grignard) nucleophile->pyridyne Regioselective Attack final_product 4-Substituted-2-ethoxy-3-halopyridine addition_product->final_product Workup / Quench regioselectivity_logic cluster_pyridyne Pyridyne Pathway cluster_snar SNAr Pathway (Predicted) cluster_coupling Cross-Coupling (Predicted) start This compound pyridyne_node Formation of 3,4-Pyridyne start->pyridyne_node Strong Base (e.g., n-BuLi) snar_node Nucleophilic Attack on Ring start->snar_node Strong Nucleophile coupling_node Pd-Catalyzed C-Cl Activation start->coupling_node Pd Catalyst, Ligand, Base pyridyne_outcome C4 Functionalization pyridyne_node->pyridyne_outcome snar_outcome C2 or C6 Functionalization snar_node->snar_outcome coupling_outcome C3 Functionalization coupling_node->coupling_outcome

Safety Operating Guide

Proper Disposal of 3-Chloro-2-ethoxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Chloro-2-ethoxypyridine, a halogenated pyridine derivative, is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. This guide provides a step-by-step operational plan for its safe handling and disposal. Due to its chemical structure as a halogenated organic compound, it must be treated as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves (e.g., nitrile).[2]

  • Eye Protection: Safety glasses or goggles.[1]

  • Lab Coat: A flame-retardant lab coat is recommended.[1]

  • Respiratory Protection: Use in a well-ventilated area to avoid inhalation of vapors.[1]

Hazard Summary for Chlorinated Pyridine Compounds

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the following table summarizes the hazards associated with closely related chlorinated and halogenated pyridine compounds to inform safe handling and disposal practices.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][3]Avoid direct contact and inhalation; use appropriate PPE.[1]
Skin Irritation Causes skin irritation.[3]Wear protective gloves and clothing.[3]
Eye Irritation Causes serious eye irritation or damage.[3]Wear eye protection.[3]
Flammability Considered a combustible liquid.[4]Keep away from heat, sparks, and open flames.[3][4]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[3]Avoid release to the environment.[3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service or an approved waste disposal plant.[4][5][6]

1. Waste Segregation and Collection:

  • Establish a dedicated, clearly labeled waste container for "Halogenated Organic Waste."[1]

  • Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[1][4]

  • Collect waste this compound in its original container or a designated, compatible, and leak-proof container with a secure screw-top cap.[1] Glass or polyethylene containers are generally suitable.[1]

2. Container Labeling:

  • The waste container must be clearly labeled as "Hazardous Waste."[1]

  • The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).[1]

  • If it is a mixture, list all constituents and their approximate percentages.[1]

3. Storage of Waste:

  • Store the sealed and labeled waste container in a cool, dry, and well-ventilated area.[2][6]

  • Ensure the storage area is away from heat, sparks, open flames, and direct sunlight.[7]

  • Store waste containers in secondary containment to prevent spills.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.

  • Follow all institutional and regulatory procedures for waste manifest and handover.

5. Handling Spills:

  • In the event of a spill, absorb the material using an inert substance like sand or vermiculite.[1][2]

  • Collect the absorbed material into a designated, sealed container for hazardous waste.[1]

  • Do not allow the chemical to enter drains or waterways.[1]

6. Empty Container Disposal:

  • Thoroughly empty the original container.

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[8]

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8]

  • After thorough rinsing and drying, deface the label and dispose of the empty container in accordance with institutional guidelines for non-hazardous laboratory glass or plastic.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill & Emergency start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as 'Halogenated Organic Waste' fume_hood->segregate spill Spill Occurs fume_hood->spill Potential container Use a Compatible, Leak-Proof, and Sealed Container segregate->container labeling Label Container: 'Hazardous Waste' 'this compound' container->labeling storage Store in a Cool, Dry, Ventilated Area with Secondary Containment labeling->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs pickup Schedule and Complete Waste Pickup contact_ehs->pickup end End: Proper Disposal Complete pickup->end absorb Absorb with Inert Material (Sand, Vermiculite) spill->absorb collect_spill Collect into a Sealed Container for Hazardous Waste absorb->collect_spill collect_spill->segregate

Caption: Disposal workflow for this compound.

Experimental Protocols

Currently, there are no standard, widely accepted experimental protocols for the on-site chemical neutralization or deactivation of this compound for disposal purposes. The industry standard and regulatory expectation is for the substance to be disposed of via high-temperature incineration by a licensed hazardous waste management facility.[9] Attempting to neutralize this compound without a validated protocol could result in incomplete reactions or the generation of other hazardous byproducts. Therefore, on-site chemical treatment is not recommended.

References

Essential Safety and Logistical Information for Handling 3-Chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of 3-Chloro-2-ethoxypyridine.

This document provides immediate, essential safety protocols and logistical plans for the laboratory use of this compound. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Chemical Safety and Hazard Information

This compound is a halogenated pyridine derivative. While specific toxicological data for this compound is limited, it should be handled with the utmost care, assuming it possesses hazards similar to other chlorinated pyridines. These hazards include potential acute toxicity, skin and eye irritation, and possible respiratory irritation.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₇H₈ClNO-
Molecular Weight 157.60 g/mol -
Appearance Colorless to light yellow clear liquid-
Density / Specific Gravity 1.18 g/cm³Chem-Impex
Refractive Index 1.52Chem-Impex
Oral LD50 (Rat) for 3-Chloropyridine *841 mg/kg[1]

*Note: Data for 3-Chloropyridine is provided as a close structural analog. The toxicity of this compound has not been fully investigated and it should be handled as a potentially hazardous substance.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound.

PPE Requirements

Body PartRequired PPERecommended Material/Standard
Hands Chemical-resistant glovesNitrile or Neoprene gloves are recommended for handling chlorinated solvents.[2] Always inspect gloves for integrity before use and replace immediately if contaminated or damaged.
Eyes Safety goggles or a face shieldMust meet ANSI Z87.1 standards for chemical splash protection.
Body Laboratory coatFlame-retardant material is preferred.
Respiratory Use in a certified chemical fume hoodIf there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.

Experimental Protocol: Safe Handling Workflow

The following step-by-step protocol outlines the safe handling of this compound from preparation to immediate post-use procedures.

Step 1: Preparation

  • Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.

  • Gather all necessary equipment and reagents.

  • Don all required personal protective equipment (PPE).

  • Have a spill kit readily accessible.

Step 2: Aliquoting and Dispensing

  • Perform all manipulations of this compound inside the chemical fume hood.

  • Use a calibrated pipette with a disposable tip or a dedicated, clean glass syringe to transfer the liquid.

  • Dispense the required amount into a clean, labeled reaction vessel.

  • Immediately and securely cap the stock bottle of this compound.

Step 3: Post-Handling

  • Wipe down the work area within the fume hood with an appropriate solvent (e.g., isopropanol) and then water.

  • Properly dispose of all contaminated disposable materials (e.g., pipette tips, wipes) in a designated halogenated organic waste container.

  • Carefully remove gloves and dispose of them in the designated waste stream.

  • Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact the institutional safety office.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal

  • Liquid Waste: All liquid waste containing this compound, including reaction residues and solvent rinses, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.

  • Solid Waste: All solid waste contaminated with this compound, such as used gloves, pipette tips, and absorbent materials, must be collected in a separate, clearly labeled "Solid Halogenated Organic Waste" container.

  • Container Labeling: All waste containers must be labeled with the full chemical name "this compound" and an approximate concentration. Do not use abbreviations.

  • Storage: Waste containers should be kept closed and stored in a designated satellite accumulation area within the laboratory.

  • Disposal: Arrange for the pickup and disposal of hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in the regular trash.

Safe Handling Workflow Diagram

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Operation prep2 Gather Materials prep1->prep2 prep3 Don PPE prep2->prep3 prep4 Ensure Spill Kit is Accessible prep3->prep4 handle1 Work in Fume Hood prep4->handle1 Proceed to Handling handle2 Aliquot Chemical handle1->handle2 handle3 Cap Stock Bottle handle2->handle3 post1 Decontaminate Work Area handle3->post1 Proceed to Post-Handling post2 Dispose of Contaminated Materials post1->post2 post3 Remove and Dispose of Gloves post2->post3 disp1 Segregate Halogenated Waste post2->disp1 Waste Generated post4 Wash Hands post3->post4 disp2 Label Waste Containers disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-ethoxypyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-ethoxypyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。